molecular formula C12H15NO5S B194159 Faropenem CAS No. 106560-14-9

Faropenem

Cat. No.: B194159
CAS No.: 106560-14-9
M. Wt: 285.32 g/mol
InChI Key: HGGAKXAHAYOLDJ-FHZUQPTBSA-N
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Description

6alpha-[(R)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylic acid is a faropenem. It is a conjugate acid of a 6alpha-[(R)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate.
Faropenem has been used in trials studying the treatment of Tuberculosis, Pulmonary Tuberculosis, and Community Acquired Pneumonia.
Faropenem is a penem with a tetrahydrofuran substituent at position C2, with broad-spectrum antibacterial activity against many gram-positive and gram-negative aerobes and anaerobes. Compared with imipenem, faropenem has improved chemical stability and reduced central nervous system effects. In addition, faropenem is resistant to hydrolysis by many beta-lactamases.
FAROPENEM is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h5-7,11,14H,2-4H2,1H3,(H,16,17)/t5-,6-,7+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGAKXAHAYOLDJ-FHZUQPTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046430
Record name Fropenem
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Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

106560-14-9
Record name Faropenem
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Record name Faropenem [USAN:INN]
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Record name Faropenem
Source DrugBank
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Record name Fropenem
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Record name FAROPENEM
Source FDA Global Substance Registration System (GSRS)
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Record name Faropenem
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core Mechanism of Faropenem Action Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Faropenem, a member of the penem subclass of β-lactam antibiotics, exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria. Its efficacy stems from the targeted inhibition of essential bacterial enzymes, leading to the disruption of cell wall synthesis and subsequent cell death. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning faropenem's action against Gram-positive pathogens, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction

The escalating threat of antimicrobial resistance necessitates a thorough understanding of the mechanisms of action of existing and novel antibiotics. Faropenem is an orally bioavailable penem that demonstrates significant activity against common Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pneumoniae.[1][2] Like other β-lactam antibiotics, its primary mode of action is the interference with the synthesis of the bacterial cell wall, a structure vital for maintaining cellular integrity and viability.[3][4] This guide will dissect the core mechanism of faropenem, from its molecular targets to the downstream consequences for the bacterial cell.

The Primary Target: Penicillin-Binding Proteins (PBPs)

The bactericidal activity of faropenem is initiated by its interaction with penicillin-binding proteins (PBPs), a group of bacterial enzymes located on the inner side of the cytoplasmic membrane.[5] These proteins play a crucial role in the final steps of peptidoglycan synthesis, the major component of the Gram-positive cell wall.

Faropenem's β-lactam ring mimics the D-alanyl-D-alanine substrate of the PBPs. This structural similarity allows faropenem to bind to the active site of these enzymes, leading to their acylation and subsequent inactivation. By inhibiting the transpeptidase activity of PBPs, faropenem effectively blocks the cross-linking of peptidoglycan chains.

Binding Affinity and PBP Specificity

Faropenem demonstrates a high binding affinity for multiple high-molecular-weight PBPs in Gram-positive bacteria, which are the primary transpeptidases. In Staphylococcus aureus and Streptococcus pneumoniae, faropenem exhibits a strong affinity for PBP1, followed by PBP3 and PBP2. This multi-target profile contributes to its potent bactericidal effect. The affinity for different PBPs can be quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the PBP activity.

Downstream Cellular Effects

The inhibition of PBP function by faropenem triggers a cascade of events that ultimately lead to bacterial cell death.

Inhibition of Peptidoglycan Synthesis and Defective Cell Wall Formation

The primary consequence of PBP inactivation is the cessation of peptidoglycan cross-linking. This disruption of the cell wall synthesis process results in a weakened and structurally compromised cell envelope. In the presence of faropenem at sub-inhibitory concentrations (e.g., 1/8 to 1/4 of the MIC), morphological changes such as irregular septum formation in Staphylococcus aureus can be observed.

Cell Lysis and Bactericidal Action

The compromised cell wall can no longer withstand the high internal osmotic pressure of the bacterial cell, leading to cell lysis and death. At concentrations equal to or greater than the minimum inhibitory concentration (MIC), a significant number of lysed cells are observed. This bactericidal activity is a key characteristic of faropenem.

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

The in vitro potency of faropenem is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Bacterial SpeciesResistance ProfileMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Streptococcus pneumoniaePenicillin-Susceptible-0.008
Streptococcus pneumoniaePenicillin-Intermediate-0.25
Streptococcus pneumoniaePenicillin-Resistant-1
Staphylococcus aureusMethicillin-Susceptible-0.12
Enterococcus faecalis-18

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

PBP Binding Affinity (IC50)

The binding affinity of faropenem to specific PBPs in Streptococcus pneumoniae is presented below.

PBP TargetFaropenem IC50 (µg/mL)Reference(s)
PBP1a<0.015
PBP1b0.03
PBP2x2
PBP2a0.06
PBP2b0.03
PBP30.03

Signaling Pathways and Experimental Workflows

Faropenem's Mechanism of Action Signaling Pathway

Faropenem_Mechanism Faropenem Faropenem Inactivation Acylation and Inactivation of PBPs Faropenem->Inactivation Binds to PBPs Penicillin-Binding Proteins (PBPs) Crosslinking Peptidoglycan Cross-linking PBPs->Crosslinking Catalyzes Inactivation->Crosslinking Inhibits CellWall Cell Wall Synthesis Crosslinking->CellWall Essential for WeakWall Weakened Cell Wall CellWall->WeakWall Disruption leads to Lysis Cell Lysis and Bacterial Death WeakWall->Lysis Results in MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of Faropenem in a 96-well microtiter plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate plates at 35-37°C for 16-20 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F PBP_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis P1 Isolate bacterial membranes containing PBPs A1 Incubate PBPs with different concentrations of Faropenem P1->A1 P2 Prepare varying concentrations of unlabeled Faropenem P2->A1 A2 Add a labeled β-lactam probe (e.g., fluorescent or radiolabeled penicillin) A1->A2 A3 Separate PBP-probe complexes (e.g., SDS-PAGE) A2->A3 D1 Detect the signal from the labeled probe A3->D1 D2 Quantify the signal to determine the amount of inhibition by Faropenem D1->D2 D3 Calculate IC50 value D2->D3

References

An In-depth Technical Guide to the Synthesis of Faropenem and Its Novel Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Faropenem, a potent penem antibiotic, and explores the development of its novel derivatives. Detailed experimental protocols for key synthetic steps are provided, along with a comparative analysis of the antibacterial activity of Faropenem and its analogues.

Core Synthesis of Faropenem Sodium

The synthesis of Faropenem typically commences from the chiral building block (3R, 4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-acetoxyazetidin-2-one, commonly referred to as 4-AA. The synthetic route involves several key transformations: condensation with a sulfur-containing side chain, acylation, intramolecular Wittig cyclization to construct the penem nucleus, and subsequent deprotection steps to yield the active pharmaceutical ingredient.

Synthesis Pathway of Faropenem Sodium

The overall synthetic scheme for Faropenem sodium is depicted below.

Faropenem_Synthesis cluster_0 Core Synthesis of Faropenem Sodium A 4-AA ((3R, 4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl] -4-acetoxyazetidin-2-one) B Intermediate I (Thioester Adduct) A->B Condensation with R-(+)-thio-tetrahydrofuran- 2-carboxylic acid salt C Intermediate II (Acylated Thioester) B->C Acylation with Allyl oxalyl chloride D Intermediate III (Phosphorane) C->D Reaction with Triethyl phosphite E Intermediate IV (Protected Faropenem Allyl Ester) D->E Intramolecular Wittig Cyclization F Faropenem Allyl Ester E->F Hydroxyl Deprotection G Faropenem Sodium F->G Palladium-catalyzed Deallylation

Core synthetic pathway of Faropenem Sodium.
Experimental Protocols

To a solution of (3R, 4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-acetoxyazetidin-2-one (4-AA) (28.7 g, 0.1 mol) in anhydrous tetrahydrofuran (100 ml), sodium sulfite (7.9 g, 0.12 mol) and R-(+)-thio-tetrahydrofuran-2-carboxylic acid triphenylmethyl ester (43.0 g, 0.12 mol) are added.[1] A composite Lewis acid catalyst of anhydrous aluminum trichloride (24 g, 0.18 mol) and boron trifluoride diethyl etherate (10 ml) is then added, and the mixture is stirred at 40°C for 24 hours.[1] Upon completion, the reaction is cooled to 0°C and quenched by the slow addition of 100 ml of saturated sodium bicarbonate solution. The tetrahydrofuran is removed under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to yield Intermediate I as an oily substance.[1]

Intermediate I is dissolved in a suitable solvent and acylated with monoallyl oxalyl chloride in the presence of a base to yield the acylated thioester, Intermediate II.[2]

Intermediate II is dissolved in triethyl phosphite and heated to induce an intramolecular Wittig reaction, forming the penem ring system.[2] This reaction proceeds through a phosphorane intermediate (Intermediate III) which cyclizes to give the protected Faropenem allyl ester (Intermediate IV).

The hydroxyl protecting group (tert-butyldimethylsilyl) on Intermediate IV (73g) is removed. This can be achieved using ammonium bifluoride in a suitable solvent. The reaction mixture is stirred until the deprotection is complete, followed by an aqueous work-up and extraction with an organic solvent to yield the deprotected Faropenem allyl ester.

To a solution of Faropenem allyl ester (73 g, 0.224 mol) in dichloromethane (438 ml), triphenylphosphine (6.5 g) and tetrakis(triphenylphosphine)palladium(0) (6.5 g) are added successively. A 0.5M solution of sodium 2-ethylhexanoate in ethyl acetate (438 ml) is then added, and the mixture is stirred at room temperature for 1 hour. After the reaction is complete, water (15 ml) is added, and the mixture is stirred for 30 minutes. The resulting solid is collected by suction filtration. The solid is redissolved in 100 ml of water, treated with activated carbon (5 g) for 30 minutes, and filtered. The filtrate is added to 500 ml of acetone and allowed to crystallize, affording Faropenem sodium.

Quantitative Data for Faropenem Sodium Synthesis
StepProductStarting MaterialKey ReagentsYieldReference
1Intermediate I4-AA (28.7g)R-(+)-thio-tetrahydrofuran-2-carboxylic acid triphenylmethyl ester (43.0g), AlCl3 (24g), BF3·OEt2 (10ml)~82%
6Faropenem SodiumFaropenem Allyl Ester (73g)Pd(PPh3)4 (6.5g), PPh3 (6.5g), Sodium 2-ethylhexanoate (0.5M solution)79%

Synthesis of Faropenem Medoxomil

Faropenem medoxomil is the medoxomil ester prodrug of Faropenem, which enhances its oral bioavailability. It is synthesized from Faropenem sodium.

Synthesis Pathway of Faropenem Medoxomil

Faropenem_Medoxomil_Synthesis cluster_1 Synthesis of Faropenem Medoxomil Start Faropenem Sodium Product Faropenem Medoxomil Start->Product Esterification Reagent 4-halomethyl-5-methyl- 1,3-dioxol-2-one

Synthesis of Faropenem Medoxomil from Faropenem Sodium.
Experimental Protocol

Faropenem sodium is reacted with a 4-halomethyl-5-methyl-1,3-dioxol-2-one (e.g., 4-iodomethyl-5-methyl-1,3-dioxol-2-one) in an alkaline condition and a suitable solvent such as dimethylformamide (DMF). The reaction may be facilitated by a phase transfer catalyst and a reaction promoter containing iodine. The product, Faropenem medoxomil, is then isolated and purified.

Novel Derivatives of Faropenem

Research into novel derivatives of Faropenem primarily focuses on modifications at the C-2 position of the penem nucleus to enhance antibacterial activity, broaden the spectrum, and overcome resistance mechanisms.

Logical Workflow for Derivative Development

Derivative_Development cluster_2 Development of Novel Faropenem Derivatives Parent Faropenem Core Structure Modification Modification at C-2 Position (e.g., introduction of novel heterocyclic thio-substituents) Parent->Modification Synthesis Synthesis of Novel Derivatives Modification->Synthesis Screening In vitro Antibacterial Screening (MIC determination) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Logical workflow for the development of novel Faropenem derivatives.
C-2 Substituted Derivatives and Their Antibacterial Activity

A variety of novel penem derivatives with different substituents at the C-2 position have been synthesized and evaluated for their antibacterial activity. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's efficacy.

Table of Antibacterial Activity (MIC, µg/mL) of Faropenem and Novel Penem Derivatives

CompoundOrganismMIC (µg/mL)Reference
Faropenem Staphylococcus aureus (MSSA)≤0.06 - 1
Staphylococcus aureus (MRSA)0.5 - >128
Streptococcus pneumoniae≤0.06 - 0.5
Enterococcus faecalis2 - >128
Escherichia coli≤0.06 - 8
Klebsiella pneumoniae≤0.06 - 16
Penem with 4-hydroxyprolinamide at C-2 Staphylococcus aureus0.12-0.5
Escherichia coli0.5-2
Pseudomonas aeruginosa>128
Penem with 1-prolinamide at C-2 Staphylococcus aureus0.25-1
Escherichia coli1-4
Pseudomonas aeruginosa>128
Penem with N-methyl-N-2-propionamide at C-2 Staphylococcus aureus0.06-0.25
Escherichia coli0.25-1
Pseudomonas aeruginosa>128
Experimental Protocol for Antibacterial Activity Testing (MIC Determination)

The in vitro antibacterial activity of the synthesized compounds is typically determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains are grown overnight on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to obtain the final inoculum concentration.

  • Preparation of Antibiotic Solutions: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in Mueller-Hinton broth in microtiter plates to obtain a range of concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Conclusion

The synthetic pathways to Faropenem and its prodrug, Faropenem medoxomil, are well-established, relying on key chemical transformations to construct the characteristic penem core. The exploration of novel derivatives, particularly through modification of the C-2 side chain, continues to be a promising avenue for the development of new antibacterial agents with improved efficacy and a broader spectrum of activity against resistant pathogens. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of antibiotic drug discovery and development.

References

In Vitro Activity of Faropenem Against Key Respiratory Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the in vitro efficacy of faropenem, a penem antibacterial agent, against prevalent respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. This guide provides a comprehensive summary of minimum inhibitory concentration (MIC) data, detailed experimental methodologies, and a visual representation of the susceptibility testing workflow.

Introduction

Faropenem is a β-lactam antibiotic belonging to the penem class, which exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[2][3] Faropenem has demonstrated stability against a variety of β-lactamases, making it a subject of interest for treating respiratory tract infections, which are often caused by organisms with acquired resistance to other β-lactam agents.[1][2] This document synthesizes in vitro susceptibility data from multiple studies to provide a clear understanding of faropenem's activity against key respiratory pathogens.

Data Presentation: In Vitro Susceptibility of Respiratory Pathogens to Faropenem

The following tables summarize the in vitro activity of faropenem against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, expressed as minimum inhibitory concentrations (MIC₅₀ and MIC₉₀ in µg/mL) and MIC ranges. The data is stratified by the susceptibility of the isolates to penicillin and their β-lactamase production status.

Table 1: In Vitro Activity of Faropenem against Streptococcus pneumoniae

Penicillin SusceptibilityNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Susceptible4,725-0.008≤0.004 - 2
Intermediate1,154-0.25≤0.004 - 2
Resistant493-1≤0.004 - 2
All Isolates1,543-0.5-

Data compiled from multiple sources.

Table 2: In Vitro Activity of Faropenem against Haemophilus influenzae

β-Lactamase StatusNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
β-lactamase-positive-0.51-
β-lactamase-negative-0.51-
All Isolates2,6140.51-

Data compiled from multiple sources.

Table 3: In Vitro Activity of Faropenem against Moraxella catarrhalis

β-Lactamase StatusNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
β-lactamase-positive71-0.25-
β-lactamase-negative18-<0.12-
All Isolates1,1930.120.5-

Data compiled from multiple sources.

Experimental Protocols: Broth Microdilution Method for MIC Determination

The determination of minimum inhibitory concentrations (MICs) for faropenem against respiratory pathogens is predominantly performed using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).

Preparation of Materials
  • Antimicrobial Agent: Faropenem powder is reconstituted and serially diluted to achieve a range of concentrations for testing.

  • Growth Media: Specific media are used for each pathogen to ensure optimal growth:

    • Streptococcus pneumoniae: Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2-5% lysed horse blood.

    • Haemophilus influenzae: Haemophilus Test Medium (HTM).

    • Moraxella catarrhalis: Cation-adjusted Mueller-Hinton broth (CAMHB).

  • Bacterial Inoculum: Bacterial colonies from an overnight culture on an appropriate agar plate are suspended in a saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Microdilution Plates: Sterile 96-well microtiter plates are used to perform the serial dilutions and incubate the bacteria.

Experimental Procedure
  • Serial Dilution: The antimicrobial agent is serially diluted in the broth medium across the wells of the 96-well plate to create a gradient of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included on each plate.

  • Incubation: The inoculated plates are incubated at 35°C for 20-24 hours in ambient air.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Quality Control

Quality control is performed using reference strains with known MIC values, such as Streptococcus pneumoniae ATCC 49619 and Haemophilus influenzae ATCC 49247, to ensure the accuracy and reproducibility of the testing procedure.

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

General Mechanism of β-Lactam Antibiotics Faropenem Faropenem (β-Lactam Antibiotic) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Faropenem->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Cell Wall Synthesis Inhibition Lysis Bacterial Cell Lysis CellWall->Lysis Leads to

Caption: Faropenem's mechanism of action.

Experimental Workflow: Broth Microdilution for MIC Determination

Broth Microdilution MIC Testing Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) PlateInoculation 3. Inoculate Microtiter Plate with Bacteria Inoculum->PlateInoculation Dilution 2. Prepare Serial Dilutions of Faropenem in Broth Dilution->PlateInoculation Incubation 4. Incubate at 35°C for 20-24 hours PlateInoculation->Incubation Reading 5. Visually Inspect for Growth (Turbidity) Incubation->Reading MIC 6. Determine MIC Reading->MIC

Caption: Workflow for MIC determination.

Conclusion

The in vitro data robustly supports the potent activity of faropenem against key respiratory pathogens, including strains that exhibit resistance to other commonly used antibiotics such as penicillin. Faropenem demonstrates consistent and potent activity against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. The standardized broth microdilution method provides a reliable and reproducible means of determining the susceptibility of these pathogens to faropenem, guiding its potential clinical application in the treatment of respiratory tract infections. The continued surveillance of in vitro susceptibility remains crucial for monitoring resistance trends and ensuring the effective use of faropenem in clinical practice.

References

Preclinical Oral Bioavailability of Faropenem Medoxomil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faropenem medoxomil, an orally administered prodrug of the penem antibiotic faropenem, represents a significant advancement in the treatment of various bacterial infections. Its enhanced oral bioavailability compared to its parent compound, faropenem sodium, has been a key area of investigation in preclinical and clinical development. This technical guide provides an in-depth overview of the preclinical studies that have defined the oral bioavailability and pharmacokinetic profile of faropenem medoxomil in various animal models. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of this important antimicrobial agent.

Faropenem medoxomil is designed to overcome the poor oral absorption of faropenem sodium. The addition of the medoxomil ester facilitates its absorption from the gastrointestinal tract, after which it is rapidly hydrolyzed by esterases to release the active faropenem moiety into the bloodstream.[1] This mechanism significantly improves the systemic exposure to the antibiotic, making it a viable oral therapeutic option.

Quantitative Analysis of Oral Bioavailability

Preclinical pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a new drug candidate. In the case of faropenem medoxomil, these studies have been instrumental in establishing its oral bioavailability and guiding dose selection for further clinical investigation. While comprehensive public data from oral administration studies in standard preclinical species such as rats and monkeys is limited in readily accessible literature, toxicokinetic data from a study in juvenile beagle dogs provides valuable insight into the compound's behavior after oral dosing.

Table 1: Toxicokinetic Parameters of Faropenem Medoxomil in Juvenile Beagle Dogs Following Oral Administration
Dose (mg/kg/day)Cmax (µg/mL)Tmax (hr)AUC (0-6h) (µg·hr/mL)
10010.1 ± 3.21.018.4 ± 4.6
30025.9 ± 9.81.254.3 ± 18.5
60048.5 ± 14.01.5114.0 ± 33.4
140089.1 ± 25.81.8221.0 ± 65.4

Data presented as mean ± standard deviation.

It is widely cited in review articles that the oral bioavailability of faropenem medoxomil in humans is approximately 70-80%, a significant improvement over the 20-30% bioavailability of faropenem sodium.[2] This substantial increase underscores the success of the prodrug strategy.

Experimental Protocols

Detailed experimental protocols are fundamental to the reproducibility and interpretation of scientific research. Below is a generalized methodology for assessing the oral bioavailability of a compound like faropenem medoxomil in a preclinical setting, based on common practices in the field.

General Protocol for Oral Bioavailability Study in a Rodent Model (e.g., Rats)

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats

  • Sex: Male and/or female

  • Weight: 200-250 g

  • Acclimation: Animals are acclimated to the facility for at least one week prior to the study.

2. Dosing:

  • Formulation: Faropenem medoxomil is typically suspended in a vehicle suitable for oral gavage, such as a 0.5% solution of carboxymethyl cellulose.

  • Dose Administration: A single oral dose is administered via gavage.

  • Fasting: Animals are fasted overnight prior to dosing to ensure consistent gastric emptying.

3. Blood Sampling:

  • Time Points: Serial blood samples (e.g., 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Anticoagulant: Blood samples are collected into tubes containing an anticoagulant such as EDTA.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: Plasma concentrations of faropenem (the active metabolite) are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples typically undergo protein precipitation followed by centrifugation before injection into the LC-MS/MS system.

5. Pharmacokinetic Analysis:

  • Parameters: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t1/2: Elimination half-life.

  • Bioavailability (F%): To determine absolute oral bioavailability, a separate group of animals is administered an intravenous (IV) dose of faropenem. The oral bioavailability is then calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

Experimental Workflow for a Preclinical Oral Bioavailability Study

G cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_post_study Post-Study Phase Animal_Acclimation Animal Acclimation Fasting Overnight Fasting Animal_Acclimation->Fasting Formulation_Preparation Formulation Preparation Oral_Dosing Oral Administration (Gavage) Formulation_Preparation->Oral_Dosing Fasting->Oral_Dosing Blood_Sampling Serial Blood Sampling Oral_Dosing->Blood_Sampling Plasma_Processing Plasma Separation and Storage Blood_Sampling->Plasma_Processing Bioanalysis LC-MS/MS Analysis Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Bioavailability_Determination Bioavailability (F%) Calculation PK_Analysis->Bioavailability_Determination

Caption: Workflow of a typical preclinical oral bioavailability study.

Logical Relationship of Faropenem Medoxomil Absorption and Activation

G Faropenem_Medoxomil Faropenem Medoxomil (Oral Administration) GI_Tract Gastrointestinal Tract Faropenem_Medoxomil->GI_Tract Ingestion Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Absorption Esterases Esterases Systemic_Circulation->Esterases Faropenem_Active Faropenem (Active Drug) Esterases->Faropenem_Active Hydrolysis

Caption: Absorption and metabolic activation of faropenem medoxomil.

Conclusion

The available preclinical data, although not exhaustively detailed in publicly accessible literature for all standard animal models, strongly supports the enhanced oral bioavailability of faropenem medoxomil. The prodrug strategy has proven to be highly effective, enabling the active faropenem molecule to achieve therapeutic concentrations in the systemic circulation following oral administration. The provided experimental framework offers a foundational understanding of the methodologies employed to ascertain these critical pharmacokinetic parameters. For drug development professionals, a thorough understanding of these preclinical findings is essential for the design of robust clinical trials and the ultimate successful application of faropenem medoxomil in treating bacterial infections. Further investigation into the original preclinical data submissions would provide a more granular understanding of the pharmacokinetics in a broader range of species.

References

An In-depth Technical Guide on the Binding Affinity of Faropenem to Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faropenem is a broad-spectrum, orally administered β-lactam antibiotic belonging to the penem class.[1] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis, a mechanism it shares with other β-lactam agents.[1][2] The primary targets of faropenem are the penicillin-binding proteins (PBPs), a group of essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[2][3] The structural integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic lysis. By binding to and inactivating PBPs, faropenem disrupts the cross-linking of peptidoglycan chains, leading to a compromised cell wall and subsequent cell death.

The efficacy of faropenem against a particular bacterial species is intrinsically linked to its binding affinity for the various PBPs expressed by that organism. This technical guide provides a comprehensive overview of the binding affinity of faropenem to PBPs in key Gram-positive and Gram-negative bacteria, details the experimental methodologies used to determine these interactions, and presents visual representations of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action: PBP Inhibition

Like other β-lactam antibiotics, the core mechanism of faropenem involves its structural mimicry of the D-alanine-D-alanine moiety of the peptidoglycan precursor. This allows it to fit into the active site of PBPs. The strained β-lactam ring of faropenem is then attacked by a serine residue in the PBP active site, leading to the formation of a stable, covalent acyl-enzyme intermediate. This acylation effectively inactivates the PBP, halting the transpeptidation reaction necessary for peptidoglycan cross-linking.

Figure 1: Mechanism of PBP inhibition by faropenem.

Faropenem Binding Affinity Data

The binding affinity of faropenem to various PBPs is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP. A lower IC50 value indicates a higher binding affinity.

Table 1: Faropenem IC50 Values (μg/mL) for PBPs in Streptococcus pneumoniae
PBPPenicillin-Susceptible StrainsPenicillin-Resistant Strains
PBP1A<0.05 - 0.1250.125 - 1
PBP1B<0.05 - 0.1250.06 - 0.5
PBP2X0.5 - 42 - >16
PBP2A<0.05 - 0.250.06 - 0.5
PBP2B<0.05 - 0.250.125 - 2
PBP3<0.05<0.05

Data compiled from studies on various clinical isolates of S. pneumoniae. Faropenem generally exhibits a high binding affinity for most pneumococcal PBPs, with the notable exception of PBP2X, particularly in penicillin-resistant strains. However, this lower affinity for PBP2X does not appear to significantly impact the minimum inhibitory concentrations (MICs) of faropenem against these strains.

Table 2: Faropenem PBP Binding Affinity in Other Bacterial Species
OrganismPBP Target(s) with Highest AffinityObservations
Staphylococcus aureusPBP1, PBP3, PBP2High affinity for high-molecular-weight PBPs.
Escherichia coliPBP2, PBP1A, PBP1B, PBP3, PBP4Preferential binding to PBP2.
Pseudomonas aeruginosaPBP1c, PBP3Binding to PBP1b and PBP2 is lower compared to imipenem. High intrinsic resistance is attributed more to efflux pumps and outer membrane barrier than PBP affinity.
Proteus vulgarisPBP4, PBP1A, PBP2, PBP3Highest affinity for PBP4.
Serratia marcescensPBP2, PBP4Preferential binding to PBP2 and PBP4.

Experimental Protocols: Determining PBP Binding Affinity

The most common method for determining the binding affinity of a β-lactam antibiotic to PBPs is a competitive binding assay. This assay measures the ability of the test antibiotic (e.g., faropenem) to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin FL) for binding to PBPs within bacterial cell membranes.

Detailed Methodology: Competitive PBP Binding Assay

1. Preparation of Bacterial Membranes:

  • Bacterial strains of interest are cultured in an appropriate medium to the mid-logarithmic growth phase.

  • Cells are harvested by centrifugation at 4°C.

  • The cell pellet is washed with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Cells are resuspended in the same buffer and lysed using mechanical means such as sonication or a French press to release the cellular contents.

  • The lysate is subjected to low-speed centrifugation to remove intact cells and large debris.

  • The supernatant is then ultracentrifuged to pellet the cell membranes, which are rich in PBPs.

  • The membrane pellet is washed and resuspended in a suitable buffer and the total protein concentration is determined.

2. Competitive Binding Reaction:

  • In a microtiter plate or microcentrifuge tubes, a fixed amount of the prepared bacterial membrane protein is aliquoted.

  • Serial dilutions of faropenem (or other test β-lactams) are added to the membranes. A control sample with no antibiotic is included.

  • The mixtures are pre-incubated for a specific duration (e.g., 15 minutes at 30°C) to allow the unlabeled antibiotic to bind to the PBPs.

  • A fixed, sub-saturating concentration of a fluorescent penicillin derivative, such as Bocillin FL, is added to all samples.

  • The reaction is incubated for an additional period (e.g., 30 minutes at 30°C) to allow the fluorescent probe to bind to any PBPs not occupied by the test antibiotic.

  • The binding reaction is terminated by the addition of a sample buffer containing sodium dodecyl sulfate (SDS).

3. Detection and Analysis:

  • The membrane proteins are denatured by heating and then separated based on their molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The gel is visualized using a fluorescence gel scanner to detect the bands corresponding to the PBPs labeled with Bocillin FL.

  • The fluorescence intensity of each PBP band is quantified using densitometry software.

  • The percentage of inhibition of Bocillin FL binding is calculated for each concentration of the test antibiotic relative to the control (no antibiotic).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the antibiotic concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

PBP_Binding_Assay_Workflow cluster_0 Membrane Preparation cluster_1 Competitive Binding cluster_2 Detection & Analysis A Bacterial Culture (Mid-log phase) B Cell Lysis (Sonication/French Press) A->B C Ultracentrifugation B->C D Isolated Membranes (PBP-rich) C->D E Membranes + Serial Dilutions of Faropenem D->E F Pre-incubation E->F G Add Fluorescent Penicillin (Bocillin FL) F->G H Incubation G->H I SDS-PAGE H->I J Fluorescence Scanning I->J K Quantify Band Intensity J->K L Calculate IC50 K->L

Figure 2: Experimental workflow for determining PBP binding affinity.

Conclusion

Faropenem demonstrates a potent and broad-spectrum antibacterial activity by effectively targeting and inhibiting essential penicillin-binding proteins. It generally shows high affinity for the high-molecular-weight PBPs in a variety of Gram-positive and Gram-negative pathogens. While resistance mechanisms, such as altered PBP structures in S. pneumoniae or efflux systems in P. aeruginosa, can influence its efficacy, faropenem's binding profile supports its clinical utility. The standardized experimental protocols outlined in this guide are crucial for the continued evaluation of faropenem and the development of new β-lactam antibiotics with optimized PBP targeting capabilities. The quantitative assessment of PBP binding affinity remains a cornerstone of antibacterial drug discovery and development.

References

The Chemical Stability and Degradation Pathways of Faropenem: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faropenem is a potent, orally bioavailable β-lactam antibiotic belonging to the penem class of antibacterial agents. Its broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including some β-lactamase-producing strains, makes it a valuable therapeutic option. The chemical stability of Faropenem, like other β-lactam antibiotics, is a critical factor influencing its shelf-life, formulation development, and clinical efficacy. Understanding its degradation pathways is essential for the development of stable pharmaceutical formulations and for the identification and control of potential impurities. This guide provides a comprehensive overview of the chemical stability and degradation pathways of Faropenem, summarizing key quantitative data, detailing experimental protocols for stability testing, and illustrating the degradation mechanisms.

Chemical Stability of Faropenem

Faropenem's structure, which includes a fused β-lactam and thiazolidine ring system, confers a degree of chemical stability.[1] However, it remains susceptible to degradation under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, heat, and light.[2][3] The primary site of degradation is the strained β-lactam ring, the hydrolysis of which leads to a loss of antibacterial activity.[4][5]

Summary of Forced Degradation Studies

Forced degradation studies are crucial for elucidating the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following table summarizes the quantitative data from various forced degradation studies performed on Faropenem.

Stress ConditionReagent/MethodDurationTemperature% DegradationReference
Acid Hydrolysis 1N HCl48 hoursNot Specified10.2%
0.1N HCl4 hours70°CAppreciable
Alkaline Hydrolysis 0.1N NaOH4 hoursNot Specified15.6%
0.01N NaOHNot SpecifiedNot SpecifiedHighly Susceptible
Oxidative Degradation 3% H₂O₂4 hoursNot Specified12.8%
Photolytic Degradation UV radiation (254 nm)48 hoursNot Specified8.5%
Thermal Degradation Hot Air Oven24 hours100°C6.7%
Dry HeatNot Specified60°CFollows first-order kinetics
Solid-State (Dry Air) Elevated TemperatureNot SpecifiedVariousFollows first-order kinetics
Solid-State (90.0% RH) Elevated Temperature & HumidityNot SpecifiedVariousFollows first-order kinetics

Experimental Protocols for Forced Degradation Studies

Detailed methodologies are essential for replicating stability studies and for the validation of analytical methods. The following protocols are based on procedures cited in the literature for inducing the degradation of Faropenem.

Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Faropenem Stock Solution acid Acid Hydrolysis (e.g., 1N HCl) prep->acid Expose to alkali Alkaline Hydrolysis (e.g., 0.1N NaOH) prep->alkali Expose to oxidation Oxidation (e.g., 3% H₂O₂) prep->oxidation Expose to thermal Thermal Degradation (e.g., 100°C) prep->thermal Expose to photo Photolytic Degradation (UV light) prep->photo Expose to neutralize Neutralization (if applicable) acid->neutralize alkali->neutralize dilute Dilution to Working Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analysis by Stability-Indicating Method (e.g., HPLC, UPLC) dilute->analyze

Caption: General workflow for forced degradation studies of Faropenem.

Acid Hydrolysis
  • Accurately weigh and dissolve Faropenem in a suitable solvent to prepare a stock solution.

  • Transfer an aliquot of the stock solution to a volumetric flask and add 1N hydrochloric acid (HCl).

  • Keep the solution for 48 hours at room temperature or reflux at 70°C for 4 hours with 0.1N HCl for accelerated degradation.

  • After the specified time, withdraw a sample and neutralize it with an equivalent concentration of sodium hydroxide (NaOH).

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

Alkaline Hydrolysis
  • Prepare a stock solution of Faropenem as described for acid hydrolysis.

  • Transfer an aliquot of the stock solution to a volumetric flask and add 0.1N or 0.01N sodium hydroxide (NaOH).

  • Keep the solution at room temperature for 4 hours.

  • After the specified time, withdraw a sample and neutralize it with an equivalent concentration of hydrochloric acid (HCl).

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

Oxidative Degradation
  • Prepare a stock solution of Faropenem.

  • Transfer an aliquot of the stock solution to a volumetric flask and add 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 4 hours.

  • After the specified time, withdraw a sample and dilute it with the mobile phase to a suitable concentration for analysis.

Photolytic Degradation
  • Expose a solution of Faropenem to UV radiation at a wavelength of 254 nm for 48 hours.

  • A parallel sample should be kept in the dark to serve as a control.

  • After the exposure period, withdraw a sample and dilute it with the mobile phase for analysis.

Thermal Degradation
  • For degradation in solution, place a solution of Faropenem in a hot air oven maintained at 100°C for 24 hours.

  • For solid-state degradation, expose the powdered drug to dry heat at 60°C.

  • After the specified time, cool the sample to room temperature. If in solution, dilute it with the mobile phase. If in solid form, dissolve it in a suitable solvent and then dilute for analysis.

Degradation Pathways of Faropenem

The degradation of Faropenem proceeds through several pathways depending on the stress conditions applied. The primary mechanism involves the cleavage of the β-lactam ring, which is common to all β-lactam antibiotics.

Hydrolytic Degradation (Acidic and Alkaline)

Under both acidic and alkaline conditions, the primary degradation pathway is the hydrolysis of the amide bond in the β-lactam ring. This results in the formation of a biologically inactive ring-opened product, Faropenemoic acid. The reaction is catalyzed by H⁺ in acidic conditions and OH⁻ in alkaline conditions, with the latter generally proceeding at a faster rate.

G Faropenem Faropenem RingOpened Faropenemoic Acid (β-lactam ring opened) Faropenem->RingOpened H⁺ or OH⁻ / H₂O

Caption: Hydrolytic degradation of Faropenem.

While the initial product is the ring-opened carboxylic acid, further degradation can occur, though specific structures of subsequent products are not well-documented in the literature for Faropenem.

Oxidative Degradation

Oxidative degradation of Faropenem can be induced by agents such as hydrogen peroxide. The sulfur atom in the thiazolidine ring is susceptible to oxidation, which can lead to the formation of a sulfoxide. This oxidation can potentially occur with or without the opening of the β-lactam ring.

G Faropenem Faropenem Sulfoxide Faropenem Sulfoxide Faropenem->Sulfoxide [O] (e.g., H₂O₂)

Caption: Proposed oxidative degradation pathway of Faropenem.

Thermal Degradation

Thermal stress can lead to the degradation of Faropenem, particularly in the solid state. A major thermal degradation impurity has been identified as 5-tetrahydrofuran-thiazole-4-sodium formate. This structure suggests a more complex rearrangement beyond simple β-lactam ring opening.

G Faropenem Faropenem ThermalProduct 5-tetrahydrofuran-thiazole-4-sodium formate Faropenem->ThermalProduct Heat (60°C)

Caption: Identified thermal degradation pathway of Faropenem.

Enzymatic Degradation

Faropenem is susceptible to hydrolysis by certain β-lactamase enzymes, particularly metallo-β-lactamases (MBLs). The enzymatic hydrolysis also proceeds via the cleavage of the β-lactam ring, leading to the formation of ring-opened products. Studies have shown that this can result in the formation of both imine and enamine tautomers. In some cases, further reaction of the tetrahydrofuran ring has been observed.

G Faropenem Faropenem RingOpenedIntermediate Ring-Opened Intermediate Faropenem->RingOpenedIntermediate β-lactamase / H₂O Imine Imine Product RingOpenedIntermediate->Imine Tautomerization Enamine Enamine Product RingOpenedIntermediate->Enamine Tautomerization

Caption: Enzymatic degradation pathway of Faropenem by β-lactamases.

Conclusion

Faropenem is a relatively stable oral penem antibiotic, but it is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, heat, and light. The primary degradation pathway involves the cleavage of the β-lactam ring, leading to the loss of antibacterial activity. Understanding these degradation pathways and the conditions that promote them is critical for the development of stable pharmaceutical formulations of Faropenem. The use of validated stability-indicating analytical methods is essential to monitor the purity and potency of Faropenem in both bulk drug substance and finished drug products. Further research to fully characterize all degradation products and their potential toxicities would be beneficial for ensuring the safety and efficacy of Faropenem-containing medicines.

References

A Comparative Analysis of the Chemical Properties of Faropenem Sodium and Faropenem Medoxomil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Faropenem is a broad-spectrum, orally active β-lactam antibiotic of the penem class, notable for its resistance to hydrolysis by many β-lactamases.[1][2] It has been developed in two primary forms: Faropenem sodium, the active sodium salt, and Faropenem medoxomil, an ester prodrug designed to enhance oral bioavailability.[3][4] This technical guide provides a detailed comparative analysis of the chemical and physicochemical properties of these two forms, offering critical data for researchers and professionals in drug development. The key distinction lies in the esterification of Faropenem's carboxylic acid group to form Faropenem medoxomil, a modification that significantly improves its absorption profile.[5] Following absorption, the medoxomil ester is rapidly hydrolyzed in vivo to release the active Faropenem moiety. This document collates quantitative data, outlines generalized experimental methodologies, and visualizes key pathways to elucidate the fundamental differences that govern the stability, solubility, and biological activity of these two important compounds.

Chemical Structure and Identification

Faropenem's core structure is a penem, a bicyclic system featuring a fusion of β-lactam and thiazolidine rings. Its chiral tetrahydrofuran substituent at the C2 position is credited with improving its chemical stability and reducing central nervous system effects compared to earlier carbapenems like imipenem.

  • Faropenem Sodium: The monosodium salt of the active Faropenem free acid. It is the form that exerts antibacterial activity.

  • Faropenem Medoxomil: Also known as Faropenem daloxate, this is an ester prodrug. The carboxylic acid group of Faropenem is esterified with a medoxomil moiety ((5-methyl-2-oxo-1,3-dioxol-4-yl)methanol). This modification renders the molecule more lipophilic, enhancing its oral absorption.

The table below summarizes the core chemical identifiers for both compounds.

PropertyFaropenem SodiumFaropenem Medoxomil
IUPAC Name Sodium (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-tetrahydrofuran-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
CAS Number 122547-49-3141702-36-5
Molecular Formula C₁₂H₁₄NNaO₅SC₁₇H₁₉NO₈S
Molecular Weight 307.3 g/mol (Anhydrous)397.4 g/mol
Appearance White to light yellow crystals or crystalline powderSolid

Physicochemical Properties: A Comparative Overview

The most significant chemical differences between Faropenem sodium and its medoxomil prodrug manifest in their physicochemical properties, particularly solubility and stability. These factors are paramount in determining formulation strategies and clinical utility.

Solubility Profile

The addition of the medoxomil ester drastically alters the molecule's polarity and, consequently, its solubility. Faropenem sodium, as a salt, is hydrophilic, whereas Faropenem medoxomil is lipophilic.

Solvent/MediumFaropenem SodiumFaropenem Medoxomil
Water Freely soluble; >20 mg/mL; 61 mg/mLInsoluble (< 0.1 mg/mL); Predicted solubility of 1.18 mg/mL
Methanol Freely solubleNot Available
Ethanol (95%) Slightly solubleNot Available
DMSO Soluble; ~5 mg/mL; 12 mg/mLSoluble; ≥ 100 mg/mL
PBS (pH 7.2) ~10 mg/mLNot Available
Dimethyl Formamide ~1 mg/mLNot Available
Stability

Stability is a critical parameter for any pharmaceutical compound. Studies indicate that while the core penem structure has inherent stability advantages over some other β-lactams, both forms are susceptible to degradation under certain conditions.

  • Faropenem Sodium:

    • Temperature: Unstable at elevated temperatures (40°C and 60°C), showing a significant increase in impurities, and should be stored under cold conditions.

    • Humidity: The conventional tablet form shows decreased content and dissolution in high humidity environments.

    • Solution Stability: Aqueous solutions are not stable and should be prepared fresh; it is not recommended to store them for more than one day.

    • Forced Degradation: Degrades under stress conditions including acid, alkali, and oxidation.

  • Faropenem Medoxomil:

    • General Stability: The molecule is designed for oral administration and possesses improved chemical stability compared to imipenem. This enhanced stability is attributed to the tetrahydrofuran substituent.

Pharmacokinetic Properties

The primary reason for developing Faropenem medoxomil was to overcome the poor oral absorption of Faropenem sodium. The data clearly reflects the success of this prodrug strategy.

ParameterFaropenem SodiumFaropenem Medoxomil
Oral Bioavailability 20-30%70-80%; (also reported as 72-84%)
Cmax (300 mg dose) 6.2 mcg/mL13.8 mcg/mL
T₁/₂ (Half-life) ~1 hour~1 hour (for the active Faropenem moiety post-hydrolysis)
Protein Binding 90-95%90-95% (refers to the active Faropenem moiety)

Bioactivation and Mechanism of Action

While their chemical properties and pharmacokinetics differ, their ultimate biological function converges on the same mechanism. Faropenem medoxomil must first be converted to Faropenem to become active.

Bioactivation of Faropenem Medoxomil

Faropenem medoxomil is an inactive prodrug that undergoes rapid in-vivo hydrolysis after absorption. This process, catalyzed by serum esterases, releases the active Faropenem acid.

G cluster_absorption Gastrointestinal Tract & Bloodstream prodrug Faropenem Medoxomil (Lipophilic Prodrug) hydrolysis Hydrolysis prodrug->hydrolysis Oral Administration & Absorption active_drug Faropenem (Active Drug) hydrolysis->active_drug Bioactivation esterases Serum Esterases esterases->hydrolysis

Caption: Bioactivation pathway of Faropenem medoxomil.
Mechanism of Action of Faropenem

Once active, Faropenem functions like other β-lactam antibiotics. It targets Penicillin-Binding Proteins (PBPs), which are essential bacterial enzymes for the synthesis of the peptidoglycan cell wall. By inhibiting these proteins, Faropenem disrupts cell wall integrity, leading to bacterial cell lysis and death.

G cluster_bacterium Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) synthesis Peptidoglycan Cross-linking pbp->synthesis weak_wall Weakened Cell Wall pbp->weak_wall Inhibition leads to wall Stable Cell Wall synthesis->wall lysis Cell Lysis weak_wall->lysis faropenem Faropenem (Active Drug) faropenem->pbp Inhibits

Caption: Mechanism of action of active Faropenem.

Generalized Experimental Protocols

While specific, detailed protocols from the cited literature are not fully available, this section provides generalized methodologies for assessing the key chemical properties discussed in this guide. These are intended to serve as a foundational reference for researchers.

Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of the compound (Faropenem sodium or medoxomil) to a known volume of the desired solvent (e.g., water, DMSO, buffer) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the resulting suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Withdraw a precise aliquot of the clear supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in units such as mg/mL or mol/L.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

G cluster_stress Stress Conditions start Bulk Drug Sample (Faropenem Sodium) acid Acid Hydrolysis (e.g., 0.1N HCl) start->acid base Base Hydrolysis (e.g., 0.1N NaOH) start->base ox Oxidation (e.g., 3% H₂O₂) start->ox therm Thermal Stress (e.g., 60°C) start->therm analysis Analysis by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis ox->analysis therm->analysis end Quantify Parent Drug Identify Degradants analysis->end

Caption: General workflow for a forced degradation study.
  • Protocol:

    • Acid/Base Hydrolysis: Dissolve the drug in acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) solutions and monitor over time at room or elevated temperature.

    • Oxidative Degradation: Expose the drug solution to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%).

    • Thermal Degradation: Store the solid drug or its solution at elevated temperatures (e.g., 60-80°C).

    • Photodegradation: Expose the drug (solid or solution) to UV or fluorescent light.

  • Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.

  • Evaluation: The percentage of the remaining parent drug is calculated, and degradation products are identified and characterized, often using mass spectrometry (LC-MS).

Conclusion

The chemical and pharmacokinetic profiles of Faropenem sodium and Faropenem medoxomil are distinctly different, reflecting their specific roles in drug delivery and action. Faropenem sodium is the water-soluble, active antibacterial agent, but its utility as an oral drug is limited by poor bioavailability. The development of Faropenem medoxomil, a lipophilic ester prodrug, masterfully overcomes this limitation. By masking the polar carboxylic acid group, the medoxomil form achieves significantly higher oral absorption before being efficiently converted back to the active Faropenem moiety in the bloodstream. This guide highlights that while Faropenem sodium is less stable in solution and under thermal stress, the prodrug strategy of Faropenem medoxomil provides a more effective means of oral administration, delivering higher systemic concentrations of the active antibiotic. Understanding these fundamental differences is crucial for the formulation, development, and clinical application of this important penem antibiotic.

References

Pharmacokinetics of Faropenem Across Preclinical Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of faropenem, a broad-spectrum oral penem antibiotic, across various preclinical animal models. The data presented herein is crucial for the interpretation of efficacy and safety studies, and for the extrapolation of pharmacokinetic/pharmacodynamic (PK/PD) parameters to human clinical trials. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes experimental workflows to facilitate a deeper understanding of faropenem's disposition in different biological systems.

Executive Summary

Faropenem exhibits variable pharmacokinetic profiles across different animal species, influenced by the route of administration and the specific formulation used (faropenem sodium or the prodrug faropenem medoxomil). This guide consolidates available data on key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) in mice, dogs, rats, and monkeys. The information presented is intended to serve as a valuable resource for researchers involved in the development and evaluation of this important antimicrobial agent.

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of faropenem observed in various animal models. Direct comparison between studies should be made with caution due to differences in drug formulation, administration routes, and analytical methodologies.

Table 1: Pharmacokinetics of Faropenem Sodium in Mice (Intraperitoneal Administration)
Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)
2.54.870.0831.160.15
1022.60.0834.800.26
11.716.70.0835.240.15
4071.10.08322.10.19
1602340.08366.20.53

Data sourced from a study in female BALB/c mice.[1]

Table 2: Urinary Pharmacokinetics of Faropenem in Dogs (Oral Administration)
Dose (mg/kg)Mean Urinary Concentration (0-4h) (µg/mL)Mean Urinary Concentration (4-8h) (µg/mL)Mean Urinary Concentration (8-12h) (µg/mL)Cumulative Urinary Excretion (12h) (%)
5584 ± 263246 ± 8823 ± 5.235.5 ± 7.2

Data from a study in healthy beagle dogs. Urinary concentrations are presented as mean ± standard error.[2]

Table 3: Oral Bioavailability of Faropenem Medoxomil
Animal ModelBioavailability (%)
General (proposed)70-80[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. This section outlines the typical experimental designs employed in the assessment of faropenem pharmacokinetics in various animal models.

Murine Pharmacokinetic Studies (Intraperitoneal)
  • Animal Model: Female BALB/c mice.[1]

  • Drug Formulation: Faropenem sodium dissolved in saline for injection.

  • Dosing: Single intraperitoneal (i.p.) administration of doses ranging from 2.5 to 160 mg/kg.

  • Sample Collection: Blood samples were collected at 0.083, 0.25, 0.5, 1, 1.5, 2, 3, 4, and 6 hours post-administration from groups of three mice per time point. Plasma was separated and stored at -70°C.

  • Bioanalysis: Plasma concentrations of faropenem were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Canine Urinary Pharmacokinetic Studies (Oral)
  • Animal Model: Healthy beagle dogs (4 male, 2 female).

  • Drug Formulation: Oral administration of faropenem.

  • Dosing: A single oral dose of 5 mg/kg.

  • Sample Collection: Urine samples were collected at 4-hour intervals for the first 12 hours after administration.

  • Bioanalysis: Urinary concentrations of faropenem were measured by a liquid chromatography-mass spectrometry (LC-MS) assay. Cephalexin was used as an internal standard. The samples were deproteinized with methanol, centrifuged, and the supernatant was diluted for analysis.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the typical workflows for pharmacokinetic studies.

Pharmacokinetic_Study_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase A Animal Acclimatization C Dose Calculation A->C B Drug Formulation (Faropenem Sodium/Medoxomil) B->C D Drug Administration (e.g., Oral, IV, IP) C->D E Serial Blood/Urine Sample Collection D->E F Sample Processing (e.g., Plasma Separation, Protein Precipitation) E->F G Bioanalysis (LC-MS/MS) F->G H Pharmacokinetic Parameter Calculation G->H

Fig. 1: General workflow of a typical animal pharmacokinetic study.

Sample_Processing_Workflow cluster_blood Blood Sample Processing cluster_urine Urine Sample Processing cluster_bioanalysis Bioanalytical Preparation Blood_Collection Whole Blood Collection Centrifugation Centrifugation Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Storage Storage at -70°C Plasma_Separation->Storage Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile/Methanol) Storage->Protein_Precipitation Urine_Collection Urine Collection Measurement Volume Measurement Urine_Collection->Measurement Urine_Storage Storage Measurement->Urine_Storage Urine_Storage->Protein_Precipitation Supernatant_Transfer Supernatant Transfer Protein_Precipitation->Supernatant_Transfer LC_MSMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS_Analysis

Fig. 2: Detailed workflow for biological sample processing and analysis.

Discussion

The available data indicate that faropenem is rapidly absorbed and eliminated in mice following intraperitoneal administration. The dose-proportional increase in Cmax and AUC suggests linear pharmacokinetics within the tested dose range in this species. In dogs, a significant portion of orally administered faropenem is excreted in the urine, with high concentrations achieved in the early hours post-administration, suggesting its potential utility in treating urinary tract infections.

A notable gap in the current publicly available literature is the lack of comprehensive plasma pharmacokinetic data for faropenem in rats, monkeys, and rabbits, particularly following both oral and intravenous administration. Such data is critical for determining absolute bioavailability and for making more robust interspecies comparisons. The development of the prodrug, faropenem medoxomil, has been shown to significantly improve oral bioavailability.

Furthermore, faropenem has demonstrated stability against a wide range of beta-lactamases, a key characteristic for its efficacy against resistant bacterial strains. This stability is a critical factor in its mechanism of action and therapeutic potential.

Conclusion

This technical guide provides a consolidated view of the pharmacokinetics of faropenem in various preclinical animal models. While significant data exists for mice and dogs, further research is warranted to fully characterize the pharmacokinetic profile of faropenem in other relevant species, such as rats and non-human primates. A comprehensive understanding of the absorption, distribution, metabolism, and excretion of faropenem across different animal models is paramount for its successful clinical development and application. The experimental protocols and workflows detailed herein offer a foundational framework for designing future preclinical pharmacokinetic studies.

References

Early In Vitro Efficacy of Faropenem Against Enterobacteriaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early in vitro studies investigating the activity of faropenem, an oral penem antibiotic, against members of the Enterobacteriaceae family. This document synthesizes key quantitative data, details experimental methodologies, and visualizes essential processes to support research and development in antimicrobial chemotherapy.

Introduction

Faropenem is a β-lactam antibiotic belonging to the penem class, distinguished by its broad spectrum of activity against a variety of bacterial pathogens.[1] Its mechanism of action, similar to other β-lactam agents, involves the inhibition of bacterial cell wall synthesis.[1][2] This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[1] The disruption of this process leads to a compromised cell wall and, ultimately, bacterial cell lysis. A key characteristic of faropenem is its stability against many β-lactamases, including extended-spectrum β-lactamases (ESBLs), which are a significant cause of resistance to many cephalosporins.

In Vitro Susceptibility of Enterobacteriaceae to Faropenem

Early in vitro studies consistently demonstrated faropenem's potent activity against a wide range of Enterobacteriaceae isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from key studies, providing insights into the susceptibility of various species.

Table 1: In Vitro Activity of Faropenem against Various Enterobacteriaceae Species
Bacterial SpeciesNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)Reference(s)
Escherichia coli54 (ESBL-producing)12≤1 to >2
Escherichia coliNot Specified0.51-2Not Specified
Klebsiella pneumoniae9 (ESBL-producing)12≤1 to >2
Klebsiella pneumoniaeNot Specified0.51-2Not Specified
Klebsiella oxytocaNot Specified0.51-2Not Specified
Citrobacter freundiiNot Specified2-4 (derepressed AmpC)Not SpecifiedNot Specified
Citrobacter koseriNot Specified0.51-2Not Specified
Enterobacter spp.Not Specified2-4 (derepressed AmpC/ESBL)4-320.5-16
Serratia spp.Not Specified8-16 (derepressed AmpC)32Not Specified
Proteus spp.Not Specified2-84-32Not Specified
Morganella morganiiNot Specified2-84-32Not Specified
Providencia spp.Not Specified2-84-32Not Specified
Table 2: Modal MICs of Faropenem against Cephalosporin-Resistant Enterobacteriaceae
Organism and Resistance MechanismModal MIC (mg/L)Reference(s)
E. coli or Klebsiella spp. with CTX-M or non-CTX-M ESBLs or high-level AmpC0.5-1
Enterobacter and Citrobacter spp. with ESBLs or derepressed AmpC2-4
AmpC-derepressed Serratia spp.8-16

Experimental Protocols

The following sections detail the methodologies employed in early in vitro studies to determine the susceptibility of Enterobacteriaceae to faropenem.

Antimicrobial Agent Preparation

Faropenem stock solutions were typically prepared from standard laboratory powder.

  • Solvent: Faropenem sodium salt is soluble in aqueous buffers like phosphate-buffered saline (PBS) at a pH of 7.2 (approximately 10 mg/mL). It is also soluble in organic solvents such as dimethyl sulfoxide (DMSO).

  • Preparation: A stock solution is created by dissolving the faropenem powder in the chosen solvent. For biological experiments, further dilutions are made in aqueous buffers or isotonic saline to achieve the desired concentrations.

  • Storage: Aqueous solutions of faropenem are not recommended to be stored for more than one day to ensure stability and potency.

Bacterial Isolates and Quality Control
  • Bacterial Strains: Studies utilized a combination of clinical isolates collected from various medical centers and well-characterized reference strains. For quality control, standard American Type Culture Collection (ATCC) strains such as Escherichia coli ATCC 25922 and Klebsiella pneumoniae ATCC 700603 were commonly used to ensure the accuracy and reproducibility of the susceptibility testing methods.

  • Culture Conditions: Bacteria were typically grown on appropriate agar plates, and for inoculum preparation, colonies were transferred to a broth medium such as Iso-Sensitest broth.

Susceptibility Testing Methods

The determination of MICs was primarily conducted using the agar dilution method as standardized by the British Society for Antimicrobial Chemotherapy (BSAC) or the broth microdilution method following the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).

This method involves incorporating serial dilutions of the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

  • Media Preparation: Iso-Sensitest agar or a comparable medium is prepared according to the manufacturer's instructions. For some fastidious organisms, the media may be supplemented with blood. The molten agar is poured into sterile Petri dishes to a depth of 4 ± 0.5 mm.

  • Inoculum Preparation: A standardized inoculum is prepared by suspending four to five morphologically similar colonies in a suitable broth. The broth is incubated with shaking at 35-37°C until the turbidity matches or exceeds a 0.5 McFarland standard.

  • Inoculation: The agar plates containing the different concentrations of faropenem are inoculated with the prepared bacterial suspensions.

  • Incubation: Plates are incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits visible growth of the organism.

This method utilizes microtiter plates with wells containing serial dilutions of the antimicrobial agent in a broth medium.

  • Plate Preparation: Microtiter plates are prepared with twofold serial dilutions of faropenem in a suitable broth medium, such as Mueller-Hinton broth.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate the mechanism of action of faropenem and the general workflows for the susceptibility testing methods described.

Faropenem_Mechanism_of_Action cluster_bacterium Bacterial Cell Faropenem Faropenem PBP Penicillin-Binding Proteins (PBPs) Faropenem->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Lysis Cell Lysis and Death PBP->Lysis Inhibition leads to Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Forms Cell_Wall->Lysis Weakening leads to Agar_Dilution_Workflow start Start prep_agar Prepare Agar Plates with Serial Dilutions of Faropenem start->prep_agar prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Agar Plates with Bacterial Suspension prep_agar->inoculate prep_inoculum->inoculate incubate Incubate Plates (35-37°C, 18-24h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end Broth_Microdilution_Workflow start Start prep_plates Prepare Microtiter Plates with Serial Dilutions of Faropenem in Broth start->prep_plates prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Wells of Microtiter Plate prep_plates->inoculate prep_inoculum->inoculate incubate Incubate Plates (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

References

The Discovery and Initial Development of Faropenem: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Faropenem is a broad-spectrum, orally administered antibiotic belonging to the penem class of β-lactams. Its development marked a significant advancement in the search for oral antibiotics with a wide range of activity, including against many β-lactamase-producing bacteria. This guide details the initial discovery, synthesis, mechanism of action, and early clinical evaluation of Faropenem, tailored for researchers and professionals in drug development.

Discovery and Lineage

Faropenem was developed by Daiichi Asubio Pharma.[1][2] It shares structural similarities with both penicillins and cephalosporins, as well as the carbapenem class of antibiotics.[3][4] A key structural feature is the chiral tetrahydrofuran substituent at the C2 position, which enhances its chemical stability and is associated with a reduced potential for central nervous system effects compared to imipenem.[5] To improve its oral bioavailability, a prodrug form, Faropenem medoxomil (also known as Faropenem daloxate), was developed. This ester prodrug is readily hydrolyzed in the body to release the active Faropenem moiety. The sodium salt, Faropenem sodium, was first marketed in Japan in 1997.

Chemical Synthesis

The synthesis of Faropenem involves a multi-step process. While several synthetic routes have been reported, a common strategy involves the condensation of a protected azetidinone core with a tetrahydrofuran-containing side chain, followed by cyclization and deprotection steps.

Experimental Protocol: Representative Synthesis of Faropenem

A general synthetic pathway for Faropenem can be outlined as follows:

  • Condensation: (3R, 4R)-3-[(R)-1-tert-butyl dimethyl silyloxyethyl]-4-acetoxyazetidin-2-one serves as a key starting material. This is condensed with R-(+)-thiotetrahydrofuryl-2-formic acid, often catalyzed by a zinc halide, to form an intermediate where the tetrahydrofuranoylthio group is attached at the C4 position of the azetidinone ring.

  • Acylation: The resulting intermediate undergoes an acylation reaction at the nitrogen of the azetidinone ring with an oxalyl chloride derivative, such as monoallyl oxalyl chloride or tert-butoxyoxalyl chloride, in the presence of a base like triethylamine or pyridine.

  • Intramolecular Cyclization: The acylated product is then subjected to an intramolecular Wittig or Wittig-Horner reaction. This is typically achieved by treatment with a phosphite, such as triethyl phosphite, in a high-boiling solvent like xylene or toluene, which leads to the formation of the penem ring structure.

  • Deprotection: The protecting groups on the hydroxyl and carboxyl functionalities are removed. For instance, the silyl protecting group on the hydroxyethyl side chain can be removed using tetrabutylammonium fluoride. The allyl ester protecting the carboxyl group can be cleaved using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophile like sodium 2-ethylhexanoate.

  • Salt Formation and Isolation: The final step involves the formation of the desired salt, typically the sodium salt, which can then be isolated and purified.

G A Azetidinone Core ((3R, 4R)-3-[(R)-1-tert-butyl dimethylsilyloxyethyl]-4-acetoxyazetidin-2-one) C Condensation A->C B R-(+)-thiotetrahydrofuryl-2-formic acid B->C D Acylation (e.g., with monoallyl oxalyl chloride) C->D E Intramolecular Wittig Cyclization D->E F Protected Penem Intermediate E->F G Deprotection (Hydroxyl and Carboxyl groups) F->G H Faropenem G->H I Salt Formation H->I J Faropenem Sodium I->J

Mechanism of Action

Like other β-lactam antibiotics, Faropenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

Experimental Protocol: Determination of Mechanism of Action

The mechanism of action of β-lactam antibiotics is typically elucidated through a combination of the following methods:

  • Penicillin-Binding Protein (PBP) Affinity Assays: These experiments measure the binding affinity of the antibiotic to the various PBPs of a target bacterium. Bacterial membranes are prepared and incubated with radiolabeled penicillin. The displacement of the radiolabeled penicillin by increasing concentrations of the test antibiotic (Faropenem) is then measured to determine its affinity for different PBPs.

  • Cell Lysis Assays: The bactericidal effect of the antibiotic is observed by monitoring the lysis of bacterial cells. This can be done by measuring the decrease in optical density of a bacterial culture over time after the addition of the antibiotic.

  • Electron Microscopy: Morphological changes to the bacterial cell wall and overall cell structure upon exposure to the antibiotic are visualized using transmission electron microscopy. This provides direct evidence of the disruption of cell wall integrity.

The primary molecular target of Faropenem is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. Faropenem, through its β-lactam ring, mimics the D-alanyl-D-alanine portion of the peptidoglycan precursor. It binds to the active site of PBPs and acylates a serine residue, thereby inactivating the enzyme. This inhibition of the transpeptidase activity of PBPs prevents the cross-linking of peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death. Faropenem is also noted for its high stability against hydrolysis by a wide range of β-lactamases, including extended-spectrum β-lactamases (ESBLs).

G Faropenem Faropenem PBP PBP Faropenem->PBP Binds and Inhibits Inactivated_PBP Inactivated PBP Cell_Lysis Cell Lysis Inactivated_PBP->Cell_Lysis Leads to Crosslinked_Peptidoglycan Crosslinked_Peptidoglycan

In Vitro Antimicrobial Activity

Faropenem demonstrates a broad spectrum of in vitro activity against many Gram-positive and Gram-negative aerobes and anaerobes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of Faropenem is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Broth Microdilution: A series of two-fold dilutions of Faropenem are prepared in microtiter plates containing a suitable growth medium. Each well is then inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL). The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours). The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

  • Agar Dilution: A series of agar plates containing two-fold dilutions of Faropenem are prepared. The surface of each plate is then inoculated with a standardized suspension of the test bacteria. After incubation, the MIC is determined as the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.

The following tables summarize the in vitro activity of Faropenem against a range of clinically relevant bacteria from early studies.

Gram-Positive AerobesNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Staphylococcus aureus (MSSA)--0.12
Staphylococcus aureus (MRSA)--2
Streptococcus pneumoniae (Pen-S)-≤0.06≤0.06
Streptococcus pneumoniae (Pen-I)-0.250.5
Streptococcus pneumoniae (Pen-R)-0.51
Enterococcus faecalis---

Data compiled from multiple sources.

Gram-Negative AerobesNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Haemophilus influenzae (β-lac-)-0.51
Haemophilus influenzae (β-lac+)-0.51
Moraxella catarrhalis (β-lac-)-<0.12<0.12
Moraxella catarrhalis (β-lac+)-<0.120.25
Escherichia coli-0.51-2
Klebsiella pneumoniae-0.51-2

Data compiled from multiple sources.

Anaerobic BacteriaNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Bacteroides fragilis--4
Clostridium perfringens--≤1
Peptostreptococci--≤1
Gram-negative anaerobes (all)4620.121
Gram-positive anaerobes (all)4620.251

Data compiled from multiple sources.

Pharmacokinetics

The pharmacokinetic profile of Faropenem has been evaluated in both animals and humans. The development of the medoxomil ester prodrug significantly improved its oral bioavailability.

Experimental Protocol: Pharmacokinetic Studies

Pharmacokinetic parameters are determined through studies in healthy volunteers and, in some cases, animal models.

  • Drug Administration: A single dose of Faropenem sodium or Faropenem medoxomil is administered orally.

  • Sample Collection: Blood samples are collected at predetermined time points over a period of 24 hours. Plasma is separated from the blood samples. In some studies, urine is also collected over specified intervals.

  • Drug Concentration Analysis: The concentration of Faropenem in plasma and urine samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS).

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t½), using non-compartmental analysis.

ParameterFaropenem SodiumFaropenem MedoxomilAnimal Model (Dogs, 5 mg/kg)
Bioavailability 20-30%70-80%-
Cmax (300 mg dose) 6.2 mcg/mL13.8 mcg/mL-
AUC (300 mg dose) 11.73 mcg·h/mL--
Half-life (t½) ~0.8 hours~1 hour-
Protein Binding 90-95%90-95%-
Renal Excretion ~14-20%~14-20%~33%

Data compiled from multiple sources.

Early Clinical Development

Faropenem medoxomil underwent Phase III clinical trials for several common community-acquired infections. These trials were typically multicenter, randomized, and double-blind, comparing Faropenem to other standard-of-care oral antibiotics.

Experimental Protocol: Clinical Trials
  • Study Design: Randomized, double-blind, multicenter trials are designed to compare the efficacy and safety of Faropenem with an active comparator.

  • Patient Population: Patients with a confirmed diagnosis of the target infection (e.g., acute bacterial sinusitis, community-acquired pneumonia) based on predefined clinical and, where applicable, radiological and microbiological criteria are enrolled.

  • Treatment Regimen: Patients are randomly assigned to receive either Faropenem (e.g., 300 mg twice daily) or the comparator drug (e.g., cefuroxime axetil 250 mg twice daily) for a specified duration (e.g., 7-10 days).

  • Efficacy Assessment: The primary efficacy endpoint is typically the clinical cure rate at a test-of-cure visit, which occurs several days after the completion of therapy. Clinical cure is defined as the resolution of pre-treatment signs and symptoms of the infection.

  • Safety Assessment: The incidence and severity of adverse events are monitored and recorded throughout the study.

IndicationComparator(s)Faropenem DosageDurationKey Efficacy Outcome
Acute Bacterial Sinusitis Cefuroxime axetil300 mg twice daily7 and 10 daysClinical cure rates of 80.3% (7 days) and 81.8% (10 days) vs. 74.5% for cefuroxime.
Acute Bacterial Sinusitis Cefuroxime-7-16 days post-therapyClinical cure rates of 89% for faropenem and 88.4% for cefuroxime.
Acute Exacerbation of Chronic Bronchitis Cefuroxime, Azithromycin, Cefpodoxime--Demonstrated equivalent efficacy and safety.
Community-Acquired Pneumonia Clarithromycin, Amoxicillin--Demonstrated equivalent efficacy and safety.
Uncomplicated Skin and Skin Structure Infections Amoxicillin-clavulanate--Demonstrated equivalent efficacy and safety.
Acute Uncomplicated Cystitis 7-day vs. 3-day regimen-3 and 7 days7-day regimen showed superior microbiological eradication (66.7% vs. 58.9%).

Despite demonstrating non-inferiority to several approved antibiotics, the U.S. Food and Drug Administration (FDA) did not approve Faropenem medoxomil for these indications, citing the need for additional studies, including placebo-controlled trials for certain indications.

References

Intrinsic Resistance to Faropenem in Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas aeruginosa exhibits a high level of intrinsic resistance to the penem antibiotic faropenem. This resistance is not attributed to a single mechanism but rather a synergistic interplay of several factors. This technical guide delves into the core molecular underpinnings of this innate resistance, providing a comprehensive overview for researchers and professionals in drug development. The primary mechanisms involve a low permeability of the outer membrane, the active efflux of the antibiotic by the MexAB-OprM pump, and enzymatic degradation by the chromosomal AmpC β-lactamase. While faropenem shows a slightly lower affinity for some penicillin-binding proteins (PBPs) compared to imipenem, this is not considered a primary driver of the high-level intrinsic resistance. Understanding these multifaceted mechanisms is crucial for the development of novel therapeutic strategies to overcome resistance in this opportunistic pathogen.

Core Mechanisms of Intrinsic Faropenem Resistance

The intrinsic resistance of P. aeruginosa to faropenem is a multifactorial phenomenon. Three key elements work in concert to protect the bacterium from the antimicrobial action of this penem.

The Outer Membrane Barrier: A Primary Defense

The outer membrane of P. aeruginosa is significantly less permeable to antibiotics compared to other Gram-negative bacteria, serving as a formidable first line of defense.[1][2] This low permeability is a major contributor to the intrinsic resistance to faropenem. Studies have shown that the rate of faropenem permeability through the outer membrane of P. aeruginosa PAO1 is only 30% of that of imipenem, a carbapenem with potent antipseudomonal activity.[3] This restricted entry significantly limits the concentration of faropenem that can reach its target PBPs in the periplasmic space. The expression of E. coli's major porin, OmpF, in P. aeruginosa has been shown to increase the permeability to faropenem, highlighting the importance of the outer membrane barrier in resistance.[3][4]

Active Efflux: The MexAB-OprM Pump

P. aeruginosa possesses a number of multidrug efflux pumps that actively extrude a wide range of antimicrobial agents from the cell. The MexAB-OprM efflux system is a key player in the intrinsic resistance to faropenem. This pump, belonging to the Resistance-Nodulation-Division (RND) family, effectively reduces the intracellular concentration of faropenem, further diminishing its ability to inhibit cell wall synthesis. The importance of this efflux system is demonstrated by the increased susceptibility of mutants with an impaired MexAB-OprM system. Overexpression of this pump is a common mechanism of acquired resistance to multiple antibiotics.

Enzymatic Degradation: The Role of AmpC β-Lactamase

P. aeruginosa harbors a chromosomally encoded AmpC β-lactamase, a cephalosporinase that can contribute to resistance against β-lactam antibiotics. While penems are generally stable to many β-lactamases, the AmpC of P. aeruginosa does contribute to the intrinsic resistance to faropenem. Although faropenem is more stable to AmpC than some cephalosporins, its antibacterial activity is reduced after incubation with a crude AmpC β-lactamase preparation from P. aeruginosa PAO1. The interplay between AmpC, the outer membrane barrier, and the MexAB-OprM efflux pump is crucial for the high level of intrinsic resistance.

Penicillin-Binding Proteins (PBPs): A Minor Role in Intrinsic Resistance

Faropenem, like other β-lactam antibiotics, exerts its bactericidal effect by binding to and inactivating PBPs, which are essential enzymes for peptidoglycan synthesis. While the affinity of faropenem for the PBPs of P. aeruginosa has been investigated, it does not appear to be the primary reason for the high intrinsic resistance. Competition assays have revealed that the affinity of faropenem for PBP1b and PBP2 is approximately 1.5- to 1.8-fold lower than that of imipenem. However, its binding to PBP1c and PBP3 is comparable to that of imipenem. Faropenem generally shows a high affinity for high-molecular-weight PBPs. The consensus is that the interplay of the outer membrane barrier, efflux, and AmpC activity is the main driver of intrinsic resistance, rather than a significantly lower affinity of the PBPs for faropenem.

Quantitative Data on Faropenem Resistance

The following tables summarize key quantitative data from studies on faropenem resistance in P. aeruginosa.

Table 1: Outer Membrane Permeability of Faropenem in P. aeruginosa PAO1

AntibioticPermeability Rate Relative to Imipenem (%)
Faropenem30
Sulopenem10

Source: Adapted from Okamoto et al., 2001.

Table 2: Binding Affinity of Faropenem to P. aeruginosa PAO1 PBPs Compared to Imipenem

Penicillin-Binding Protein (PBP)Relative Affinity of Faropenem (Imipenem = 1)
PBP1b~0.56
PBP2~0.67
PBP1cComparable
PBP3Comparable

Source: Derived from data in Okamoto et al., 2001.

Table 3: Minimum Inhibitory Concentrations (MICs) of Faropenem against P. aeruginosa

StrainMIC (mg/L)
Wild-type P. aeruginosa>128
P. aeruginosa with impaired MexAB-OprMReduced resistance level
P. aeruginosa with impaired AmpC β-lactamaseMinor effect on resistance
P. aeruginosa with impaired MexAB-OprM and AmpCSignificant increase in susceptibility

Note: Specific MIC values for mutant strains can vary between studies. The trend of increased susceptibility with the knockout of resistance mechanisms is consistent.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are key experimental protocols used in the study of faropenem resistance in P. aeruginosa.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of faropenem is determined using standard broth microdilution or agar dilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).

  • Protocol:

    • Prepare a series of two-fold dilutions of faropenem in Mueller-Hinton broth or on Mueller-Hinton agar plates.

    • Inoculate the broth or agar with a standardized suspension of P. aeruginosa (e.g., 5 x 10^5 CFU/mL for broth microdilution).

    • Incubate the cultures at 35-37°C for 16-20 hours.

    • The MIC is defined as the lowest concentration of faropenem that completely inhibits visible growth of the bacteria.

Construction of Isogenic Mutants

To investigate the role of specific genes in faropenem resistance, isogenic mutants (e.g., with impaired efflux pumps or β-lactamase) are constructed from a wild-type P. aeruginosa strain like PAO1.

  • Protocol (Gene Disruption/Knockout):

    • Clone a selectable marker (e.g., an antibiotic resistance cassette) into the target gene (mexB for the MexAB-OprM pump or ampC for the β-lactamase) within a suicide vector.

    • Introduce the recombinant plasmid into the recipient P. aeruginosa strain via conjugation or electroporation.

    • Select for double-crossover homologous recombination events, resulting in the replacement of the target gene with the inactivated copy.

    • Confirm the gene knockout by PCR and/or Southern blotting.

Outer Membrane Permeability Assay

The permeability of the outer membrane to β-lactams can be assessed using whole-cell assays.

  • Protocol:

    • Grow P. aeruginosa cells to the mid-logarithmic phase.

    • Harvest and wash the cells, then resuspend them in a suitable buffer.

    • Add a known concentration of faropenem to the cell suspension.

    • At various time points, centrifuge the suspension to pellet the cells.

    • Measure the concentration of faropenem remaining in the supernatant using a spectrophotometric method or high-performance liquid chromatography (HPLC).

    • The rate of decrease of faropenem in the supernatant reflects its permeation into the cells.

PBP Competition Assay

The binding affinity of faropenem to specific PBPs is determined through a competition assay using a radiolabeled β-lactam, such as benzyl[¹⁴C]penicillin.

  • Protocol:

    • Prepare a membrane fraction containing the PBPs from P. aeruginosa.

    • Incubate the membrane fraction with various concentrations of unlabeled faropenem.

    • Add a fixed concentration of radiolabeled penicillin to the mixture and incubate to allow binding to the PBPs.

    • Separate the PBPs by SDS-PAGE.

    • Visualize the radiolabeled PBPs by fluorography.

    • The concentration of faropenem that inhibits 50% of the binding of the radiolabeled penicillin (IC₅₀) is determined, which is inversely proportional to the binding affinity.

Visualizing the Mechanisms of Resistance

The following diagrams illustrate the key pathways and experimental logic involved in the intrinsic resistance of P. aeruginosa to faropenem.

Faropenem_Resistance_Pathway cluster_extracellular Extracellular Space cluster_cell P. aeruginosa Cell cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane Faropenem_ext Faropenem Porin Porin Channel Faropenem_ext->Porin Limited Permeation Faropenem_peri Faropenem Porin->Faropenem_peri AmpC AmpC β-lactamase Faropenem_peri->AmpC Hydrolysis PBP PBP Faropenem_peri->PBP Inhibition of Cell Wall Synthesis MexAB_OprM MexAB-OprM Efflux Pump Faropenem_peri->MexAB_OprM Efflux Substrate MexAB_OprM->Faropenem_ext Active Efflux Experimental_Workflow cluster_mic MIC Determination cluster_mutagenesis Mutant Construction cluster_biochemical Biochemical Assays cluster_analysis Data Analysis & Interpretation MIC_wildtype Determine MIC for Wild-Type PAO1 Analysis Compare MICs, Permeability, and PBP Affinity MIC_wildtype->Analysis MIC_mutant Determine MIC for Isogenic Mutants MIC_mutant->Analysis Construct_mutants Construct Isogenic Mutants (ΔmexB, ΔampC, ΔmexBΔampC) Construct_mutants->MIC_mutant Permeability Outer Membrane Permeability Assay Permeability->Analysis PBP_assay PBP Competition Assay PBP_assay->Analysis Conclusion Elucidate Contribution of Each Resistance Mechanism Analysis->Conclusion Logical_Relationship High_Resistance High Intrinsic Resistance to Faropenem Low_Permeability Low Outer Membrane Permeability Reduced_Drug_Entry Reduced Faropenem Concentration at Target Low_Permeability->Reduced_Drug_Entry Efflux MexAB-OprM Efflux Efflux->Reduced_Drug_Entry AmpC_activity AmpC β-lactamase Activity Drug_Inactivation Faropenem Inactivation AmpC_activity->Drug_Inactivation PBP_affinity Slightly Lower PBP Affinity (Minor Role) PBP_affinity->High_Resistance Reduced_Drug_Entry->High_Resistance Drug_Inactivation->High_Resistance

References

An In-depth Technical Guide to the Bactericidal Action of Faropenem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Faropenem is a broad-spectrum, orally administered β-lactam antibiotic belonging to the penem class. Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis, a mechanism shared with other β-lactam antibiotics. This technical guide provides a detailed examination of the core principles underlying Faropenem's action, including its molecular targets, the biochemical pathways it disrupts, and its in vitro efficacy against a range of clinically relevant pathogens. This document also outlines the detailed experimental protocols for assessing its antimicrobial activity and target affinity, and provides visual representations of key mechanisms and workflows to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Bactericidal Action

Faropenem's primary bactericidal effect is achieved through the disruption of peptidoglycan synthesis, an essential process for maintaining the structural integrity of the bacterial cell wall.[1][2] Like other β-lactam antibiotics, Faropenem's mechanism of action is centered on its interaction with Penicillin-Binding Proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan assembly.[1][2]

The key steps in Faropenem's mechanism of action are as follows:

  • Target Binding: Faropenem's β-lactam ring mimics the D-alanyl-D-alanine residue of the natural substrate of PBPs.[1] This structural similarity allows Faropenem to bind to the active site of these enzymes.

  • Enzyme Inhibition: Upon binding, the strained β-lactam ring of Faropenem is cleaved by a serine residue in the PBP active site, forming a stable, covalent acyl-enzyme intermediate. This acylation process effectively inactivates the PBP.

  • Inhibition of Peptidoglycan Cross-Linking: The inactivation of PBPs, which function as transpeptidases, prevents the cross-linking of linear peptidoglycan chains. This crucial step is necessary to provide the cell wall with its required strength and rigidity.

  • Cell Lysis: The inhibition of peptidoglycan synthesis leads to a weakened and defective cell wall. In the hypotonic environment in which most bacteria thrive, this compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.

Faropenem exhibits a high affinity for multiple high-molecular-weight PBPs, which contributes to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Signaling Pathway of Faropenem's Action

Faropenem_Mechanism cluster_bacterium Bacterial Cell Faropenem Faropenem PBPs Penicillin-Binding Proteins (PBPs) Faropenem->PBPs Binds to and Inhibits CellWall Bacterial Cell Wall Cell_Lysis Cell Lysis CellWall->Cell_Lysis Weakened Cell Wall Crosslinked_Peptidoglycan Cross-linked Peptidoglycan PBPs->Crosslinked_Peptidoglycan Catalyzes Cross-linking PBPs->Crosslinked_Peptidoglycan Inhibition of Cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBPs Natural Substrate Crosslinked_Peptidoglycan->CellWall Provides Strength

Faropenem's Mechanism of Action

Quantitative Data on Faropenem's Efficacy

The in vitro activity of Faropenem is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 1: In Vitro Activity of Faropenem Against Common Bacterial Pathogens
Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Gram-Positive Aerobes
Streptococcus pneumoniae (Penicillin-susceptible)≤0.030.06≤0.03 - 0.25
Streptococcus pneumoniae (Penicillin-intermediate)0.250.50.06 - 1
Streptococcus pneumoniae (Penicillin-resistant)0.510.12 - 2
Staphylococcus aureus (Methicillin-susceptible)0.060.12≤0.03 - 0.5
Staphylococcus aureus (Methicillin-resistant)240.5 - >32
Enterococcus faecalis240.5 - 8
Gram-Negative Aerobes
Haemophilus influenzae (β-lactamase negative)0.250.50.06 - 1
Haemophilus influenzae (β-lactamase positive)0.250.50.06 - 1
Moraxella catarrhalis (β-lactamase negative)≤0.030.06≤0.03 - 0.12
Moraxella catarrhalis (β-lactamase positive)0.060.12≤0.03 - 0.25
Escherichia coli0.51≤0.03 - 8
Klebsiella pneumoniae0.520.12 - 16
Proteus mirabilis120.12 - 8
Anaerobes
Bacteroides fragilis group240.25 - 16
Prevotella spp.0.120.5≤0.03 - 1
Peptostreptococcus spp.0.120.5≤0.03 - 2

Data compiled from multiple in vitro studies. MIC values can vary based on testing methodology and geographic location of isolates.

Table 2: Binding Affinity of Faropenem to Penicillin-Binding Proteins (PBPs) of Streptococcus pneumoniae
Penicillin-Binding Protein (PBP)50% Inhibitory Concentration (IC50) (µg/mL)
PBP1A0.03 - 0.12
PBP1B0.06 - 0.25
PBP2X1 - 4
PBP2A>8
PBP2B0.12 - 0.5
PBP30.03 - 0.12

IC50 values represent the concentration of Faropenem required to inhibit 50% of the binding of a fluorescent penicillin to the respective PBP. Data is representative of penicillin-susceptible strains.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum concentration of Faropenem that inhibits the visible growth of a specific bacterial isolate.

Materials:

  • Faropenem analytical grade powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., sterile water or DMSO, depending on Faropenem's solubility)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or nephelometer

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Faropenem Stock Solution: Prepare a stock solution of Faropenem at a high concentration (e.g., 1280 µg/mL) in a suitable sterile solvent.

  • Serial Dilutions: Perform serial twofold dilutions of the Faropenem stock solution in CAMHB directly in the 96-well microtiter plate to achieve a range of desired concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted Faropenem. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is determined as the lowest concentration of Faropenem at which there is no visible growth of the bacteria.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start Prep_Stock Prepare Faropenem Stock Solution Start->Prep_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate Prep_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Read and Record MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Workflow for MIC Determination
Determination of PBP Binding Affinity by Competition Assay

This protocol describes a competitive binding assay using a fluorescently labeled penicillin to determine the 50% inhibitory concentration (IC50) of Faropenem for specific PBPs.

Objective: To quantify the binding affinity of Faropenem to individual PBPs of a target bacterium.

Materials:

  • Faropenem analytical grade powder

  • Bacterial cell membranes containing PBPs

  • Fluorescently labeled penicillin (e.g., Bocillin FL)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE equipment (gels, buffers, power supply)

  • Fluorescence gel imager

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Bacterial Membranes: Grow the bacterial strain of interest to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with PBS, and lyse the cells by sonication or French press. Isolate the cell membranes by ultracentrifugation.

  • Competition Reaction: In separate microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with varying concentrations of Faropenem for a specific time (e.g., 15 minutes at 37°C) to allow for binding to the PBPs.

  • Fluorescent Labeling: Add a fixed, sub-saturating concentration of fluorescently labeled penicillin (e.g., Bocillin FL) to each tube and incubate for a further 10 minutes. The fluorescent penicillin will bind to the PBPs that are not already occupied by Faropenem.

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE sample loading buffer and heating the samples.

  • SDS-PAGE: Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.

  • Fluorescence Imaging: Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

  • Data Analysis: Quantify the fluorescence intensity of each PBP band for each concentration of Faropenem. The IC50 is the concentration of Faropenem that results in a 50% reduction in the fluorescence intensity of a specific PBP band compared to a control with no Faropenem.

Experimental Workflow for PBP Binding Affinity Assay

PBP_Workflow Start Start Prep_Membranes Prepare Bacterial Membranes containing PBPs Start->Prep_Membranes Incubate_Faropenem Incubate Membranes with varying concentrations of Faropenem Prep_Membranes->Incubate_Faropenem Add_Fluor_Pen Add Fluorescent Penicillin (e.g., Bocillin FL) Incubate_Faropenem->Add_Fluor_Pen SDS_PAGE Separate Proteins by SDS-PAGE Add_Fluor_Pen->SDS_PAGE Image_Gel Visualize Fluorescent PBPs with Gel Imager SDS_PAGE->Image_Gel Analyze_Data Quantify Fluorescence and Determine IC50 Image_Gel->Analyze_Data End End Analyze_Data->End

Workflow for PBP Binding Affinity Assay

Conclusion

Faropenem's bactericidal action is a well-defined process involving the targeted inhibition of essential bacterial enzymes, the PBPs, leading to the disruption of cell wall synthesis and subsequent cell death. Its broad-spectrum activity, attributed to its high affinity for multiple PBPs, makes it an effective agent against a wide range of pathogens. The quantitative data on its MICs and PBP binding affinities, along with the detailed experimental protocols provided in this guide, offer a comprehensive resource for researchers and drug development professionals engaged in the study of antimicrobial agents and the development of new therapeutic strategies. A thorough understanding of these fundamental principles is critical for the rational use of Faropenem and for anticipating and overcoming potential mechanisms of resistance.

References

Methodological & Application

Application Notes and Protocols for Faropenem MIC Determination by Broth Microdilution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faropenem is a broad-spectrum, orally available β-lactam antibiotic belonging to the penem class.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, faropenem binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][2] This disruption of cell wall integrity leads to bacterial cell lysis and death. Faropenem has demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria, including many strains resistant to other β-lactam antibiotics due to its stability against many β-lactamase enzymes.

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method for assessing the susceptibility of a bacterial isolate to an antimicrobial agent. The broth microdilution method is a standardized and widely used technique for determining MIC values, providing quantitative data that is crucial for antibiotic research and development, surveillance studies, and guiding therapeutic choices. These application notes provide a detailed protocol for determining the MIC of faropenem using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of Broth Microdilution

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after a specified incubation period.

Materials and Reagents

  • Faropenem analytical standard powder

  • Sterile, 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile deionized water

  • Dimethyl sulfoxide (DMSO) (if required for dissolving faropenem)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Bacterial strains for testing (clinical isolates or reference strains)

  • Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Sterile petri dishes, test tubes, and pipettes

  • Multichannel pipette

  • Incubator (35 ± 2 °C)

  • Microplate reader (optional, for automated reading)

Experimental Protocols

Preparation of Faropenem Stock Solution
  • Accurately weigh a sufficient amount of faropenem analytical standard powder.

  • Calculate the volume of solvent required to prepare a stock solution of a desired high concentration (e.g., 1280 µg/mL). The choice of solvent (sterile deionized water or DMSO) should be based on the solubility of the faropenem powder.

  • Aseptically prepare the stock solution. If DMSO is used, ensure the final concentration in the test wells does not exceed 1%, as higher concentrations can be inhibitory to some bacteria.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter if not prepared from a sterile powder.

  • The stock solution can be stored in small aliquots at -70 °C until use. Avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hours) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison or using a nephelometer. A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.

Broth Microdilution Procedure
  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the faropenem working solution (at twice the desired highest concentration) to the first column of wells.

  • Using a multichannel pipette, perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • The last two columns should be reserved for controls:

    • Growth Control: Wells containing only inoculated broth (no antibiotic).

    • Sterility Control: Wells containing only uninoculated broth.

  • Inoculate each well (except the sterility control wells) with 10 µL of the standardized bacterial inoculum (prepared in section 4.2), resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Seal the plates with an adhesive film or place them in a plastic bag to prevent evaporation.

  • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

Reading and Interpretation of Results
  • After incubation, visually inspect the microtiter plates. The MIC is the lowest concentration of faropenem at which there is no visible growth (i.e., the well is clear).

  • A small, faint button of cells at the bottom of the well may be disregarded.

  • The growth control well should show distinct turbidity. The sterility control well should remain clear.

  • If using a microplate reader, the MIC can be determined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of growth compared to the growth control.

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of the MIC results. This should be performed with each batch of tests using well-characterized reference strains with known MIC ranges for the antimicrobial agent being tested.

Table 1: Quality Control Ranges for Faropenem MIC Determination

Quality Control StrainATCC NumberMediumFaropenem MIC Range (µg/mL)
Staphylococcus aureus29213CAMHB0.03 - 0.12
Escherichia coli25922CAMHBTo be determined by the user
Pseudomonas aeruginosa27853CAMHBTo be determined by the user

Note: The QC range for S. aureus ATCC 29213 is based on available data. Laboratories should establish their own QC ranges for other organisms based on CLSI/EUCAST guidelines.

Data Presentation

The results of a faropenem MIC determination study can be summarized in a table for easy comparison.

Table 2: Example of Faropenem MIC Data Presentation

Bacterial IsolateMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Streptococcus pneumoniae (n=50)0.2510.06 - 2
Haemophilus influenzae (n=50)0.520.12 - 4
Escherichia coli (n=100)180.25 - >32
Klebsiella pneumoniae (n=100)2160.5 - >32

MIC₅₀: The MIC value at which ≥50% of the isolates are inhibited. MIC₉₀: The MIC value at which ≥90% of the isolates are inhibited.

Visualizations

Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Faropenem Stock Solution plate_prep Prepare 96-well Plate with Broth inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plate with Bacterial Suspension inoculum->inoculation dilution Perform Serial Dilutions of Faropenem plate_prep->dilution dilution->inoculation incubation Incubate Plate (35°C, 16-20h) inoculation->incubation reading Read MIC (Lowest concentration with no visible growth) incubation->reading

Caption: Workflow for Faropenem MIC Determination by Broth Microdilution.

Mechanism of Action and Resistance

Faropenem_Mechanism_and_Resistance cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance faropenem Faropenem pbp Penicillin-Binding Proteins (PBPs) faropenem->pbp Binds to & Inhibits crosslinking Peptidoglycan Cross-linking pbp->crosslinking Catalyzes lysis Cell Lysis & Death cell_wall Bacterial Cell Wall Synthesis crosslinking->cell_wall crosslinking->lysis Inhibition leads to beta_lactamase β-Lactamase Production beta_lactamase->faropenem Hydrolyzes omp_mutation Outer Membrane Protein (Omp) Mutation omp_mutation->faropenem Reduces Entry pbp_alteration PBP Alteration pbp_alteration->faropenem Reduces Binding Affinity

Caption: Faropenem's Mechanism of Action and Bacterial Resistance Pathways.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Faropenem

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Faropenem is a broad-spectrum, orally active β-lactam antibiotic belonging to the penem class.[1] It is effective against a variety of Gram-positive, Gram-negative, and anaerobic bacteria.[1] Accurate and reliable quantification of Faropenem in bulk drug and pharmaceutical dosage forms is critical for ensuring its quality, safety, and efficacy. This document provides a detailed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Faropenem, including a comprehensive protocol and method validation summary as per International Council for Harmonisation (ICH) guidelines.

Principle The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase where Faropenem is separated from excipients and potential degradation products based on its polarity. The mobile phase, a mixture of an aqueous buffer and an organic solvent, elutes the compound from the column. The concentration of Faropenem is determined by comparing the peak area of the sample to that of a known standard at a specific detection wavelength.

Chromatographic Conditions and System Suitability

Multiple HPLC methods have been developed for the quantification of Faropenem. The following table summarizes the conditions from various validated methods, providing flexibility for laboratory-specific requirements.

Table 1: Summary of Reported HPLC Chromatographic Conditions for Faropenem Analysis

ParameterMethod 1[1][2]Method 2[3]Method 3Method 4 (UPLC)
Column Inertsil C18 (150 x 4.6 mm, 5 µm)C18 ColumnWakosil C-18 AR (250 x 4.6 mm, 5 µm)End version C18
Mobile Phase Phosphate Buffer (pH 3.8) : Methanol (55:45 v/v)Methanol : Water (70:30 v/v), pH 3 with H₃PO₄Acetate Buffer (pH 3.5) : Methanol (65:35 v/v)10mM Ammonium Formate (pH 3.5) : ACN (65:35 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min0.25 mL/min
Detection (UV) 316 nm309 nm305 nm313 nm
Injection Volume 10 µLNot Specified50 µLNot Specified
Retention Time Not Specified7.47 min6.63 min0.66 min

Detailed Experimental Protocol (Based on Method 1)

This protocol provides a step-by-step guide for the quantification of Faropenem in pharmaceutical formulations based on a widely cited method.

Materials and Reagents
  • Faropenem reference standard

  • Faropenem commercial tablets

  • Potassium dihydrogen phosphate (AR Grade)

  • Orthophosphoric acid (AR Grade)

  • Triethylamine (AR Grade)

  • Methanol (HPLC Grade)

  • Milli-Q or HPLC grade water

  • 0.45 µm membrane filter

Instrumentation
  • HPLC system with UV detector (e.g., Waters HPLC with LC 20AT pump and UV detector)

  • Chromatographic data acquisition software (e.g., Empower2)

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Preparation of Mobile Phase
  • Phosphate Buffer (pH 3.8): Accurately weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 900 mL of Milli-Q water in a 1000 mL volumetric flask.

  • Sonicate to dissolve completely.

  • Add 1 mL of triethylamine to the buffer solution.

  • Adjust the pH to 3.8 ± 0.5 using orthophosphoric acid.

  • Make up the final volume to 1000 mL with Milli-Q water.

  • Mobile Phase: Mix the prepared phosphate buffer and methanol in a ratio of 55:45 (v/v).

  • Degas the mobile phase by sonicating for 5-10 minutes and filter through a 0.45 µm membrane filter.

Preparation of Standard Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of the Faropenem reference standard and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 5-10 minutes to dissolve the standard completely.

  • Allow the solution to cool to room temperature and make up the volume to 100 mL with the mobile phase.

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by further dilution with the mobile phase to achieve concentrations within the desired linear range (e.g., 80-600 µg/mL).

Preparation of Sample Solution (from Tablets)
  • Weigh and finely powder 20 commercial Faropenem tablets.

  • Accurately weigh a quantity of the powder equivalent to 100 mg of Faropenem and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Allow the solution to cool and make up the volume to 100 mL with the mobile phase.

  • Filter the solution through a 0.25 µm or 0.45 µm filter to remove any insoluble excipients.

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

HPLC Analysis Procedure
  • Equilibrate the HPLC system by pumping the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the UV detector wavelength to 316 nm.

  • Perform a blank injection (mobile phase) to ensure there are no interfering peaks.

  • Inject 10 µL of each working standard solution in replicate (e.g., n=6) to check system suitability and establish the calibration curve.

  • Inject 10 µL of the prepared sample solution in replicate.

  • Record the peak areas from the resulting chromatograms.

Calculation

The concentration of Faropenem in the sample can be calculated using the calibration curve. The amount of Faropenem per tablet is determined using the following formula:

Amount (mg/tablet) = (A_spl / A_std) * C_std * (V / W_spl) * Avg_Wt

Where:

  • A_spl = Peak area of the sample solution

  • A_std = Peak area of the standard solution

  • C_std = Concentration of the standard solution (mg/mL)

  • V = Final volume of the sample solution (mL)

  • W_spl = Weight of the tablet powder taken (mg)

  • Avg_Wt = Average weight of one tablet (mg)

Method Validation Summary

The described HPLC methods have been validated according to ICH guidelines. The following table summarizes the typical validation parameters.

Table 2: Summary of Method Validation Parameters for Faropenem Quantification

ParameterAcceptance Criteria (ICH)Reported Value (Method 1)Reported Value (Method 2)
Linearity Range R² ≥ 0.99980 - 600 µg/mL50 - 100 µg/mL
Correlation Coefficient (R²) ≥ 0.999Not Specified (Implied high)0.999
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 100.5%98.0 - 102.0%
Precision (% RSD) Intra-day: ≤ 2%, Inter-day: ≤ 2%Intra-day: 0.48%, Inter-day: 0.50%≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.105 µg/mL33.31 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.320 µg/mL333.10 µg/mL
Specificity No interference at RT of analyteMethod is specificMethod is specific
Robustness % RSD ≤ 2% after minor changesRobustRobust

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of Faropenem.

G cluster_prep cluster_hplc cluster_data prep Preparation hplc HPLC Analysis data Data Processing mob_phase 1. Prepare Mobile Phase std_sol 2. Prepare Standard Solutions smp_sol 3. Prepare Sample Solution sys_setup 4. Equilibrate HPLC System smp_sol->sys_setup sys_suit 5. Perform System Suitability Test inject 6. Inject Samples & Standards integrate 7. Integrate Peaks inject->integrate calculate 8. Calculate Concentration G main Validated HPLC Method Accuracy Accuracy (% Recovery) main->Accuracy Precision Precision (% RSD) main->Precision Specificity Specificity main->Specificity Linearity Linearity (Range, R²) main->Linearity Robustness Robustness main->Robustness Sensitivity Sensitivity main->Sensitivity LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

References

Faropenem Efficacy in a Murine Thigh Infection Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the efficacy of faropenem, a β-lactam antibiotic, in a murine thigh infection model. The information is compiled from various in vivo and in vitro studies to guide researchers in designing and interpreting experiments to evaluate the antimicrobial activity of faropenem.

Introduction

Faropenem is a penem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] It is known for its stability against hydrolysis by many β-lactamases.[1] The neutropenic murine thigh infection model is a standardized and widely used preclinical in vivo model to assess the efficacy of antimicrobial agents.[2][3] This model allows for the determination of pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with antibacterial efficacy. For β-lactam antibiotics like faropenem, the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) is the primary PK/PD index associated with efficacy.[4]

Quantitative Data Summary

The following tables summarize the in vivo efficacy and in vitro susceptibility of faropenem against key pathogens commonly used in murine thigh infection models, Streptococcus pneumoniae and Staphylococcus aureus.

Table 1: In Vivo Efficacy of Faropenem in Murine Infection Models
PathogenMouse ModelParameterValueSource(s)
Streptococcus pneumoniaeNeutropenic Thigh InfectionMean %fT>MIC for stasis13.9%
Staphylococcus aureus (MSSA)PeritonitisED507.07 mg/kg
Staphylococcus aureus (MRSA, sensitive to faropenem)PeritonitisED5038.3 mg/kg
Staphylococcus aureus (MRSA, moderately resistant to faropenem)PeritonitisED5038.6 mg/kg
Staphylococcus aureus (MRSA, severely resistant to faropenem)PeritonitisED5071.9 mg/kg
Table 2: In Vitro Susceptibility of Faropenem against Streptococcus pneumoniae
Penicillin SusceptibilityMIC50 (µg/mL)MIC90 (µg/mL)Source(s)
Susceptible0.0150.032
Intermediate0.120.25
Resistant0.51
Table 3: In Vitro Susceptibility of Faropenem against Staphylococcus aureus
Methicillin SusceptibilityMIC50 (µg/mL)MIC90 (µg/mL)Source(s)
Susceptible (MSSA)0.060.12
Resistant (MRSA)0.5>32

Experimental Protocols

This section details the methodologies for conducting a neutropenic murine thigh infection model to evaluate the efficacy of faropenem.

Murine Pharmacokinetic Analysis of Faropenem

A pharmacokinetic study in mice is essential to determine the dose-exposure relationship of faropenem, which is required for PK/PD analysis.

Protocol:

  • Animal Model: Use female BALB/c mice (or other standard strains).

  • Drug Administration: Administer single intraperitoneal (i.p.) doses of faropenem sodium at various concentrations (e.g., 2.5, 10, 40, 160 mg/kg).

  • Sample Collection: Collect blood samples via cardiac puncture or other appropriate methods at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 1.5, 2, 3, 4, and 6 hours).

  • Plasma Processing: Process blood samples to obtain plasma and store at -70°C until analysis.

  • Concentration Analysis: Determine faropenem concentrations in plasma using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Modeling: Use a noncompartmental model to determine key pharmacokinetic parameters, including Cmax (maximum concentration), AUC (area under the concentration-time curve), and half-life.

Neutropenic Murine Thigh Infection Model

This model is used to evaluate the in vivo efficacy of faropenem against a specific bacterial pathogen.

Protocol:

  • Animal Model: Use female ICR (CD-1) or BALB/c mice, 5 to 6 weeks old.

  • Induction of Neutropenia: Render mice neutropenic by administering two doses of cyclophosphamide. A common regimen is 150 mg/kg i.p. four days before infection and 100 mg/kg i.p. one day before infection.

  • Bacterial Challenge:

    • Prepare a bacterial suspension of the desired strain (S. pneumoniae or S. aureus) to a concentration of approximately 10^7 CFU/mL.

    • Two hours before initiating antibiotic therapy, inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.

  • Treatment:

    • At 2 hours post-inoculation, begin treatment with faropenem administered subcutaneously or intraperitoneally.

    • Administer a range of total daily doses, fractionated into different dosing intervals (e.g., every 3, 6, or 12 hours) to achieve varying %fT>MIC.

    • Include a control group that receives a vehicle (e.g., sterile saline).

  • Efficacy Assessment (Bacterial Load Reduction):

    • At 24 hours post-initiation of therapy, euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the thigh tissue in a sterile buffer (e.g., phosphate-buffered saline).

    • Perform serial ten-fold dilutions of the thigh homogenates.

    • Plate the dilutions onto appropriate agar plates (e.g., trypticase soy agar with 5% sheep's blood).

    • Incubate the plates overnight at 37°C.

    • Enumerate the bacterial colonies to determine the number of colony-forming units (CFU) per gram of thigh tissue.

    • The efficacy is determined by the change in log10 CFU/thigh compared to the initial bacterial load at the start of therapy.

Visualizations

Experimental Workflow for Murine Thigh Infection Model

G cluster_prep Preparation Phase cluster_infection Infection & Treatment Phase cluster_analysis Analysis Phase Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Intramuscular Thigh Infection Neutropenia->Infection Inoculum Prepare Bacterial Inoculum Inoculum->Infection Treatment Administer Faropenem (or Vehicle) Infection->Treatment Euthanasia Euthanize Mice (24h post-treatment) Treatment->Euthanasia Homogenization Homogenize Thigh Tissue Euthanasia->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU_Count Enumerate CFU Plating->CFU_Count

Caption: Workflow of the neutropenic murine thigh infection model.

Pharmacodynamic Relationship of β-Lactams

G cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics cluster_efficacy Efficacy Dose Faropenem Dose Concentration Plasma Concentration Dose->Concentration fT_MIC %fT > MIC Concentration->fT_MIC MIC Minimum Inhibitory Concentration (MIC) MIC->fT_MIC Efficacy Bacterial Stasis or Killing fT_MIC->Efficacy

Caption: Key PK/PD relationship for faropenem efficacy.

References

Application Notes and Protocols: An In Vitro Model for Studying Faropenem Against Biofilm-Associated Infections

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biofilm-associated infections pose a significant challenge in clinical practice due to their inherent resistance to conventional antimicrobial therapies. Bacteria within biofilms can be up to 1,000 times more resistant to antibiotics than their planktonic counterparts. Faropenem, a broad-spectrum oral β-lactam antibiotic of the penem class, has demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), and it exhibits stability against many β-lactamases.[1] This document provides detailed application notes and protocols for establishing a robust in vitro model to evaluate the efficacy of Faropenem against biofilm-associated infections, focusing on key pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

Data Presentation

The following tables summarize the in vitro activity of Faropenem against planktonic and biofilm forms of relevant bacterial species. It is important to note that the Minimum Biofilm Eradication Concentration (MBEC) is often significantly higher than the Minimum Inhibitory Concentration (MIC), highlighting the increased resistance of biofilm-embedded bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Faropenem against Planktonic Bacteria

Bacterial SpeciesStrain TypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureusMethicillin-Susceptible (MSSA)-0.12[3]
Staphylococcus aureusMethicillin-Resistant (MRSA)-2[3]
Pseudomonas aeruginosa->128>128
Anaerobic Gram-positive bacteria0.251
Anaerobic Gram-negative bacteria0.121

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Comparison of MIC and Minimum Biofilm Eradication Concentration (MBEC) for Various Antibiotics

While specific MBEC data for Faropenem is limited in the reviewed literature, the following table illustrates the general principle of increased resistance in biofilms for other antibiotics against common biofilm-forming pathogens. It is consistently observed that MBEC values are significantly higher than MIC values.

Bacterial SpeciesAntibioticPlanktonic MIC (µg/mL)Biofilm MBEC (µg/mL)Fold Increase (MBEC/MIC)Reference
Pseudomonas aeruginosaCiprofloxacin≤ 0.252 - 48 - 16
Pseudomonas aeruginosaMeropenem≤ 0.2516 - 3264 - 128
Staphylococcus aureusVancomycinVariesSignificantly Higher>1
Staphylococcus aureusCiprofloxacinVariesSignificantly Higher>1

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of Faropenem against bacterial biofilms in vitro.

Protocol 1: Static Biofilm Formation in a 96-Well Microtiter Plate

This protocol is a high-throughput method for screening the anti-biofilm activity of Faropenem.

Materials:

  • Bacterial strain of interest (e.g., S. aureus ATCC 25923, P. aeruginosa PAO1)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) for S. aureus, Luria-Bertani (LB) Broth for P. aeruginosa)

  • Sterile, flat-bottomed 96-well polystyrene microtiter plates

  • Faropenem stock solution

  • Sterile phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid or 95% ethanol

  • Microplate reader

Procedure:

  • Inoculum Preparation:

    • Inoculate a single bacterial colony into 5 mL of the appropriate growth medium and incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD₆₀₀) of 0.05 (approximately 1-5 x 10⁷ CFU/mL).

  • Biofilm Formation:

    • Pipette 180 µL of the standardized bacterial suspension into each well of a 96-well plate.

    • Include negative control wells containing 200 µL of sterile medium only.

    • Incubate the plate at 37°C for 24-48 hours under static conditions.

  • Faropenem Treatment:

    • After incubation, carefully remove the planktonic bacteria by gently aspirating the medium.

    • Wash the wells twice with 200 µL of sterile PBS, being careful not to disturb the biofilm.

    • Prepare serial dilutions of Faropenem in the appropriate growth medium.

    • Add 200 µL of each Faropenem dilution to the biofilm-containing wells. Include a positive control well with 200 µL of medium without the antibiotic.

    • Incubate the plate for a further 24 hours at 37°C.

  • Quantification of Biofilm Biomass (Crystal Violet Assay):

    • Gently aspirate the medium from the wells and wash twice with 200 µL of sterile PBS.

    • Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.

    • Remove the methanol and allow the plate to air dry completely.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

    • Remove the crystal violet solution and wash the plate thoroughly with tap water until the runoff is clear.

    • Air dry the plate completely.

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

    • Incubate for 10-15 minutes with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol utilizes the Calgary Biofilm Device to determine the concentration of Faropenem required to eradicate a pre-formed biofilm.

Materials:

  • Calgary Biofilm Device (96-well plate with a corresponding lid with 96 pegs)

  • Bacterial strain of interest

  • Appropriate growth medium

  • Faropenem stock solution

  • Sterile PBS

  • 96-well challenge plate

  • 96-well recovery plate

  • Sonicator (optional, for cell recovery)

  • Plate shaker

Procedure:

  • Biofilm Formation:

    • Prepare a standardized bacterial inoculum as described in Protocol 1.

    • Add 150 µL of the inoculum to each well of the 96-well base plate of the Calgary Biofilm Device.

    • Place the peg lid onto the base plate, ensuring the pegs are submerged in the inoculum.

    • Incubate the device on a rocking or orbital shaker at 37°C for 24-48 hours to allow biofilm formation on the pegs.

  • Faropenem Challenge:

    • Prepare a 96-well "challenge plate" containing serial dilutions of Faropenem in the appropriate growth medium (200 µL per well). Include growth control wells with medium only.

    • Carefully remove the peg lid from the base plate and rinse it by immersing it in a trough of sterile PBS for 1-2 minutes to remove planktonic cells.

    • Place the rinsed peg lid into the challenge plate.

    • Incubate the challenge plate at 37°C for 24 hours.

  • Biofilm Recovery and MBEC Determination:

    • Prepare a "recovery plate" containing 200 µL of fresh, sterile growth medium in each well.

    • Remove the peg lid from the challenge plate and rinse it again in sterile PBS.

    • Place the peg lid into the recovery plate.

    • To dislodge the surviving biofilm bacteria, place the recovery plate in a sonicator bath for 5-10 minutes.

    • Incubate the recovery plate at 37°C for 24 hours.

    • The MBEC is the lowest concentration of Faropenem that results in no bacterial growth (i.e., no turbidity) in the recovery plate wells. The results can be read visually or by measuring the OD₆₀₀.

Protocol 3: Visualization of Biofilm Structure and Viability using Confocal Laser Scanning Microscopy (CLSM)

This protocol allows for the direct visualization of the effect of Faropenem on biofilm architecture and bacterial viability.

Materials:

  • Bacterial strain of interest

  • Growth medium

  • Sterile glass-bottom dishes or chamber slides

  • Faropenem stock solution

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)

  • Confocal laser scanning microscope

Procedure:

  • Biofilm Formation:

    • Grow biofilms directly on the glass surface of the imaging dish or slide by inoculating with a standardized bacterial suspension and incubating as described in Protocol 1.

  • Faropenem Treatment:

    • Treat the mature biofilms with the desired concentration of Faropenem (e.g., at or above the MBEC) for a specified period (e.g., 24 hours). Include an untreated control.

  • Staining for Viability (LIVE/DEAD Staining):

    • Carefully remove the medium and gently wash the biofilm with sterile PBS.

    • Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions. Typically, this involves mixing SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) in a suitable buffer.

    • Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-30 minutes.

    • Gently rinse the biofilms with PBS to remove excess stain.

  • Confocal Microscopy:

    • Immediately image the stained biofilms using a confocal laser scanning microscope.

    • Use appropriate laser excitation and emission filters for the green (live) and red (dead) fluorescent signals.

    • Acquire z-stack images to visualize the three-dimensional structure of the biofilm.

    • Analyze the images to assess changes in biofilm architecture, thickness, and the ratio of live to dead cells in response to Faropenem treatment.

Mandatory Visualizations

Faropenem_Mechanism_of_Action cluster_bacterium Bacterial Cell Faropenem Faropenem PBP Penicillin-Binding Proteins (PBPs) Faropenem->PBP Binds to & Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis (Bactericidal Effect) PBP->Cell_Lysis Inhibition leads to Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Forms

Caption: Mechanism of action of Faropenem.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Inoculum 1. Prepare Standardized Bacterial Inoculum Biofilm_Formation 2. Form Biofilm (24-48h) Inoculum->Biofilm_Formation Treatment 3. Treat with Faropenem (24h) Biofilm_Formation->Treatment Quantification 4a. Quantify Biomass (Crystal Violet Assay) Treatment->Quantification MBEC 4b. Determine MBEC (Calgary Device) Treatment->MBEC Visualization 4c. Visualize Structure & Viability (CLSM with LIVE/DEAD) Treatment->Visualization

Caption: General experimental workflow.

Biofilm_Signaling_Pathway cluster_biofilm Bacterial Biofilm Formation Planktonic Planktonic Bacteria Attachment Reversible Attachment Planktonic->Attachment Irreversible Irreversible Attachment Attachment->Irreversible Microcolony Microcolony Formation Irreversible->Microcolony Maturation Biofilm Maturation (EPS Production) Microcolony->Maturation Dispersion Dispersion Maturation->Dispersion Dispersion->Planktonic

Caption: Stages of bacterial biofilm formation.

References

Time-Kill Kinetics of Faropenem Against Streptococcus pneumoniae: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in-vitro activity and time-kill kinetics of faropenem against Streptococcus pneumoniae, a key pathogen in respiratory tract infections. This document includes summaries of minimum inhibitory concentration (MIC) data, a detailed protocol for performing time-kill kinetic assays, and an explanation of faropenem's mechanism of action.

Introduction

Faropenem is an oral penem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] It exhibits potent bactericidal activity against common respiratory pathogens, including strains of Streptococcus pneumoniae with varying susceptibility to penicillin.[1][2] Understanding the time-kill kinetics of faropenem is crucial for predicting its clinical efficacy and optimizing dosing regimens. Time-kill assays provide valuable insights into the pharmacodynamics of an antimicrobial agent by measuring the rate and extent of bacterial killing over time.

Data Presentation

In Vitro Susceptibility of Streptococcus pneumoniae to Faropenem

The in vitro activity of faropenem has been evaluated against large collections of S. pneumoniae isolates. The following tables summarize the minimum inhibitory concentrations (MICs) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of tested isolates, categorized by their susceptibility to penicillin.

Table 1: Comparative MIC₅₀ Values (µg/mL) of Faropenem and Other β-Lactams against Streptococcus pneumoniae

Organism (n isolates)Penicillin SusceptibilityFaropenemAmoxicillin/ ClavulanateCefdinirCefuroximePenicillin G
S. pneumoniae (958)Susceptible0.0150.030.060.250.03
S. pneumoniae (338)Intermediate0.120.51.02.00.5
S. pneumoniae (247)Resistant0.252.08.08.04.0

Data compiled from a 2005-2006 U.S. surveillance study.

Table 2: Comparative MIC₉₀ Values (µg/mL) of Faropenem and Other β-Lactams against Streptococcus pneumoniae

Organism (n isolates)Penicillin SusceptibilityFaropenemAmoxicillin/ ClavulanateCefdinirCefuroximePenicillin G
S. pneumoniae (958)Susceptible0.030.060.120.50.06
S. pneumoniae (338)Intermediate0.251.02.04.01.0
S. pneumoniae (247)Resistant1.04.0>8.016.08.0

Data compiled from a 2005-2006 U.S. surveillance study and another study.[2]

Time-Kill Kinetics of Faropenem

For illustrative purposes, a time-kill kinetics study of another β-lactam, cefditoren, against S. pneumoniae showed that at concentrations of ≥4 times the MIC, a 99% reduction in bacterial count was achieved within 6 hours for all strains tested, including those resistant to penicillin. Similar rapid bactericidal activity is expected with faropenem.

Experimental Protocols

I. Determination of Minimum Inhibitory Concentration (MIC)

A precise MIC value is essential for conducting a time-kill kinetics assay. The broth microdilution method is a standard and recommended procedure.

Materials:

  • Faropenem analytical standard

  • Streptococcus pneumoniae isolates (including quality control strains, e.g., ATCC 49619)

  • Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 3-5% lysed horse blood

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland turbidity standards

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C with 5% CO₂)

Procedure:

  • Prepare Faropenem Stock Solution: Prepare a stock solution of faropenem in a suitable solvent as per the manufacturer's instructions.

  • Prepare Serial Dilutions: Perform serial twofold dilutions of faropenem in CAMHB in the 96-well plates to achieve a range of concentrations that will encompass the expected MIC of the test isolates.

  • Prepare Bacterial Inoculum:

    • Subculture the S. pneumoniae isolates onto a blood agar plate and incubate for 18-24 hours at 35°C in a CO₂-enriched atmosphere.

    • Select several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the faropenem dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C for 20-24 hours in a 5% CO₂ atmosphere.

  • MIC Determination: The MIC is the lowest concentration of faropenem that completely inhibits visible growth of the organism.

II. Time-Kill Kinetics Assay

This assay measures the change in bacterial viability over time in the presence of an antimicrobial agent.

Materials:

  • All materials from the MIC determination protocol

  • Sterile culture tubes or flasks

  • Sterile PBS for serial dilutions

  • Blood agar plates

  • Timer

  • Shaking incubator (optional)

Procedure:

  • Prepare Bacterial Culture: Prepare an overnight culture of S. pneumoniae in CAMHB.

  • Prepare Inoculum: Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Set Up Test Conditions: Prepare a series of tubes or flasks for each isolate to be tested:

    • Growth control (no antibiotic)

    • Test concentrations of faropenem (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).

  • Initiate the Assay: Add the appropriate concentration of faropenem to each test tube/flask.

  • Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), perform the following for each tube/flask:

    • Aseptically remove an aliquot (e.g., 100 µL).

    • Perform tenfold serial dilutions in sterile PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto blood agar plates.

  • Incubation and Colony Counting: Incubate the plates at 35°C in a 5% CO₂ atmosphere for 24-48 hours. Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each faropenem concentration and the growth control. A bactericidal effect is defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.

Mandatory Visualizations

Mechanism of Action of Faropenem

Faropenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is mediated through the covalent binding of faropenem to essential penicillin-binding proteins (PBPs) located on the bacterial cell membrane. These PBPs are enzymes responsible for the cross-linking of peptidoglycan chains, which provide structural integrity to the cell wall. By inactivating these PBPs, faropenem disrupts cell wall synthesis, leading to cell lysis and death. Faropenem has demonstrated a strong binding affinity for multiple PBPs in S. pneumoniae.

Faropenem_Mechanism_of_Action cluster_streptococcus Streptococcus pneumoniae Cell_Wall Peptidoglycan Cell Wall Cell_Membrane Cell Membrane PBP Penicillin-Binding Proteins (PBPs) Inhibition Inhibition of Peptidoglycan Cross-linking PBP->Inhibition Catalyzes Faropenem Faropenem Binding Binds to PBPs Faropenem->Binding Binding->PBP Lysis Cell Wall Weakening & Bacterial Cell Lysis Inhibition->Lysis

Caption: Faropenem's mechanism of action against S. pneumoniae.

Experimental Workflow for Time-Kill Kinetics Assay

The following diagram illustrates the key steps involved in performing a time-kill kinetics assay to evaluate the bactericidal activity of faropenem against Streptococcus pneumoniae.

Time_Kill_Workflow Start Start: Prepare S. pneumoniae Inoculum Setup Set up Test Tubes: - Growth Control - Faropenem (0.5x, 1x, 2x, 4x MIC) Start->Setup Time_0 Time = 0h: Add Faropenem & Plate for Viable Count Setup->Time_0 Incubate Incubate at 35°C with 5% CO2 Time_0->Incubate Sampling Sample at 2, 4, 6, 8, 24h Incubate->Sampling Sampling->Incubate Continue Incubation Dilute Serial Dilutions in PBS Sampling->Dilute Plate Plate onto Blood Agar Dilute->Plate Incubate_Plates Incubate Plates (24-48h) Plate->Incubate_Plates Count Colony Counting (CFU/mL) Incubate_Plates->Count Plot Plot log10 CFU/mL vs. Time Count->Plot End End: Determine Bactericidal Activity Plot->End

Caption: Workflow for a S. pneumoniae time-kill kinetics assay.

References

Application Notes and Protocols for Testing Faropenem Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the synergistic potential of Faropenem, a broad-spectrum oral penem antibiotic, when used in combination with other antimicrobial agents. The following protocols and data presentation guidelines are designed to assist in the preclinical evaluation of Faropenem combination therapies, a critical step in addressing the challenge of antimicrobial resistance.

Introduction to Faropenem and Synergy Testing

Faropenem, a member of the penem class of β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] It binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.[1][2] This disruption of cell wall integrity leads to cell lysis and death. Faropenem is known for its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria and its stability against many β-lactamase enzymes.

Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. Synergy testing is a cornerstone of antimicrobial research, aiming to:

  • Enhance bactericidal activity against resistant pathogens.

  • Reduce the required dosages of individual agents, potentially minimizing toxicity.

  • Prevent the emergence of drug-resistant bacterial strains.

The primary methods for evaluating antibiotic synergy in vitro are the checkerboard assay and the time-kill curve analysis.

Potential Synergistic Partners for Faropenem

Given its mechanism of action, Faropenem may exhibit synergy with antibiotics that have complementary mechanisms or that can overcome resistance pathways. Potential partners include:

  • Aminoglycosides (e.g., Amikacin, Gentamicin): These inhibit protein synthesis by binding to the 30S ribosomal subunit, offering a different target from Faropenem.

  • Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): These target DNA gyrase and topoisomerase IV, interfering with DNA replication.

  • Fosfomycin: This antibiotic inhibits a very early step in peptidoglycan synthesis, potentially complementing Faropenem's later-stage inhibition.

  • Rifampicin: This agent inhibits bacterial DNA-dependent RNA polymerase, preventing transcription. Studies have suggested a modest synergistic potential between Faropenem and Rifampicin against Mycobacterium tuberculosis.

  • β-lactamase inhibitors (e.g., Clavulanic Acid): While Faropenem is stable against many β-lactamases, combinations with inhibitors could broaden its spectrum against highly resistant strains.

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antibiotics.

a. Materials:

  • Faropenem analytical standard

  • Second antibiotic of interest

  • Test bacterial strains (e.g., Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Streptococcus pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader for determining Minimum Inhibitory Concentration (MIC)

  • Incubator (35°C ± 2°C)

b. Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Antibiotic Dilution Series:

    • In a 96-well plate, prepare serial twofold dilutions of Faropenem horizontally (e.g., across columns 1-10).

    • Prepare serial twofold dilutions of the second antibiotic vertically (e.g., down rows A-G).

    • Column 11 should contain only the dilutions of the second antibiotic to determine its individual MIC.

    • Row H should contain only the dilutions of Faropenem to determine its individual MIC.

    • Well H12 should serve as a growth control, containing only broth and the bacterial inoculum.

  • Inoculation: Add the prepared bacterial inoculum to all wells containing antibiotic dilutions and the growth control well.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.

c. Data Analysis and Interpretation:

The interaction is quantified by calculating the FIC index:

  • FIC of Faropenem (FIC A): (MIC of Faropenem in combination) / (MIC of Faropenem alone)

  • FIC of Second Antibiotic (FIC B): (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)

  • FIC Index (FICI): FIC A + FIC B

The interpretation of the FICI is as follows:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Indifference (Additive)
> 4.0Antagonism

The lowest FICI value obtained from all wells showing no growth is reported as the result of the interaction.

Time-Kill Curve Analysis Protocol

Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic activity of antibiotics alone and in combination over time.

a. Materials:

  • Faropenem analytical standard

  • Second antibiotic of interest

  • Test bacterial strains

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Spectrophotometer

  • Apparatus for colony counting (e.g., spiral plater, manual plating supplies)

b. Procedure:

  • Inoculum Preparation: Prepare a starting inoculum of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Experimental Setup: Prepare tubes or flasks containing:

    • Growth control (no antibiotic)

    • Faropenem alone (at a relevant concentration, e.g., 0.5x or 1x MIC)

    • Second antibiotic alone (at a relevant concentration)

    • Faropenem and the second antibiotic in combination

  • Incubation and Sampling: Incubate all tubes in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each tube.

  • Viable Cell Counting: Perform serial dilutions of the collected samples and plate them onto appropriate agar plates to determine the CFU/mL.

  • Incubation: Incubate the plates for 18-24 hours at 37°C and count the colonies.

c. Data Analysis and Interpretation:

Plot the log10 CFU/mL versus time for each condition. The interpretation is as follows:

  • Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

  • Indifference: A < 2 log10 decrease in CFU/mL between the combination and the most active single agent.

  • Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and the least active single agent.

  • Bactericidal activity: A ≥ 3 log10 reduction in CFU/mL from the initial inoculum.

Data Presentation

Quantitative data from synergy testing should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Example Checkerboard Assay Results for Faropenem Combinations against E. coli ATCC 25922

Antibiotic CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
Faropenem 10.25Synergy
Amikacin 20.50.5
Faropenem 10.5Indifference
Ciprofloxacin 0.0150.0081.03
Faropenem 12Antagonism
Rifampicin 816>4.0

Note: The data in this table are illustrative and not derived from a specific study.

Table 2: Example Time-Kill Analysis Results for Faropenem Combinations (Log10 CFU/mL Reduction at 24h)

TreatmentInitial Inoculum24h CountLog10 ReductionInterpretation
Growth Control5.78.9--
Faropenem (1x MIC)5.73.52.2Bacteriostatic
Fosfomycin (1x MIC)5.74.11.6Bacteriostatic
Faropenem + Fosfomycin 5.7<2.0>3.7Synergy & Bactericidal

Note: The data in this table are illustrative and not derived from a specific study.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively visualize experimental workflows and the logical relationships in synergy testing.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_incubation Incubation & Reading cluster_analysis Data Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Add_Inoculum Inoculate Plate Inoculum->Add_Inoculum Stock_A Prepare Faropenem Stock Solution Dilute_A Serial Dilute Faropenem (Horizontally) Stock_A->Dilute_A Stock_B Prepare Antibiotic B Stock Solution Dilute_B Serial Dilute Antibiotic B (Vertically) Stock_B->Dilute_B Dilute_A->Add_Inoculum Dilute_B->Add_Inoculum Controls Setup MIC & Growth Controls Controls->Add_Inoculum Incubate Incubate 16-20h at 35°C Add_Inoculum->Incubate Read_MIC Read MICs Incubate->Read_MIC Calc_FIC Calculate FIC Index Read_MIC->Calc_FIC Interpret Interpret Synergy, Indifference, or Antagonism Calc_FIC->Interpret

Caption: Workflow for the checkerboard antibiotic synergy assay.

Time_Kill_Workflow A Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) B Setup Treatment Conditions: - Growth Control - Faropenem Alone - Antibiotic B Alone - Combination A->B C Incubate at 37°C with Shaking B->C D Sample at Timepoints (0, 2, 4, 6, 8, 12, 24h) C->D E Perform Serial Dilutions and Plate for Viable Counts D->E F Incubate Plates & Count Colonies E->F G Plot Log10 CFU/mL vs. Time F->G H Determine Synergy, Indifference, or Antagonism G->H

Caption: Experimental workflow for time-kill curve analysis.

Faropenem_MOA cluster_bacterium Bacterial Cell cluster_synergy Potential Synergy Faropenem Faropenem PBP Penicillin-Binding Proteins (PBPs) Faropenem->PBP Binds to & Inhibits Peptidoglycan Peptidoglycan Synthesis (Cell Wall Cross-linking) Cell_Lysis Cell Lysis & Death Peptidoglycan->Cell_Lysis Disruption leads to Other_Antibiotic Synergistic Partner (e.g., Aminoglycoside) Other_Target Different Target (e.g., Ribosome) Other_Antibiotic->Other_Target Inhibits Other_Target->Cell_Lysis Contributes to

Caption: Mechanism of action of Faropenem and potential synergy.

References

Application Notes and Protocols for Faropenem Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing and utilizing various animal models to assess the pharmacokinetic and pharmacodynamic (PK/PD) properties of Faropenem, a penem antibacterial agent. The included methodologies are designed to deliver robust and reproducible data essential for preclinical drug development and for informing clinical trial design.

Introduction

Faropenem is a broad-spectrum, orally available β-lactam antibiotic effective against a variety of Gram-positive and Gram-negative bacteria. Understanding its PK/PD profile is crucial for optimizing dosing regimens to maximize efficacy and minimize the development of resistance. Animal infection models are indispensable tools for these investigations, allowing for the study of drug exposure-response relationships in a controlled in vivo setting. This document outlines protocols for three commonly used models: the murine Bacillus anthracis inhalation model, the neutropenic murine thigh infection model, and a general subcutaneous abscess model.

Data Summary

The following tables summarize key quantitative PK/PD parameters for Faropenem derived from various animal model studies.

Table 1: Faropenem Pharmacokinetic Parameters in BALB/c Mice

Dose (mg/kg, i.p.)Cmax (μg/mL)Tmax (h)AUC (μg·h/mL)Half-life (h)
2.52.10.0831.60.23
108.50.0836.50.25
4034.10.08326.10.27
160136.40.083104.40.28

Data adapted from studies in female BALB/c mice following single intraperitoneal (i.p.) administration.[1]

Table 2: Faropenem Pharmacodynamic Targets against Bacillus anthracis in a Murine Inhalation Model

PD ParameterValueCorrelation (R²)Efficacy Endpoint
f%T>MIC 10.6% 0.967 ED50 (50% Survival)
13.4% ED90 (90% Survival)
16.4% ED99 (99% Survival)
fAUC/MIC-Minimal Correlation-
fCmax/MIC-Minimal Correlation-

f%T>MIC: Percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC). Data is from a murine postexposure prophylaxis inhalation model with B. anthracis (Ames strain, Faropenem MIC: 0.06 µg/mL).[1][2]

Table 3: Faropenem Pharmacodynamic Target against Streptococcus pneumoniae in a Neutropenic Murine Thigh Infection Model

PD ParameterValueBacterial StrainsEfficacy Endpoint
f%T>MIC 13.9% (mean) 13 strains of S. pneumoniae (MICs: 0.008 to 2 µg/mL)Stasis (no change in bacterial count)

This value is consistent with the high in vivo potency of Faropenem observed in other models.[1]

Experimental Protocols

Murine Bacillus anthracis Inhalation Model

This model is used to evaluate the efficacy of Faropenem in a post-exposure prophylaxis scenario against a lethal inhalation challenge with B. anthracis.

Materials:

  • Female BALB/c mice

  • Bacillus anthracis (Ames strain) spores

  • Aerosol exposure system

  • Faropenem sodium for injection

  • Sterile saline (vehicle)

  • Ciprofloxacin (positive control)

  • Appropriate biosafety level 3 (BSL-3) facilities and procedures

Protocol:

  • Animal Acclimation: Acclimate female BALB/c mice for at least 3 days prior to the study.

  • Infection:

    • Prepare a suspension of B. anthracis Ames strain spores to achieve a target challenge dose of 100 times the 50% lethal dose (LD50), which is approximately 3.4 x 10^6 CFU.[1]

    • Expose mice to an aerosol of the spore suspension for 20 minutes using a calibrated aerosol exposure system.

  • Treatment:

    • Begin treatment 24 hours post-challenge.

    • Administer Faropenem intraperitoneally (i.p.) at various total daily doses (e.g., 10, 20, 40, and 80 mg/kg/day) fractionated into different dosing intervals (e.g., every 4, 6, or 12 hours) for 14 days.

    • Administer vehicle (sterile saline) to the negative control group and ciprofloxacin (e.g., 30 mg/kg, i.p., every 12 hours) to the positive control group.

  • Monitoring: Observe animals daily for signs of morbidity and mortality for the duration of the study (e.g., 27 days).

  • Pharmacokinetic Sampling:

    • In satellite groups of uninfected mice, administer single i.p. doses of Faropenem (e.g., 2.5, 10, 40, 160 mg/kg).

    • Collect blood samples via cardiac puncture or other appropriate methods at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 1.5, 2, 3, 4, and 6 hours) post-administration.

    • Process blood to obtain plasma and store at -70°C until analysis for Faropenem concentrations using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Construct Kaplan-Meier survival curves to evaluate efficacy.

    • Determine the pharmacokinetic parameters of Faropenem from the plasma concentration-time data using non-compartmental analysis.

    • Correlate the PK/PD indices (f%T>MIC, fAUC/MIC, fCmax/MIC) with survival using a sigmoid Emax model to identify the parameter that best predicts efficacy.

Murine_Inhalation_Model_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment (24h post-infection) cluster_monitoring Monitoring & Analysis Animal_Acclimation Animal Acclimation (BALB/c mice) Spore_Prep B. anthracis Spore Preparation PK_Sampling PK Sampling (Satellite group) Animal_Acclimation->PK_Sampling Parallel Study Aerosol_Exposure Aerosol Exposure (100x LD50) Spore_Prep->Aerosol_Exposure Infect Dosing Faropenem Dosing (Various regimens, 14 days) Aerosol_Exposure->Dosing Controls Control Groups (Vehicle, Ciprofloxacin) Aerosol_Exposure->Controls Survival_Obs Survival Observation (Daily) Dosing->Survival_Obs Controls->Survival_Obs Data_Analysis PK/PD Analysis Survival_Obs->Data_Analysis PK_Sampling->Data_Analysis

Workflow for the Murine B. anthracis Inhalation Model.
Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antibiotics against localized soft tissue infections. It is particularly useful for determining the PK/PD driver of efficacy.

Materials:

  • Female ICR (CD-1) or similar strain mice

  • Cyclophosphamide

  • Bacterial strain of interest (e.g., Streptococcus pneumoniae, Escherichia coli)

  • Faropenem for administration

  • Sterile saline

  • Thigh tissue homogenizer

  • Bacterial culture media (e.g., Trypticase Soy Agar with 5% sheep blood)

Protocol:

  • Induction of Neutropenia:

    • Administer cyclophosphamide i.p. to render mice neutropenic. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

  • Animal Acclimation: Allow mice to acclimate for at least 3 days before the first cyclophosphamide injection.

  • Infection:

    • Prepare a mid-logarithmic phase culture of the bacterial strain.

    • Inject 0.1 mL of the bacterial suspension (e.g., 10^6 - 10^7 CFU/mL) directly into the thigh muscle of the mice.

  • Treatment:

    • Initiate Faropenem treatment 2 hours post-infection.

    • Administer various total daily doses, fractionated into different dosing intervals (e.g., every 6, 8, 12, or 24 hours) via subcutaneous or intraperitoneal injection.

  • Endpoint Assessment (Bacterial Load):

    • At 24 hours post-initiation of therapy, euthanize the mice.

    • Aseptically remove the entire thigh muscle.

    • Homogenize the thigh tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.

  • Pharmacokinetic Sampling:

    • Conduct a parallel pharmacokinetic study in infected, neutropenic mice.

    • Administer Faropenem and collect blood samples at various time points to determine the plasma concentration-time profile.

  • Data Analysis:

    • Calculate the change in bacterial load (log10 CFU/thigh) over the 24-hour treatment period compared to the initial bacterial load at the start of therapy.

    • Relate the dose and the corresponding PK/PD indices (f%T>MIC, fAUC/MIC, fCmax/MIC) to the observed antibacterial effect using a sigmoid Emax model.

    • Determine the PK/PD index that shows the strongest correlation with efficacy and the magnitude of this index required for different levels of bacterial killing (e.g., stasis, 1-log kill, 2-log kill).

Neutropenic_Thigh_Model_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_endpoint Endpoint Assessment (24h) cluster_pk Parallel PK Study Neutropenia_Induction Induce Neutropenia (Cyclophosphamide) Thigh_Infection Intramuscular Thigh Infection Neutropenia_Induction->Thigh_Infection PK_Dosing Faropenem Dosing Neutropenia_Induction->PK_Dosing Bacterial_Culture Prepare Bacterial Inoculum Bacterial_Culture->Thigh_Infection Treatment_Start Initiate Faropenem Tx (2h post-infection) Thigh_Infection->Treatment_Start Euthanasia Euthanize Mice Treatment_Start->Euthanasia Thigh_Excision Excise & Homogenize Thigh Euthanasia->Thigh_Excision CFU_Enumeration CFU Enumeration Thigh_Excision->CFU_Enumeration PK_Analysis PK Analysis CFU_Enumeration->PK_Analysis Correlate for PK/PD Index Blood_Sampling Blood Sampling PK_Dosing->Blood_Sampling Blood_Sampling->PK_Analysis

Workflow for the Neutropenic Murine Thigh Infection Model.
Murine Subcutaneous Abscess Model

This model is suitable for evaluating the efficacy of antibiotics against localized, encapsulated infections, which can be challenging to treat.

Materials:

  • Mice (e.g., CD-1 or BALB/c strain)

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Cytodex beads or other adjuvants (optional, to aid abscess formation)

  • Faropenem for administration

  • Sterile saline

  • Tissue homogenizer

  • Bacterial culture media

Protocol:

  • Animal Acclimation: Acclimate mice for at least 3 days before the study.

  • Infection:

    • Prepare a high-concentration suspension of the bacteria (e.g., 10^8 - 10^9 CFU/mL).

    • The bacterial suspension may be mixed with sterile Cytodex beads or another adjuvant to promote a localized and contained abscess.

    • Inject a small volume (e.g., 0.1 - 0.2 mL) of the bacterial suspension subcutaneously into the flank or dorsum of the mice.

  • Abscess Development: Allow the abscess to develop for a defined period (e.g., 24-48 hours) before initiating treatment. The size of the abscess can be measured with calipers.

  • Treatment:

    • Administer Faropenem at various doses and schedules. Administration can be oral (gavage), subcutaneous, or intraperitoneal, depending on the formulation and study objectives.

    • Include a vehicle control group.

  • Endpoint Assessment:

    • At the end of the treatment period (e.g., 3-7 days), euthanize the mice.

    • Aseptically excise the entire abscess.

    • Weigh the abscess and homogenize it in sterile saline.

    • Determine the bacterial load (CFU/gram of tissue) by plating serial dilutions of the homogenate.

    • The change in abscess size and weight can also be used as efficacy endpoints.

  • Pharmacokinetic Sampling:

    • Conduct a parallel pharmacokinetic study in abscess-bearing mice to determine Faropenem concentrations in both plasma and the abscess fluid/tissue itself (e.g., via microdialysis or tissue homogenization) to understand drug penetration to the site of infection.

  • Data Analysis:

    • Compare the bacterial loads, abscess weights, and/or sizes between treated and control groups.

    • Correlate drug exposure in plasma and at the infection site with the observed antibacterial effect.

Subcutaneous_Abscess_Model_Workflow cluster_prep Preparation cluster_infection Infection & Development cluster_treatment Treatment cluster_endpoint Endpoint Assessment Animal_Acclimation Animal Acclimation Inoculum_Prep Prepare Bacterial Inoculum (+ Adjuvant) SQ_Injection Subcutaneous Injection Inoculum_Prep->SQ_Injection Abscess_Formation Abscess Development (24-48h) SQ_Injection->Abscess_Formation Treatment_Admin Faropenem Dosing (Various regimens) Abscess_Formation->Treatment_Admin Control_Group Vehicle Control Abscess_Formation->Control_Group PK_Sampling PK Sampling (Plasma & Abscess) Abscess_Formation->PK_Sampling Parallel Study Euthanasia Euthanize Mice Treatment_Admin->Euthanasia Control_Group->Euthanasia Abscess_Excision Excise & Homogenize Abscess Euthanasia->Abscess_Excision CFU_Enumeration CFU Enumeration Abscess_Excision->CFU_Enumeration

Workflow for the Murine Subcutaneous Abscess Model.

Conclusion

The animal models described provide a robust framework for the preclinical evaluation of Faropenem. The murine inhalation model is highly relevant for respiratory pathogens and biodefense applications, while the neutropenic thigh model is the industry standard for determining the primary PK/PD driver of efficacy for a wide range of pathogens. The subcutaneous abscess model offers insights into the treatment of complex, localized soft tissue infections. Proper execution of these protocols will yield critical data to guide the rational development and clinical use of Faropenem.

References

Application Notes and Protocols for Faropenem Susceptibility Testing of Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for determining the in vitro susceptibility of clinical bacterial isolates to faropenem, an oral penem antibacterial agent. The information is intended to guide research and development efforts by providing standardized methods and a summary of expected activity against a range of clinically relevant bacteria.

Introduction

Faropenem is a β-lactam antibiotic belonging to the penem class. It exhibits a broad spectrum of activity against many Gram-positive and Gram-negative aerobes and anaerobes.[1] Like other β-lactam antibiotics, faropenem inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] It is notably stable against hydrolysis by many β-lactamases, including some extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1] Understanding the susceptibility of clinical isolates to faropenem is crucial for its potential clinical application, especially in the context of rising antimicrobial resistance.

Accurate and reproducible antimicrobial susceptibility testing (AST) is fundamental for assessing the potential efficacy of an antimicrobial agent. This document outlines the standardized methodologies for faropenem AST, including broth microdilution, agar dilution, and disk diffusion.

Data Presentation: Faropenem In Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for faropenem against a variety of clinical isolates as reported in the scientific literature. It is important to note that as of late 2025, specific clinical breakpoints for faropenem have not been established by major international standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3] The data presented here reflects the intrinsic activity of the compound.

Table 1: In Vitro Activity of Faropenem against Gram-Positive Clinical Isolates

Organism (Number of Isolates)MIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA) (n=18)-4-
Coagulase-Negative Staphylococci (CNS) (n=16)-2-
Enterococcus faecalis (n=14)-2-
Streptococcus pneumoniae (penicillin-susceptible)--≤0.06 - 1
Streptococcus pneumoniae (penicillin-resistant)--≤0.06 - 1
Anaerobic Gram-positive cocci (53 isolates)--≤4
Non-spore-forming Gram-positive rods (28 isolates)--≤4

Table 2: In Vitro Activity of Faropenem against Gram-Negative Clinical Isolates

Organism (Number of Isolates)MIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)Reference
Escherichia coli (n=20)-2-
Klebsiella pneumoniae (n=21)-4-
ESBL-producing E. coli and K. pneumoniae (n=48)12-
AmpC-producing E. coli and K. pneumoniae (n=8)1>2-
Enterobacter spp. (AmpC-derepressed)--2 - 16
Serratia spp. (AmpC-derepressed)--8 - 16
Pseudomonas aeruginosa-->128
Acinetobacter baumannii (n=20)->64-

Experimental Protocols

The following are detailed protocols for performing faropenem susceptibility testing. These methods are based on established standards for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution MIC Testing

This method determines the minimum inhibitory concentration (MIC) of faropenem in a liquid medium.

Materials:

  • Faropenem analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile saline or broth for inoculum preparation

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • ELISA plate reader (optional, for automated reading)

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213)

Procedure:

  • Prepare Faropenem Stock Solution: Accurately weigh the faropenem powder and dissolve it in a suitable solvent to create a high-concentration stock solution. Further dilute in CAMHB to twice the highest concentration to be tested.

  • Prepare Microtiter Plates: Dispense 100 µL of CAMHB into all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the 2x concentrated faropenem solution to the first column of wells. Mix thoroughly by pipetting up and down. Transfer 100 µL from the first column to the second, and repeat this two-fold serial dilution across the plate to the desired final concentration, discarding 100 µL from the last antibiotic-containing well. Column 11 serves as a positive growth control (no antibiotic), and column 12 as a negative control (no bacteria).

  • Prepare Inoculum: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculate Plates: Add the standardized bacterial suspension to each well (except the negative control).

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of faropenem that completely inhibits visible bacterial growth. This can be determined by visual inspection or with an ELISA reader.

  • Quality Control: Concurrently test a reference QC strain with a known faropenem MIC range to ensure the validity of the test run.

Protocol 2: Agar Dilution MIC Testing

This method involves incorporating faropenem directly into the agar medium.

Materials:

  • Faropenem analytical powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Inoculum replicating device (e.g., Steers replicator)

  • Water bath (45-50°C)

  • Incubator (35°C ± 2°C)

  • Quality control (QC) strains

Procedure:

  • Prepare Faropenem-Agar Plates: Prepare serial dilutions of faropenem in a small volume of sterile water. For each concentration, add 2 mL of the antibiotic solution to 18 mL of molten MHA held at 45-50°C in a water bath. Mix well and pour into sterile petri plates to a depth of 4 mm. Also prepare a drug-free control plate.

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculate Plates: Using an inoculum replicating device, spot the standardized bacterial suspensions onto the surface of the agar plates, from the lowest to the highest concentration.

  • Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of faropenem that prevents the growth of a visible colony. A faint haze or a single colony at the inoculation spot is disregarded.

  • Quality Control: Include QC strains on each set of plates to validate the results.

Protocol 3: Kirby-Bauer Disk Diffusion Testing

This qualitative or semi-quantitative method assesses susceptibility based on the zone of growth inhibition around a faropenem-impregnated disk.

Materials:

  • Faropenem disks (e.g., 10 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

  • Quality control (QC) strains

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard.

  • Inoculate MHA Plate: Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

  • Apply Disks: Allow the plate to dry for 5-15 minutes. Aseptically apply the faropenem disk to the center of the inoculated area. Gently press the disk to ensure complete contact with the agar surface.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.

  • Interpretation: While official CLSI or EUCAST breakpoints are not currently available, one study found that for ESBL-producing E. coli and K. pneumoniae, a zone of inhibition diameter larger than 16.0 mm corresponded to an estimated MIC of ≤2.2 mg/L.

  • Quality Control: Test QC strains with each batch of tests to ensure the accuracy of the disk potency and testing procedure.

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in each susceptibility testing protocol.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_stock Prepare Faropenem Stock Solution serial_dilute Perform Serial Dilution of Faropenem prep_stock->serial_dilute prep_plate Dispense Broth in 96-Well Plate prep_plate->serial_dilute prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Agar_Dilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_plates Prepare Agar Plates with Serial Dilutions of Faropenem spot_inoculate Spot Inoculate Plates with Standardized Bacteria prep_plates->spot_inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->spot_inoculate incubate Incubate at 35°C for 16-20h spot_inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for Agar Dilution Susceptibility Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum swab_plate Swab Plate with Standardized Inoculum prep_inoculum->swab_plate prep_plate Prepare Mueller-Hinton Agar Plate prep_plate->swab_plate apply_disk Apply Faropenem Disk swab_plate->apply_disk incubate Incubate at 35°C for 16-20h apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for Disk Diffusion Susceptibility Testing.

References

Application Notes and Protocols for Faropenem in Treating Experimental Respiratory Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of faropenem, an oral penem antibacterial agent, in preclinical experimental models of respiratory tract infections (RTIs). The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacokinetics/pharmacodynamics (PK/PD) of faropenem against key respiratory pathogens.

Introduction

Faropenem is a β-lactam antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including common causative agents of community-acquired RTIs.[1][2] It exhibits potent activity against Streptococcus pneumoniae (including penicillin-resistant strains), Haemophilus influenzae (including β-lactamase producing strains), and Moraxella catarrhalis.[1][3] Faropenem's mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[4] Its stability against many β-lactamases makes it a promising candidate for treating infections caused by resistant bacteria.

In Vitro Activity of Faropenem

The following tables summarize the in vitro susceptibility of key respiratory pathogens to faropenem, presented as Minimum Inhibitory Concentration (MIC) values.

Table 1: In Vitro Activity of Faropenem against Streptococcus pneumoniae

Penicillin SusceptibilityFaropenem MIC₅₀ (µg/mL)Faropenem MIC₉₀ (µg/mL)
Susceptible≤0.0040.008
Intermediate0.120.25
Resistant0.251

Data compiled from studies on U.S. isolates.

Table 2: In Vitro Activity of Faropenem against Haemophilus influenzae and Moraxella catarrhalis

Organismβ-Lactamase StatusFaropenem MIC₅₀ (µg/mL)Faropenem MIC₉₀ (µg/mL)
H. influenzaePositive0.50.5
Negative11
M. catarrhalisPositive0.250.5
Negative0.120.12

Data compiled from studies on U.S. isolates.

Experimental Protocols

The following protocols are adapted from established murine models of bacterial pneumonia and can be used to evaluate the in vivo efficacy of faropenem.

Protocol 1: Murine Model of Streptococcus pneumoniae Pneumonia

This protocol describes the induction of pneumonia in mice using S. pneumoniae and subsequent treatment with faropenem.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)

  • Streptococcus pneumoniae strain (e.g., a clinical isolate or a reference strain like TIGR4)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Sterile phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Faropenem sodium or faropenem medoxomil

  • Vehicle for faropenem administration (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Gavage needles or intraperitoneal (IP) injection supplies

  • Equipment for euthanasia and tissue collection

Experimental Workflow:

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints Bacterial_Culture Bacterial Culture (S. pneumoniae) Anesthesia Anesthesia Animal_Acclimatization Animal Acclimatization (7 days) Infection_Induction Infection Induction (Intranasal/Intratracheal) Anesthesia->Infection_Induction Treatment_Groups Randomization to Treatment Groups Infection_Induction->Treatment_Groups Faropenem_Admin Faropenem Administration (Oral/IP) Treatment_Groups->Faropenem_Admin Control_Admin Vehicle Control Administration Treatment_Groups->Control_Admin Monitoring Daily Monitoring (Weight, Clinical Score) Faropenem_Admin->Monitoring Control_Admin->Monitoring Euthanasia Euthanasia at Predetermined Timepoints Monitoring->Euthanasia Sample_Collection Sample Collection (Lungs, Blood, BALF) Euthanasia->Sample_Collection Analysis Endpoint Analysis (Bacterial Load, Histopathology) Sample_Collection->Analysis

Workflow for Murine Pneumonia Model

Procedure:

  • Bacterial Preparation: Culture the desired S. pneumoniae strain to mid-log phase in TSB. Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The inoculum concentration may need to be optimized depending on the bacterial strain and mouse strain used.

  • Infection Induction:

    • Anesthetize the mice using a suitable anesthetic.

    • For intranasal (IN) instillation , hold the mouse in a supine position and gently instill 20-50 µL of the bacterial suspension into the nares.

    • For intratracheal (IT) aerosolization , a specialized apparatus is required to deliver a fine mist of the bacterial suspension directly into the lungs. This method can result in a more uniform lung infection.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2-4 hours), randomize the mice into treatment and control groups.

    • Administer faropenem (e.g., 10, 20, 40 mg/kg) via oral gavage or IP injection. The dosing regimen (e.g., once or twice daily) should be based on the pharmacokinetic properties of faropenem in mice.

    • The control group should receive the vehicle used to dissolve/suspend the faropenem.

  • Monitoring and Endpoints:

    • Monitor the mice daily for signs of illness, including weight loss, ruffled fur, and lethargy. A clinical scoring system can be implemented for a more quantitative assessment of disease severity.

    • At selected time points (e.g., 24, 48, 72 hours post-infection), euthanize a subset of mice from each group.

    • Bacterial Load Quantification: Aseptically remove the lungs and homogenize them in sterile PBS. Perform serial dilutions of the lung homogenate and plate on appropriate agar plates (e.g., blood agar) to determine the number of colony-forming units (CFU) per gram of lung tissue.

    • Histopathology: Perfuse and fix one lung lobe in 10% neutral buffered formalin. Process the tissue for paraffin embedding, sectioning, and staining (e.g., Hematoxylin and Eosin) to assess lung inflammation and damage.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) to analyze inflammatory cell influx and cytokine levels.

Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis in an Experimental RTI Model

This protocol outlines the procedures for determining the PK/PD parameters of faropenem in a murine lung infection model. This is adapted from a detailed study on faropenem in a murine inhalation model.

Materials:

  • Infected mice (as described in Protocol 1)

  • Faropenem

  • Equipment for blood collection (e.g., retro-orbital sinus, cardiac puncture)

  • Anticoagulant (e.g., EDTA, heparin)

  • Centrifuge for plasma separation

  • Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

  • Pharmacokinetic Study:

    • Administer a single dose of faropenem to a cohort of infected mice.

    • At various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 1.5, 2, 3, 4, and 6 hours), collect blood samples from a subset of mice at each time point (typically 3 mice per time point).

    • Process the blood to obtain plasma and store at -70°C until analysis.

    • Measure the concentration of faropenem in the plasma samples using a validated analytical method.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and half-life.

  • Pharmacodynamic Study:

    • Establish a lung infection in multiple groups of mice.

    • Treat the mice with a range of faropenem doses and dosing intervals (e.g., 10, 20, 40, 80 mg/kg/day administered every 4, 6, or 12 hours) starting at 24 hours post-challenge.

    • Monitor survival rates over a defined period (e.g., 14-21 days).

    • At the end of the study, determine the bacterial burden in the lungs of surviving animals.

  • PK/PD Integration and Analysis:

    • Correlate the pharmacokinetic parameters with the observed efficacy (e.g., survival, reduction in bacterial load).

    • Determine the PK/PD index that best predicts the efficacy of faropenem (e.g., %T>MIC, AUC/MIC, Cmax/MIC). For β-lactam antibiotics like faropenem, the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC) is often the most predictive parameter.

    • A sigmoid Emax model can be used to fit the survival data and determine the effective dose (ED₅₀, ED₉₀, ED₉₉).

Signaling Pathway and Mechanism of Action

Faropenem, like other β-lactam antibiotics, primarily exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.

G Faropenem Faropenem PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Faropenem->PBP Binds to and inhibits Cell_Wall_Integrity Loss of Cell Wall Integrity Faropenem->Cell_Wall_Integrity Disrupts Cell_Wall_Crosslinking Cell Wall Cross-linking PBP->Cell_Wall_Crosslinking Catalyzes Peptidoglycan_Synthesis Peptidoglycan Synthesis Peptidoglycan_Synthesis->Cell_Wall_Crosslinking Bacterial_Lysis Bacterial Cell Lysis Cell_Wall_Integrity->Bacterial_Lysis

Mechanism of Action of Faropenem

The binding of faropenem to PBPs inhibits the transpeptidation step in peptidoglycan synthesis, which is crucial for cross-linking the sugar chains in the bacterial cell wall. This disruption of cell wall synthesis leads to a loss of structural integrity, ultimately resulting in bacterial cell lysis and death.

Data Presentation

Table 3: Example of In Vivo Efficacy Data for Faropenem in a Murine Pneumonia Model

Treatment GroupDose (mg/kg)Dosing RegimenMean Log₁₀ CFU/g Lung (± SD) at 48hSurvival Rate (%) at Day 7
Vehicle Control-BID7.2 ± 0.50
Faropenem10BID5.1 ± 0.840
Faropenem20BID3.9 ± 0.680
Faropenem40BID2.5 ± 0.4100

This is a hypothetical data table for illustrative purposes.

Table 4: Pharmacokinetic and Pharmacodynamic Parameters of Faropenem in a Murine Model

PK/PD ParameterValue
Pharmacokinetics (at 40 mg/kg IP dose)
Cmax (µg/mL)25.4
Tmax (h)0.25
AUC₀₋₆ (µg·h/mL)45.2
Half-life (h)1.1
Pharmacodynamics
%fT>MIC for ED₅₀10.6%
%fT>MIC for ED₉₀13.4%
%fT>MIC for ED₉₉16.4%

Pharmacodynamic data adapted from a murine inhalation model with B. anthracis.

By utilizing these detailed protocols and understanding the underlying mechanisms, researchers can effectively evaluate the potential of faropenem as a therapeutic agent for respiratory tract infections. The provided data tables and diagrams serve as a framework for organizing and presenting experimental findings in a clear and concise manner.

References

Application Notes and Protocols for Faropenem Formulation in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of faropenem formulations for in vivo animal studies. The information is intended to guide researchers in pharmacology, infectious disease, and drug development in conducting reproducible preclinical evaluations of this broad-spectrum β-lactam antibiotic.

Introduction to Faropenem for in vivo Research

Faropenem is a penem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2] It is stable against many common β-lactamases.[1][3][4] Like other β-lactam antibiotics, faropenem's mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.

For in vivo studies, two forms of faropenem are primarily used:

  • Faropenem Sodium: The salt form, which is freely soluble in water and suitable for parenteral (e.g., intravenous, intraperitoneal, subcutaneous) administration.

  • Faropenem Medoxomil: An orally active ester prodrug that enhances bioavailability upon oral administration.

The choice between these forms is dictated by the intended route of administration and the experimental model.

Faropenem_Forms cluster_Forms Faropenem Forms for In Vivo Studies cluster_Routes Administration Routes Faropenem_Sodium Faropenem Sodium Parenteral Parenteral (IV, IP, SC) Faropenem_Sodium->Parenteral High water solubility Faropenem_Medoxomil Faropenem Medoxomil (Prodrug) Oral Oral (Gavage) Faropenem_Medoxomil->Oral Enhanced bioavailability

Figure 1: Relationship between faropenem forms and administration routes.

Quantitative Data Summary

The following tables summarize key quantitative data for faropenem derived from preclinical studies.

Table 1: Pharmacokinetic Parameters of Faropenem in Plasma of BALB/c Mice Following a Single Intraperitoneal (IP) Injection of Faropenem Sodium
Dose (mg/kg)Cmax (µg/mL)AUC₀₋∞ (µg·h/mL)t½ (h)
2.54.871.16~0.2
1022.64.80~0.2
11.716.75.24~0.2
4071.122.1~0.2
16023466.20.5
Data sourced from a pharmacokinetic study in female BALB/c mice.
Table 2: In Vivo Dosing Regimens of Faropenem Sodium (IP) in a Murine Model of Bacillus anthracis Inhalation
Total Daily Dose (mg/kg/day)Dosing Interval
104, 6, or 12 hours
204, 6, or 12 hours
404, 6, or 12 hours
804, 6, or 12 hours
Efficacy was evaluated over a 14-day treatment period.
Table 3: Bioavailability of Faropenem Forms
CompoundRoute of AdministrationBioavailability
Faropenem SodiumOral20-30%
Faropenem MedoxomilOral70-80%
Data from general pharmacokinetic profiles.

Experimental Protocols

Important Considerations Before Formulation:

  • Stability: β-lactam antibiotics, including faropenem, are susceptible to hydrolysis in aqueous solutions. Therefore, it is strongly recommended to prepare solutions and suspensions fresh on the day of use. A study on the related carbapenem, meropenem, showed that its degradation is time and temperature-dependent, with stability up to 8 hours at 25-35°C. Aqueous solutions of faropenem should not be stored for more than one day.

  • Aseptic Technique: All parenteral formulations must be prepared under aseptic conditions using sterile materials and reagents to prevent contamination.

Protocol 1: Preparation of Faropenem Sodium Solution for Parenteral Administration (IP Injection)

This protocol describes the preparation of a sterile faropenem sodium solution for intraperitoneal injection in mice.

Materials:

  • Faropenem Sodium powder

  • Sterile, pyrogen-free saline for injection (0.9% NaCl)

  • Sterile vials

  • Sterile syringes and needles (e.g., 25-27 gauge for mice)

  • Calibrated analytical balance

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Calculate the required amount of Faropenem Sodium:

    • Determine the desired dose in mg/kg (e.g., 40 mg/kg).

    • Determine the dosing volume in mL/kg (a common volume for mice is 10 mL/kg).

    • Calculate the required concentration (mg/mL):

      • Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg)

      • Example: 40 mg/kg / 10 mL/kg = 4 mg/mL

    • Calculate the total volume of solution needed for the study, including a slight overage.

    • Calculate the total mass of Faropenem Sodium to weigh:

      • Mass (mg) = Concentration (mg/mL) x Total Volume (mL)

  • Preparation of the Dosing Solution (under aseptic conditions):

    • Weigh the calculated amount of Faropenem Sodium powder accurately.

    • Transfer the powder to a sterile vial.

    • Add the required volume of sterile saline for injection to the vial.

    • Gently swirl the vial until the powder is completely dissolved. Faropenem sodium is freely soluble in water.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Administration:

    • Draw up the calculated volume of the dosing solution into a sterile syringe fitted with an appropriate needle.

    • Administer the solution via intraperitoneal injection to the animal. For mice, the injection site is typically the lower right quadrant of the abdomen to avoid the bladder and cecum.

Protocol 2: Preparation of Faropenem Medoxomil Oral Suspension

This protocol describes the preparation of a faropenem medoxomil suspension for oral gavage in rodents.

Materials:

  • Faropenem Medoxomil powder

  • 1% Methylcellulose in sterile water

  • Sterile vials or tubes

  • Sterile syringes

  • Oral gavage needles (feeding needles) appropriate for the animal size

  • Calibrated analytical balance

  • Mortar and pestle (optional, for aiding dispersion)

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate the required amount of Faropenem Medoxomil:

    • Follow the same calculation principles as in Protocol 1 to determine the required concentration and total mass of the compound. A study in mice used a high dose of 500 mg/kg.

  • Preparation of the Suspension:

    • Weigh the calculated amount of Faropenem Medoxomil powder.

    • If the powder is clumpy, gently triturate it in a mortar and pestle to a fine powder.

    • Transfer the powder to a sterile vial.

    • Add a small volume of the 1% methylcellulose vehicle to the powder to create a paste. This helps in wetting the powder and preventing clumping.

    • Gradually add the remaining volume of the 1% methylcellulose vehicle while continuously stirring or vortexing.

    • For larger volumes, use a magnetic stirrer to ensure a uniform suspension. Stir for at least 15-30 minutes.

    • Visually inspect to ensure a homogenous suspension.

  • Administration:

    • Before each administration, thoroughly mix the suspension (e.g., by vortexing or inverting the tube) to ensure uniform distribution of the drug.

    • Draw up the calculated volume into a syringe fitted with an appropriately sized oral gavage needle.

    • Administer the suspension carefully via oral gavage.

Mechanism of Action and Experimental Workflow Visualizations

Faropenem's Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Faropenem, like other β-lactam antibiotics, targets the final stages of peptidoglycan synthesis, a crucial process for maintaining the structural integrity of the bacterial cell wall. It specifically inhibits the transpeptidase activity of Penicillin-Binding Proteins (PBPs), preventing the cross-linking of peptide chains. This disruption leads to a weakened cell wall and ultimately results in bacterial cell lysis.

Peptidoglycan_Synthesis_Inhibition cluster_Cytoplasm Cytoplasm cluster_Membrane Cell Membrane cluster_Periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_GlcNAc->UDP_MurNAc_pentapeptide MurA-F enzymes Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Nascent_PG Nascent Peptidoglycan (Glycan chains) Flippase->Nascent_PG Transglycosylation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase activity) Nascent_PG->PBP Crosslinked_PG Cross-linked Peptidoglycan (Mature Cell Wall) PBP->Crosslinked_PG Cross-linking Faropenem Faropenem Faropenem->PBP Inhibition

Figure 2: Faropenem's inhibition of bacterial peptidoglycan synthesis.

General Workflow for an in vivo Antibiotic Efficacy Study (e.g., Murine Peritonitis Model)

This workflow outlines the key steps in evaluating the efficacy of an antibiotic like faropenem in a mouse infection model.

Efficacy_Workflow cluster_Prep Phase 1: Preparation cluster_Infection_Treatment Phase 2: Infection and Treatment cluster_Analysis Phase 3: Endpoint Analysis Acclimatization Animal Acclimatization (e.g., 7 days) Infection Induce Infection (e.g., IP injection of bacteria) Acclimatization->Infection Pathogen_Prep Pathogen Preparation (Culture to log phase, determine CFU/mL) Pathogen_Prep->Infection Formulation_Prep Drug Formulation (Prepare fresh daily) Treatment_Start Initiate Treatment (e.g., 1-2 hours post-infection) Formulation_Prep->Treatment_Start Infection->Treatment_Start Dosing Administer Faropenem and Controls (Vehicle, Standard-of-care) Treatment_Start->Dosing Monitoring Monitor Animals (Clinical signs, body weight, survival) Dosing->Monitoring Repeat as per regimen Endpoint Endpoint Determination (e.g., 24-48 hours post-infection) Monitoring->Endpoint Sample_Collection Sample Collection (Blood, peritoneal lavage, organs) Endpoint->Sample_Collection Bacterial_Load Determine Bacterial Load (CFU counts from samples) Sample_Collection->Bacterial_Load Data_Analysis Data Analysis (Statistical comparison of groups) Bacterial_Load->Data_Analysis

References

Measuring Faropenem Concentration in Biological Fluids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faropenem is a broad-spectrum, orally administered β-lactam antibiotic of the penem class. It exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria. Accurate measurement of Faropenem concentrations in biological fluids is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the quantification of Faropenem in various biological matrices using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays.

Analytical Methods for Faropenem Quantification

Several analytical techniques can be employed to measure Faropenem concentrations. The choice of method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method due to its robustness and accessibility. It is suitable for quantifying Faropenem in plasma and urine at concentrations typically observed in clinical settings.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV. This makes it the method of choice for bioequivalence studies and for detecting very low concentrations of Faropenem.[1]

  • Microbiological Assays measure the potency of the antibiotic by its inhibitory effect on the growth of a susceptible microorganism. These assays are valuable for determining the biological activity of Faropenem, especially in the presence of inactive metabolites.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of Faropenem in human plasma and urine, as well as its pharmacokinetic properties.

Table 1: HPLC and LC-MS/MS Method Parameters for Faropenem Quantification

ParameterHPLC-UVLC-MS/MS
Biological Matrix Plasma, UrinePlasma, Urine
Linearity Range (Plasma) 0.02 - 5 µg/mL[2]5 - 4000 ng/mL[1]
Linearity Range (Urine) 0.05 - 10 µg/mL[2]5 - 4000 ng/mL[1]
Limit of Detection (LOD) Not explicitly stated5 ng/mL
Lower Limit of Quantification (LLOQ) 20 ng/mL (plasma), 50 ng/mL (urine)10 ng/mL
Recovery > 90%~90%
Precision (RSD) < 9%Not explicitly stated
Internal Standard Not always usedCefalexin

Table 2: Pharmacokinetic Parameters of Faropenem in Healthy Volunteers (Single Oral Dose)

DoseCmax (µg/mL)Tmax (hours)AUC (µg·h/mL)Half-life (hours)
150 mg 2.41 - 1.53.94~1
300 mg 6.21 - 1.511.73~1
600 mg 7.41 - 1.519.59~1

Data compiled from CiplaMed and HOSPIMAX datasheets.

Experimental Protocols

Protocol 1: Quantification of Faropenem in Human Plasma and Urine by LC-MS/MS

This protocol is based on the method described by Li et al. (2007).

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or urine sample, add 20 µL of internal standard solution (Cefalexin).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a 10 µL aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Agilent 1100 series or equivalent

  • Column: C18 reversed-phase column

  • Mobile Phase: 0.1% formic acid in methanol (55:45, v/v)

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Faropenem transition: m/z 308.1 → 208.1

    • Cefalexin (IS) transition: m/z 348.1 → 157.9

3. Calibration and Quantification

  • Prepare calibration standards by spiking blank plasma or urine with known concentrations of Faropenem.

  • Process the calibration standards and quality control samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of Faropenem to the internal standard against the nominal concentration.

  • Determine the concentration of Faropenem in the unknown samples from the calibration curve.

Protocol 2: High-Throughput Quantification of Faropenem in Human Plasma and Urine by On-line SPE-HPLC-UV

This protocol is based on the method described by Fan et al. (2010).

1. Sample Pretreatment

  • To a 100 µL aliquot of plasma or urine, add 100 µL of acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Inject 100 µL of the supernatant into the on-line SPE-HPLC system.

2. On-line SPE-HPLC-UV Conditions

  • HPLC System: With a column-switching module

  • Trap Column: Lichrospher C18 (4.6 mm x 37 mm, 25 µm)

  • Analytical Column: Ultimate XB-C18 (4.6 mm x 50 mm, 5 µm)

  • Loading Solvent (for SPE): 20 mM NaH₂PO₄ (pH 3.5) at 2 mL/min

  • Mobile Phase (for HPLC): Acetonitrile - 20 mM NaH₂PO₄ (pH 3.5) (16:84, v/v) at 1.5 mL/min

  • UV Detection Wavelength: 318 nm

3. Workflow

  • The sample is loaded onto the trap column, where Faropenem is retained and matrix components are washed to waste.

  • After a washing step, the valve is switched, and the mobile phase back-flushes the analyte from the trap column onto the analytical column for separation and detection.

Protocol 3: Microbiological Assay of Faropenem (General Protocol)

This is a general protocol for an agar diffusion (cylinder-plate) assay, which can be adapted for Faropenem. A specific validated method for Faropenem is not widely published, but this method is standard for β-lactam antibiotics.

1. Materials

  • Test Organism: A susceptible strain such as Staphylococcus aureus ATCC 6538p or Micrococcus luteus ATCC 9341.

  • Culture Media: Antibiotic medium (e.g., Difco™ Antibiotic Media).

  • Faropenem Reference Standard

  • Phosphate Buffer: As specified in pharmacopeias (e.g., USP).

  • Cylinders: Stainless steel, flat-bottomed.

  • Petri Dishes

2. Preparation of Inoculum

  • Grow the test organism on an agar slant and incubate.

  • Harvest the bacteria and suspend in sterile saline to achieve a specific turbidity (e.g., matching a McFarland standard).

  • Add a standardized volume of this suspension to the molten agar medium.

3. Assay Procedure

  • Pour the seeded agar into Petri dishes to a uniform depth and allow to solidify.

  • Place cylinders on the agar surface.

  • Prepare a series of dilutions of the Faropenem reference standard and the sample solution in phosphate buffer.

  • Fill the cylinders with the standard and sample dilutions.

  • Incubate the plates at a specified temperature (e.g., 32-37°C) for a defined period (e.g., 16-24 hours).

4. Data Analysis

  • Measure the diameter of the zones of inhibition around each cylinder.

  • Plot the logarithm of the concentration of the standard dilutions against the zone diameters.

  • Determine the concentration of the sample from this standard curve.

Visualizations

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma or Urine Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Add Acetonitrile Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: LC-MS/MS experimental workflow for Faropenem quantification.

Microbiological_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Inoculum Prepare Test Organism Inoculum Prepare_Media Prepare Seeded Agar Plates Prepare_Inoculum->Prepare_Media Place_Cylinders Place Cylinders on Agar Prepare_Media->Place_Cylinders Prepare_Samples Prepare Standard and Sample Dilutions Fill_Cylinders Fill Cylinders with Dilutions Prepare_Samples->Fill_Cylinders Place_Cylinders->Fill_Cylinders Incubate Incubate Plates Fill_Cylinders->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Plot_Curve Plot Standard Curve Measure_Zones->Plot_Curve Calculate_Concentration Calculate Sample Concentration Plot_Curve->Calculate_Concentration

References

Application Notes and Protocols: In Vitro Lung Models for Faropenem Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faropenem is a broad-spectrum oral β-lactam antibiotic belonging to the penem class.[1] It exhibits bactericidal activity by inhibiting the synthesis of the bacterial cell wall, specifically by binding to and inactivating penicillin-binding proteins (PBPs).[1][2][3] This action prevents the cross-linking of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.[3] Faropenem has demonstrated excellent in vitro activity against common respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, and is stable against many commonly encountered β-lactamases.

Traditional antibiotic susceptibility testing, such as determining the minimum inhibitory concentration (MIC) in broth culture, provides essential but limited information. These methods do not fully recapitulate the complex microenvironment of the human lung, where factors like epithelial barriers, mucus, and host-pathogen interactions can significantly influence antibiotic efficacy. Advanced in vitro lung models, such as three-dimensional (3D) cell cultures and air-liquid interface (ALI) models, offer a more physiologically relevant platform to evaluate the therapeutic potential of antibiotics like Faropenem. These models can simulate the complex architecture of the lung epithelium and allow for the study of drug efficacy in a context that more closely mimics in vivo conditions.

This document provides detailed application notes and protocols for utilizing in vitro lung models to assess the efficacy of Faropenem against key respiratory pathogens.

Mechanism of Action of Faropenem

Faropenem, like other β-lactam antibiotics, disrupts the synthesis of the bacterial cell wall. Its primary mode of action involves the acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. By binding to the active site of PBPs, Faropenem inhibits their transpeptidase activity, preventing the formation of cross-links between peptidoglycan chains. This disruption of cell wall integrity ultimately leads to bacterial cell death.

cluster_0 Bacterial Cell Peptidoglycan Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan Precursors->PBPs Transpeptidation Cross-linked Peptidoglycan Stable Cell Wall PBPs->Cross-linked Peptidoglycan Cell Lysis Cell Lysis PBPs->Cell Lysis Leads to Faropenem Faropenem Faropenem->PBPs Inhibition

Faropenem's Mechanism of Action.

Data Presentation: Faropenem In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Faropenem against key bacterial pathogens associated with respiratory tract infections. This data is compiled from various surveillance studies.

Table 1: Faropenem MICs against Streptococcus pneumoniae

Penicillin SusceptibilityNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Susceptible958-0.015-
Intermediate338-0.25-
Resistant247-1-2-
All Isolates1,543-0.5-
Data sourced from a 2005-2006 U.S. surveillance study.

Table 2: Faropenem MICs against Haemophilus influenzae

β-Lactamase ProductionNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Positive-0.51-
Negative-0.51-
All Isolates978-1-
Data sourced from a 2005-2006 U.S. surveillance study.

Table 3: Faropenem MICs against Moraxella catarrhalis

β-Lactamase ProductionNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Positive--0.5-
Negative--0.12-
All Isolates489-0.5-
Data sourced from a 2005-2006 U.S. surveillance study.

Experimental Protocols

The following protocols provide a framework for establishing and utilizing a 3D air-liquid interface (ALI) lung model for Faropenem efficacy testing.

Protocol 1: Establishment of a 3D Air-Liquid Interface (ALI) Lung Model

This protocol describes the culture of human bronchial epithelial cells to form a differentiated, pseudostratified epithelium.

Materials:

  • Primary human bronchial epithelial cells (HBECs)

  • Bronchial epithelial cell growth medium

  • PneumaCult™-ALI Medium

  • Permeable transwell inserts (e.g., 12-well format)

  • Cell culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Dispase

  • DNase

Workflow:

A Isolate and expand primary human bronchial epithelial cells (HBECs) B Seed HBECs onto permeable transwell inserts A->B C Submerged culture until confluence (approx. 3 days) B->C D Initiate Air-Liquid Interface (ALI) by removing apical medium C->D E Culture for 21 days with basal medium changes D->E F Differentiated mucociliary pseudostratified epithelium E->F

ALI Lung Model Establishment Workflow.

Procedure:

  • Cell Seeding:

    • Expand primary HBECs in appropriate growth medium.

    • Once confluent, detach cells using Trypsin-EDTA.

    • Seed the HBECs onto the apical side of the permeable transwell inserts at a high density (e.g., 1.5 x 10^5 cells/cm²).

    • Add medium to both the apical and basal chambers.

  • Submerged Culture:

    • Culture the cells in a submerged condition for approximately 3 days, or until a confluent monolayer is formed.

  • Air-Lifting:

    • Once the cells are confluent, carefully remove the medium from the apical chamber.

    • Change the medium in the basal chamber to a differentiation medium (e.g., PneumaCult™-ALI Medium).

  • Differentiation:

    • Maintain the ALI culture for at least 21 days, changing the basal medium every 2-3 days. This allows the cells to differentiate into a pseudostratified epithelium containing ciliated and goblet cells.

Protocol 2: Bacterial Infection of the ALI Lung Model

This protocol details the infection of the established ALI lung model with relevant respiratory pathogens.

Materials:

  • Differentiated ALI lung model

  • Bacterial strains (S. pneumoniae, H. influenzae, or M. catarrhalis)

  • Appropriate bacterial growth medium (e.g., Brain Heart Infusion broth, Chocolate agar)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Bacterial Preparation:

    • Culture the desired bacterial strain to mid-logarithmic phase.

    • Wash the bacterial cells with PBS and resuspend in an appropriate infection medium (e.g., cell culture medium without antibiotics).

    • Adjust the bacterial concentration to achieve the desired multiplicity of infection (MOI).

  • Infection:

    • Gently wash the apical surface of the ALI culture with warm PBS to remove accumulated mucus.

    • Add the bacterial suspension to the apical chamber of the transwell inserts.

    • Incubate for a defined period (e.g., 2-4 hours) to allow for bacterial adhesion and invasion.

    • After the incubation period, gently wash the apical surface with PBS to remove non-adherent bacteria.

Protocol 3: Faropenem Efficacy Testing

This protocol outlines the procedure for treating the infected ALI lung model with Faropenem and assessing its efficacy.

Materials:

  • Infected ALI lung model

  • Faropenem stock solution

  • Cell culture medium

  • Lysis buffer (e.g., Triton X-100)

  • Plates for colony forming unit (CFU) enumeration

Workflow:

A Infect ALI lung model with respiratory pathogen B Treat with varying concentrations of Faropenem (apical or basal application) A->B C Incubate for a defined treatment period B->C D Assess endpoints C->D E Bacterial Load (CFU) Host Cell Viability (LDH, TEER) Inflammatory Response (Cytokines) D->E

Faropenem Efficacy Testing Workflow.

Procedure:

  • Faropenem Treatment:

    • Prepare serial dilutions of Faropenem in cell culture medium.

    • Add the Faropenem solutions to either the apical or basal chamber of the infected ALI cultures to simulate topical or systemic administration, respectively. Include an untreated control.

    • Incubate for the desired treatment duration (e.g., 24 hours).

  • Assessment of Bacterial Viability (CFU Enumeration):

    • Collect the apical lavage and lyse the cells on the transwell membrane to release intracellular bacteria.

    • Perform serial dilutions of the collected liquid and plate on appropriate agar plates.

    • Incubate the plates and count the colony-forming units (CFUs) to determine the bacterial load.

  • Assessment of Host Cell Viability and Barrier Integrity:

    • Lactate Dehydrogenase (LDH) Assay: Measure LDH release in the basal medium as an indicator of cytotoxicity.

    • Transepithelial Electrical Resistance (TEER): Measure TEER to assess the integrity of the epithelial barrier. A decrease in TEER indicates compromised barrier function.

  • Assessment of Inflammatory Response:

    • Collect the basal medium and measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8) using ELISA or other immunoassays.

Conclusion

The use of advanced in vitro lung models, such as the 3D ALI model, provides a powerful platform for the preclinical evaluation of antibiotics like Faropenem. These models offer a more physiologically relevant environment compared to traditional methods, allowing for a more comprehensive assessment of drug efficacy, host-pathogen interactions, and potential host toxicity. The protocols outlined in this document provide a foundation for researchers to investigate the therapeutic potential of Faropenem for the treatment of respiratory tract infections.

References

Application Notes and Protocols for Faropenem Resistance Induction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of studies aimed at inducing and characterizing bacterial resistance to Faropenem, an oral penem antibiotic. The protocols outlined below are intended to be a foundational resource, adaptable to specific research questions and bacterial species.

Introduction to Faropenem and Resistance

Faropenem is a broad-spectrum β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[1][3][4] The stability of Faropenem against many β-lactamases has made it an effective therapeutic option; however, the emergence of resistance is a growing concern.

Understanding the mechanisms by which bacteria develop resistance to Faropenem is crucial for the development of new antimicrobial strategies and for preserving the efficacy of existing drugs. Resistance can arise from various genetic alterations, including modifications of PBPs, production of β-lactamase enzymes capable of hydrolyzing the drug, changes in outer membrane permeability through porin mutations, and the active removal of the antibiotic via efflux pumps. Studies have shown that in vitro induction of Faropenem resistance can lead to cross-resistance to carbapenems, highlighting the clinical significance of this research.

Experimental Design Overview

A typical experimental workflow for a Faropenem resistance induction study involves a multi-step process. This begins with the determination of the baseline susceptibility of the bacterial strain to Faropenem, followed by the induction of resistance through serial passage in the presence of the antibiotic. Once resistant strains are isolated, they are characterized to determine the level of resistance and to elucidate the underlying molecular mechanisms.

Experimental_Workflow cluster_setup Phase 1: Setup & Baseline cluster_induction Phase 2: Resistance Induction cluster_characterization Phase 3: Characterization of Resistant Strains start Select Bacterial Strain(s) mic_initial Determine Initial MIC of Faropenem start->mic_initial serial_passage Serial Passage in Increasing Faropenem Concentrations mic_initial->serial_passage mic_final Determine Final MIC of Resistant Strains serial_passage->mic_final stability Assess Stability of Resistance mic_final->stability cross_resistance Test for Cross-Resistance (e.g., to Carbapenems) stability->cross_resistance molecular Molecular Analysis: - Whole Genome Sequencing - Gene Expression Analysis - Proteomics cross_resistance->molecular

Figure 1: Experimental Workflow for Faropenem Resistance Studies.

Data Presentation

Quantitative data from these experiments should be meticulously recorded and presented in a structured format to facilitate comparison and analysis.

Bacterial StrainInitial MIC (µg/mL)Final MIC (µg/mL)Fold Increase in MICStability of Resistance (Passages without Faropenem)Cross-Resistance (Carbapenem MIC, µg/mL)Identified Genetic Mutations
E. coli ATCC 2592216464>20Ertapenem: >8ompC (non-synonymous), envZ (SNP)
K. pneumoniae ATCC 13883212864>20Meropenem: >16ompK36 deletion, ramR mutation
Clinical Isolate 1425664>20Imipenem: >16β-lactamase gene amplification

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of Faropenem that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Faropenem stock solution

  • Sterile diluent (e.g., MHB)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: a. From an overnight culture, inoculate fresh MHB and incubate until the culture reaches the logarithmic growth phase (e.g., an optical density at 600 nm (OD600) of 0.5-0.7). b. Dilute the bacterial culture to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Faropenem Dilutions: a. Prepare a 2-fold serial dilution of Faropenem in MHB in the 96-well plate. The final volume in each well should be 50 µL, with concentrations ranging from a supra-inhibitory to a sub-inhibitory level. b. Include a positive control (no antibiotic) and a negative control (no bacteria) well.

  • Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. b. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: a. The MIC is the lowest concentration of Faropenem at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the OD600 with a plate reader.

Protocol 2: Induction of Faropenem Resistance by Serial Passage

Objective: To select for bacterial mutants with increased resistance to Faropenem through repeated exposure to the antibiotic.

Materials:

  • Bacterial culture

  • MHB or other appropriate growth medium

  • Faropenem stock solution

  • Sterile culture tubes or 96-well plates

  • Incubator

Procedure:

  • Initial MIC Determination: Determine the initial MIC of Faropenem for the bacterial strain as described in Protocol 1.

  • Serial Passage: a. Inoculate the bacterial strain into a series of tubes or wells containing MHB with increasing concentrations of Faropenem (e.g., 0.25x, 0.5x, 1x, 2x, 4x the initial MIC). b. Incubate at 37°C for 24 hours. c. The following day, take an aliquot from the tube/well with the highest concentration of Faropenem that shows bacterial growth (this is the sub-MIC culture) and use it to inoculate a new series of tubes/wells with fresh MHB and increasing concentrations of Faropenem. d. Repeat this process for a predetermined number of days (e.g., 20-30 days) or until a significant increase in the MIC is observed.

  • Isolation of Resistant Strains: a. After the final passage, streak the culture from the highest sub-MIC concentration onto an agar plate to obtain isolated colonies. b. Confirm the MIC of individual colonies to identify the resistant mutants.

Protocol 3: Characterization of Faropenem-Resistant Strains

Objective: To determine the phenotypic and genotypic characteristics of the Faropenem-resistant mutants.

1. Stability of Resistance: a. Culture the resistant strain in antibiotic-free medium for a number of passages (e.g., 10-20). b. After each passage, determine the MIC of Faropenem. Stable resistance is indicated by a maintained high MIC in the absence of selective pressure.

2. Cross-Resistance Profiling: a. Determine the MICs of other antibiotics, particularly other β-lactams like carbapenems (e.g., meropenem, imipenem, ertapenem), for the Faropenem-resistant strain. An increase in the MIC of these antibiotics compared to the parental strain indicates cross-resistance.

3. Whole Genome Sequencing (WGS): a. Extract genomic DNA from both the parental and the resistant strains. b. Perform WGS to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and other genetic changes in the resistant strain compared to the parental strain. c. Pay close attention to genes known to be involved in β-lactam resistance, such as those encoding PBPs, porins (ompC, ompF), and efflux pumps, as well as regulatory genes (envZ, ompR).

4. Gene Expression Analysis (qRT-PCR): a. Extract RNA from the parental and resistant strains grown under specific conditions (e.g., with and without sub-MIC Faropenem). b. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of target genes identified from WGS or known to be involved in resistance (e.g., ompC, acrB).

5. Proteomic Analysis: a. Use techniques like mass spectrometry to compare the protein expression profiles of the parental and resistant strains. This can provide insights into changes in the abundance of proteins involved in resistance, such as porins and efflux pumps.

Signaling Pathways in Faropenem Resistance

A key mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria involves the regulation of outer membrane porins, which control the influx of the drug into the cell. The EnvZ/OmpR two-component system is a critical regulator of the expression of the major porins OmpC and OmpF in E. coli and other bacteria. Mutations in the sensor kinase EnvZ or the response regulator OmpR can alter the expression of these porins, leading to reduced antibiotic entry and increased resistance.

EnvZ_OmpR_Pathway cluster_envz_ompR EnvZ/OmpR Signaling label_om Outer Membrane label_pp Periplasm label_im Inner Membrane EnvZ EnvZ (Sensor Kinase) OmpR OmpR (Response Regulator) EnvZ->OmpR Phosphotransfer ADP ADP EnvZ->ADP OmpR_P OmpR-P (Active) ATP ATP ATP->EnvZ Autophosphorylation Pi Pi ompC_gene ompC gene OmpR_P->ompC_gene Activates Transcription ompF_gene ompF gene OmpR_P->ompF_gene Represses Transcription OmpC_porin OmpC Porin ompC_gene->OmpC_porin Translation OmpF_porin OmpF Porin ompF_gene->OmpF_porin Translation

Figure 2: EnvZ/OmpR Signaling Pathway in Porin Regulation.

In response to environmental signals such as high osmolarity or antibiotic stress, the inner membrane sensor kinase EnvZ autophosphorylates. The phosphate group is then transferred to the response regulator OmpR. Phosphorylated OmpR (OmpR-P) acts as a transcriptional regulator, binding to the promoter regions of the ompC and ompF genes. OmpR-P activates the transcription of ompC, which encodes a smaller pore porin, and represses the transcription of ompF, which encodes a larger pore porin. This shift towards smaller porins reduces the influx of antibiotics like Faropenem, contributing to resistance. Mutations in envZ can lead to constitutive activation of OmpR, resulting in the persistent repression of ompF and overexpression of ompC, thereby conferring a stable resistant phenotype.

References

Troubleshooting & Optimization

Technical Support Center: Faropenem Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Faropenem in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Faropenem stock solutions?

A1: For Faropenem sodium, the most common and recommended solvent for preparing high-concentration stock solutions is Dimethyl Sulfoxide (DMSO).[1][2] Water and Phosphate-Buffered Saline (PBS) can also be used, particularly for preparing working solutions directly, although the maximum achievable concentration may be lower than in DMSO.[1][3][4]

Q2: I am observing precipitation when diluting my Faropenem stock solution in aqueous media. What could be the cause and how can I prevent it?

A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue, often due to the compound's lower solubility in the final buffer system. To prevent this, ensure that the final concentration of DMSO in your assay is kept low, as organic solvents can have physiological effects. It is also recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles of stock solutions. If precipitation persists, consider preparing the stock solution in an aqueous solvent like PBS (pH 7.2) if the required concentration is within its solubility limits.

Q3: What is the difference between Faropenem, Faropenem sodium, and Faropenem medoxomil?

A3: Faropenem is the active β-lactam antibiotic. Faropenem sodium is the salt form of the antibiotic that is typically used for in vitro studies and is more soluble in aqueous solutions. Faropenem medoxomil is an ester prodrug of Faropenem, designed to have improved oral bioavailability for in vivo applications. For in vitro assays, it is crucial to use Faropenem sodium.

Q4: How stable is Faropenem in solution?

A4: Faropenem solutions are generally considered unstable and should be prepared fresh. If you need to store a stock solution, it is recommended to aliquot it and store it at -80°C for up to one year or at -20°C for up to one month to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.

Q5: Can I use sonication to aid in dissolving Faropenem?

A5: Yes, for dissolving Faropenem sodium in water or DMSO, the use of ultrasonication is sometimes necessary to achieve a clear solution, especially at higher concentrations.

Troubleshooting Guide

This guide addresses common issues encountered when preparing Faropenem solutions for in vitro assays.

Issue 1: Faropenem powder is not dissolving.
  • Possible Cause: The incorrect solvent is being used, or the concentration is too high for the chosen solvent.

  • Solution:

    • Verify that you are using the appropriate solvent based on the solubility data provided in Table 1.

    • For high concentrations, DMSO is recommended.

    • If using an aqueous solvent, ensure you are not exceeding the solubility limit.

    • Gentle warming or sonication can be used to aid dissolution, particularly in aqueous solutions.

Issue 2: The solution is cloudy or has visible precipitates.
  • Possible Cause: The solubility limit has been exceeded, or the compound has precipitated out of solution upon standing.

  • Solution:

    • Try diluting the solution to a lower concentration.

    • If the stock was stored, it may have degraded. Prepare a fresh stock solution.

    • For aqueous solutions, ensure the pH of the buffer is within a suitable range (e.g., pH 7.2 for PBS).

Issue 3: Inconsistent results in bioassays (e.g., variable MIC values).
  • Possible Cause: This could be due to the degradation of Faropenem in the solution or the presence of residual solvent affecting the cells or bacteria.

  • Solution:

    • Always prepare fresh working solutions from a recently prepared or properly stored stock.

    • When using a DMSO stock, ensure the final concentration of DMSO in the assay is minimal and consistent across all experiments. Include a solvent control in your assay to account for any effects of the solvent itself.

Data Presentation

Table 1: Solubility of Faropenem Sodium in Various Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)NotesReference(s)
Water>20>65Freely soluble
Water61--
Water100325.41Requires sonication
DMSO5--
DMSO1239.04Use fresh DMSO as moisture can reduce solubility
DMSO2581.35Requires sonication
PBS (pH 7.2)~10--
Dimethyl formamide1--
EthanolInsoluble--

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Faropenem Sodium Stock Solution in DMSO
  • Materials:

    • Faropenem sodium powder

    • Anhydrous, sterile DMSO

    • Sterile, conical microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Weigh out the required amount of Faropenem sodium powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of Faropenem sodium.

    • Add the appropriate volume of sterile DMSO to the tube. In this example, add 1 mL of DMSO.

    • Vortex the tube until the powder is completely dissolved. If necessary, briefly sonicate the solution to ensure complete dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to one year).

Protocol 2: Preparation of Working Solutions for a Broth Microdilution MIC Assay
  • Materials:

    • Faropenem sodium stock solution (e.g., 10 mg/mL in DMSO)

    • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

    • Sterile 96-well microtiter plate

    • Bacterial inoculum prepared to the correct density (e.g., 5 x 10^5 CFU/mL)

  • Procedure:

    • Thaw an aliquot of the Faropenem sodium stock solution at room temperature.

    • Prepare an intermediate dilution of the stock solution in the growth medium. For example, to achieve a final starting concentration of 128 µg/mL in the assay, dilute the 10 mg/mL stock solution accordingly. Be mindful of the final DMSO concentration.

    • In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12.

    • Add 200 µL of the highest concentration of Faropenem working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the antibiotic concentrations will be halved.

    • Incubate the plate at the appropriate temperature and duration for the specific bacterium being tested.

    • The MIC is determined as the lowest concentration of Faropenem that inhibits visible bacterial growth.

Visualizations

Faropenem_Solubility_Troubleshooting start Start: Need to prepare Faropenem solution for in vitro assay choose_form 1. Choose the correct form: Use Faropenem Sodium for in vitro studies start->choose_form choose_solvent 2. Select appropriate solvent based on desired concentration choose_form->choose_solvent dissolve 3. Dissolve Faropenem Sodium choose_solvent->dissolve check_solution 4. Is the solution clear? dissolve->check_solution use_solution 5. Solution is ready for use in assay (prepare fresh) check_solution->use_solution Yes troubleshoot Troubleshoot: Precipitate or undissolved solid observed check_solution->troubleshoot No option_sonicate Option A: Use sonication or gentle warming troubleshoot->option_sonicate option_dilute Option B: Dilute to a lower concentration troubleshoot->option_dilute option_solvent Option C: Re-evaluate solvent choice (e.g., use DMSO for higher conc.) troubleshoot->option_solvent recheck Re-check solution clarity option_sonicate->recheck option_dilute->recheck option_solvent->recheck recheck->use_solution Clear recheck->troubleshoot Still not clear Faropenem_Mechanism_of_Action faropenem Faropenem inhibition Inhibition faropenem->inhibition pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) cross_linking Cross-linking of peptidoglycan chains pbp->cross_linking catalyzes peptidoglycan_synthesis Peptidoglycan Synthesis peptidoglycan_synthesis->cross_linking cell_wall Bacterial Cell Wall cross_linking->cell_wall strengthens lysis Cell Lysis and Death cell_wall->lysis weakened inhibition->pbp inhibition->lysis leads to

References

Technical Support Center: Stabilizing Faropenem Stock Solutions for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for faropenem. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of faropenem stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing faropenem stock solutions?

A1: Faropenem sodium salt hydrate is soluble in several organic solvents and aqueous buffers. For long-term storage, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent.[1][2][3] Methanol has also been used for the preparation of stock solutions for analytical purposes.[4][5] For immediate use in biological experiments, aqueous buffers such as Phosphate-Buffered Saline (PBS) can be used, but these solutions are not recommended for long-term storage.

Q2: What are the optimal storage conditions for faropenem stock solutions?

A2: The stability of faropenem stock solutions is highly dependent on the solvent and storage temperature. For long-term stability, it is recommended to store faropenem solutions at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: How long can I store faropenem stock solutions?

A3: The duration of storage with acceptable stability varies with the solvent and temperature:

  • In DMSO:

    • -80°C: Up to 6 months

    • -20°C: Up to 1 month

    • 4°C: Up to 2 weeks

  • In aqueous solutions (e.g., PBS): It is not recommended to store aqueous solutions for more than one day.

Q4: What are the common degradation pathways for faropenem?

A4: Faropenem is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. The core β-lactam ring is prone to cleavage under aqueous conditions, especially at non-neutral pH. Forced degradation studies have shown that faropenem degrades under acidic, alkaline, oxidative, photolytic, and thermal stress.

Q5: How can I detect degradation in my faropenem stock solution?

A5: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). These methods can separate the intact faropenem from its degradation products, allowing for quantification of the remaining active compound. A change in the physical appearance of the solution, such as color change or precipitation, may also indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected loss of biological activity in experiments. Degradation of faropenem in the stock solution.Prepare a fresh stock solution from solid faropenem. Verify the stability of the stock solution using HPLC or UPLC. Ensure proper storage conditions and avoid repeated freeze-thaw cycles.
Precipitate forms in the stock solution upon thawing. The solubility limit may have been exceeded, or the compound has degraded.Gently warm the solution and vortex to redissolve. If the precipitate persists, it may be a degradation product. It is recommended to discard the solution and prepare a fresh stock.
The stock solution has changed color (e.g., turned yellow). This may indicate chemical degradation.Discard the solution and prepare a fresh stock. Ensure the solvent used is of high purity and anhydrous, where applicable.
Inconsistent results between experiments. Inconsistent concentration of the active compound due to degradation or improper handling.Aliquot stock solutions into single-use vials to ensure consistent concentration for each experiment. Always use a fresh aliquot for each experiment.

Data Presentation

Table 1: Long-Term Stability of Faropenem Stock Solutions in DMSO

Storage TemperatureDurationRecommended Use
4°CUp to 2 weeksShort-term storage
-20°CUp to 1 monthIntermediate-term storage
-80°CUp to 6 monthsLong-term storage

Table 2: Forced Degradation of Faropenem under Stress Conditions

Stress ConditionReagent/ConditionDuration% Degradation
Acid Hydrolysis0.1 M HCl4 hours~15%
Alkaline Hydrolysis0.01 M NaOH15 minutes~25%
Oxidation3% H₂O₂24 hours~12%
Thermal Degradation60°C4 hours~10%
Photolytic DegradationUV light24 hours~8%

Note: The degradation percentages are approximate and can vary based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Faropenem Stock Solution in DMSO

Materials:

  • Faropenem sodium salt hydrate (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the faropenem sodium salt hydrate vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of faropenem powder using a calibrated analytical balance in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).

  • Vortex the solution until the faropenem is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes or cryovials.

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -80°C for long-term storage or -20°C for intermediate-term storage.

Protocol 2: Stability Assessment of Faropenem Stock Solution by HPLC

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Faropenem stock solution to be tested

  • Mobile phase: Acetate buffer (pH 3.5) and Methanol (65:35, v/v)

  • Filtration unit with 0.45 µm filters

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • At each time point (e.g., 0, 1, 3, 6 months), retrieve an aliquot of the stored faropenem stock solution.

    • Allow the aliquot to thaw completely at room temperature.

    • Dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the mobile phase.

    • Filter the diluted sample through a 0.45 µm filter into an autosampler vial.

  • HPLC Analysis:

    • Set the HPLC system parameters:

      • Column: C18 reversed-phase column

      • Mobile Phase: Acetate buffer (pH 3.5) : Methanol (65:35, v/v)

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 305 nm

      • Injection Volume: 20 µL

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram and integrate the peak area of the intact faropenem.

  • Data Analysis:

    • Compare the peak area of faropenem at each time point to the peak area at time zero (initial preparation).

    • Calculate the percentage of faropenem remaining using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • A significant decrease in the percentage remaining indicates degradation.

Visualizations

Faropenem_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic/Alkaline Conditions) cluster_oxidation Oxidation cluster_thermal Thermal Degradation Faropenem Faropenem (β-lactam ring intact) Hydrolysis_Product Ring-Opened Product (Inactive) Faropenem->Hydrolysis_Product H₂O, H⁺/OH⁻ Oxidation_Product Oxidized Products Faropenem->Oxidation_Product Oxidizing agent Thermal_Product Thermal Degradants Faropenem->Thermal_Product Heat

Caption: Major degradation pathways of faropenem.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_testing Stability Testing (at Time Intervals) Prep Prepare Faropenem Stock Solution in DMSO Aliquot Aliquot into Single-Use Vials Prep->Aliquot Store Store Aliquots at -80°C Aliquot->Store Thaw Thaw an Aliquot Store->Thaw Time 0, 1, 3, 6 months Dilute Dilute for HPLC Analysis Thaw->Dilute Analyze Analyze by HPLC Dilute->Analyze Calculate Calculate % Remaining Analyze->Calculate

Caption: Workflow for long-term stability testing.

References

Technical Support Center: Optimizing Faropenem Dosage for In Vitro Time-Kill Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with faropenem in in vitro time-kill assays.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration range for faropenem in a time-kill assay?

A1: The initial concentrations of faropenem for a time-kill assay are typically based on the Minimum Inhibitory Concentration (MIC) of the specific bacterial isolate being tested.[1][2] Common concentrations to evaluate are multiples of the MIC, such as 1x MIC, 4x MIC, and 10x MIC.[1][2] For some bacteria, concentrations as low as 1/8x or 1/4x MIC have been used to observe morphological changes.[3]

Q2: How is the bactericidal activity of faropenem defined in a time-kill assay?

A2: Bactericidal activity is generally defined as a ≥3-log10 decrease (99.9% kill) in the colony-forming units per milliliter (CFU/mL) from the initial inoculum. A bacteriostatic effect is often defined as a <3-log10 reduction in CFU/mL.

Q3: What is the expected time frame to observe a bactericidal effect with faropenem?

A3: Faropenem typically demonstrates time-dependent bactericidal activity. A significant reduction in bacterial count can often be observed within 6 hours, with maximum effect seen between 12 and 24 hours for some bacteria. However, the exact timing can vary depending on the bacterial species and the faropenem concentration.

Q4: Does the inoculum size affect the activity of faropenem?

A4: Yes, an inoculum effect has been observed with faropenem for some bacterial species. An increase in the initial inoculum concentration (e.g., from 10^5 to 10^7 CFU/mL) can lead to an increase in the MIC and potentially reduce the observed bactericidal activity. It is crucial to standardize the starting inoculum as per established guidelines (e.g., NCCLS/CLSI).

Q5: Is faropenem active against beta-lactamase producing bacteria?

A5: Yes, faropenem is stable against many common β-lactamases and shows good activity against many β-lactamase-producing strains of Enterobacteriaceae, Haemophilus influenzae, and Moraxella catarrhalis. However, its activity can be reduced against bacteria producing certain types of carbapenemases.

Troubleshooting Guide

Issue 1: No bactericidal activity observed at expected concentrations (e.g., 4x MIC).

  • Possible Cause 1: Incorrect MIC value.

    • Solution: Re-determine the MIC of your bacterial isolate using a standardized method such as broth microdilution or agar dilution as recommended by CLSI/EUCAST. Ensure proper preparation of faropenem stock solutions and use of appropriate quality control strains.

  • Possible Cause 2: Inoculum effect.

    • Solution: Verify the starting inoculum concentration. A higher than intended inoculum can antagonize the antibiotic's effect. Standardize your inoculum to approximately 5 x 10^5 CFU/mL.

  • Possible Cause 3: Bacterial resistance.

    • Solution: The isolate may have acquired resistance or possess intrinsic resistance mechanisms not previously identified. Consider molecular methods to screen for resistance genes, particularly carbapenemases.

  • Possible Cause 4: Drug instability.

    • Solution: Prepare fresh faropenem stock solutions for each experiment. Faropenem, like other β-lactams, can be susceptible to degradation.

Issue 2: High variability between replicate time-kill assays.

  • Possible Cause 1: Inconsistent inoculum preparation.

    • Solution: Ensure a standardized and homogenous bacterial suspension is prepared for each experiment. Use a spectrophotometer to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard before dilution.

  • Possible Cause 2: Inaccurate serial dilutions.

    • Solution: Review your serial dilution technique. Use calibrated pipettes and ensure thorough mixing at each dilution step to minimize errors in bacterial counting.

  • Possible Cause 3: Clumping of bacteria.

    • Solution: Some bacterial species have a tendency to clump, which can lead to inaccurate colony counts. Gently vortex the bacterial suspension before sampling and dilution.

Issue 3: Bacterial regrowth observed after an initial decline.

  • Possible Cause 1: Sub-optimal antibiotic concentration.

    • Solution: The faropenem concentration may have fallen below the MIC over the course of the experiment, allowing surviving bacteria to regrow. Consider testing higher multiples of the MIC or using a dynamic in vitro model that simulates human pharmacokinetics.

  • Possible Cause 2: Selection of a resistant subpopulation.

    • Solution: Plate the regrown bacteria on agar containing faropenem to determine if they have developed resistance. Perform an MIC test on the regrown colonies and compare it to the original isolate's MIC.

  • Possible Cause 3: Short half-life of the compound.

    • Solution: Faropenem has a relatively short half-life. Regrowth at 24 hours can occur. The clinical significance of this regrowth is still under investigation, especially if it occurs after the usual dosing interval.

Data Presentation

Table 1: Example MIC90 Values of Faropenem for Various Bacterial Species

Bacterial SpeciesMIC90 (mg/L)Reference(s)
Staphylococcus aureus (MSSA)0.12
Staphylococcus aureus (MRSA)2
Streptococcus pneumoniae1
Haemophilus influenzae1
Moraxella catarrhalis1
Escherichia coli1-2
Klebsiella pneumoniae1-2
Bacteroides fragilis4

Table 2: Recommended Faropenem Concentrations for In Vitro Time-Kill Assays

Concentration LevelRationaleCommon ApplicationReference(s)
0.25x - 1x MICObserve morphological changes and bacteriostatic effects.Mechanistic studies.
2x - 4x MICEvaluate standard bactericidal activity.Standard efficacy testing.
10x MICAssess maximal bactericidal effect and dose-response.Investigating concentration-dependent killing.

Experimental Protocols

Detailed Methodology for Faropenem In Vitro Time-Kill Assay

  • Bacterial Isolate and MIC Determination:

    • Use a fresh, pure culture of the bacterial isolate of interest.

    • Determine the MIC of faropenem for the isolate using the broth microdilution method according to CLSI guidelines.

  • Inoculum Preparation:

    • From an overnight culture plate, select several colonies and suspend them in a suitable broth (e.g., Mueller-Hinton Broth, Brucella broth for anaerobes).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test flasks.

  • Preparation of Faropenem Concentrations:

    • Prepare a stock solution of faropenem.

    • Perform serial dilutions to prepare flasks with the desired final concentrations of faropenem (e.g., 0x MIC [growth control], 1x MIC, 4x MIC, 10x MIC) in the appropriate broth.

  • Time-Kill Assay Procedure:

    • Add the prepared bacterial inoculum to each flask containing the different faropenem concentrations and the growth control flask.

    • Incubate all flasks at 35-37°C with shaking (for aerobic bacteria).

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.

    • Plate a specific volume of each dilution onto appropriate agar plates (e.g., Tryptic Soy Agar, Blood Agar).

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates that have between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time for each faropenem concentration and the growth control.

    • Determine the change in log10 CFU/mL from the initial inoculum (time 0) to assess bactericidal or bacteriostatic activity.

Mandatory Visualizations

Time_Kill_Assay_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Inoculum Standardize Inoculum (0.5 McFarland) Incubate Inoculate & Incubate (37°C with shaking) Inoculum->Incubate MIC_Det Determine MIC Faro_Prep Prepare Faropenem Concentrations MIC_Det->Faro_Prep Informs Concentrations Faro_Prep->Incubate Sampling Sample at Time Points (0, 2, 4, 6, 24h) Incubate->Sampling Dilution Serial Dilution Sampling->Dilution Plating Plate on Agar Dilution->Plating Incubate_Plates Incubate Plates Plating->Incubate_Plates Count Colony Counting (CFU/mL) Incubate_Plates->Count Plot Plot Time-Kill Curve Count->Plot

Caption: Workflow for an in vitro time-kill assay.

Faropenem_MOA cluster_process Mechanism of Action Faropenem Faropenem PBP Penicillin-Binding Proteins (PBPs) (e.g., PBP1, PBP2, PBP3) Faropenem->PBP Binds to Inhibition Inhibition CellWall Peptidoglycan Synthesis (Cell Wall Cross-linking) PBP->CellWall Catalyzes Lysis Cell Lysis & Bacterial Death CellWall->Lysis Disruption leads to Inhibition->CellWall Prevents

References

Troubleshooting variability in Faropenem MIC testing results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Faropenem MIC Testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for determining the Minimum Inhibitory Concentration (MIC) of Faropenem.

Troubleshooting Guides

Variability in Faropenem MIC testing can arise from multiple factors. This guide provides a question-and-answer format to address specific issues you may encounter during your experiments.

Issue 1: My Faropenem MIC values are inconsistent between experimental repeats.

This is a common challenge in antimicrobial susceptibility testing. The variability can often be traced back to one or more factors in the experimental setup. A systematic review of your protocol is the first step to identifying the source of the inconsistency.

  • Possible Cause 1: Inoculum preparation inconsistency.

    • Question: How critical is the inoculum density, and how can I ensure it is consistent?

    • Answer: The density of the bacterial inoculum is a critical parameter. A higher than intended inoculum concentration can lead to falsely elevated MIC values, while a lower concentration may result in falsely low MICs. It is essential to standardize the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. For broth microdilution, this is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[1][2] Use a calibrated spectrophotometer or a Wickerham card for visual comparison to ensure consistency. The inoculum should be used within 15-30 minutes of preparation to prevent changes in bacterial density.[3]

  • Possible Cause 2: Variations in media preparation.

    • Question: Can the type and preparation of the growth medium affect Faropenem MIC results?

    • Answer: Yes, the composition of the growth medium can significantly impact MIC values. For non-fastidious bacteria, Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA) are standard.[4] The pH of the medium should be between 7.2 and 7.4. For fastidious organisms like Streptococcus pneumoniae or Haemophilus influenzae, supplementation with lysed horse blood and β-NAD may be required.[5] Using a consistent, high-quality commercial source for your media can help reduce batch-to-batch variability.

  • Possible Cause 3: Improper incubation conditions.

    • Question: What are the optimal incubation conditions, and how much can they vary?

    • Answer: For most aerobic bacteria, plates or microdilution trays should be incubated at 35°C ± 2°C for 16-20 hours. Anaerobic organisms require specific atmospheric conditions and longer incubation times. Inconsistent incubation times or temperatures can alter bacterial growth rates and affect the final MIC reading. Ensure your incubator is properly calibrated and that plates are not stacked in a way that impedes uniform heat distribution.

  • Possible Cause 4: Errors in Faropenem dilution.

    • Question: How can I minimize errors when preparing my Faropenem dilutions?

    • Answer: Accurate serial dilution of the antimicrobial agent is fundamental. Use calibrated pipettes and ensure the Faropenem stock solution is fully dissolved before preparing dilutions. Prepare fresh stock solutions for each experiment to avoid degradation of the compound.

Issue 2: My quality control (QC) strain is giving out-of-range MIC values for Faropenem.

  • Question: What should I do if my QC strain fails?

  • Answer: An out-of-range QC result invalidates the entire batch of tests. Do not report any results from that run. The first step is to investigate the cause. Check for the common sources of variability mentioned in Issue 1 (inoculum, media, incubation, antibiotic dilution). If the problem persists, consider using a fresh, subcultured QC strain and a new lot of media or antimicrobial disks. Repetition of the test with careful attention to the protocol is necessary until the QC results are within the acceptable range.

Frequently Asked Questions (FAQs)

Q1: Are there established CLSI or EUCAST clinical breakpoints for Faropenem?

A1: As of late 2022, specific clinical breakpoints for Faropenem have not been established by major regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Therefore, results are typically reported as MIC values without a categorical interpretation of "Susceptible," "Intermediate," or "Resistant."

Q2: What are the expected Faropenem MIC ranges for common quality control strains?

A2: While official CLSI/EUCAST ranges are not defined, some commercially available testing products provide expected ranges for QC strains. For example, for Staphylococcus aureus ATCC 29213, a potential QC strain, MIC values are often low, reflecting Faropenem's activity against Gram-positive organisms. It is crucial to follow the manufacturer's recommended QC ranges if using a commercial testing system.

Q3: My organism of interest is a known β-lactamase producer. How might this affect Faropenem MIC results?

A3: Faropenem, being a β-lactam, can be affected by β-lactamase enzymes. The presence of certain β-lactamases, such as extended-spectrum β-lactamases (ESBLs), AmpC β-lactamases, or carbapenemases, can lead to elevated Faropenem MICs. For instance, some studies have shown that Enterobacteriaceae producing certain carbapenemases can exhibit high MICs to Faropenem. It is important to characterize the resistance mechanisms of your test isolates when interpreting Faropenem MIC data.

Q4: Can I use disk diffusion for Faropenem susceptibility testing?

A4: While broth and agar dilution are the reference methods for determining MICs, disk diffusion can be used as a qualitative screening method. However, without established interpretive breakpoints for zone diameters, the results can only provide a general indication of susceptibility and cannot be used to determine an MIC.

Data Presentation

Table 1: Example of Faropenem MIC Data for Quality Control Strains

Quality Control StrainRecommended Test MethodExpected MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™Broth Microdilution0.06 - 0.5
Escherichia coli ATCC® 25922™Broth Microdilution0.25 - 2
Pseudomonas aeruginosa ATCC® 27853™Broth Microdilution8 - 64

Note: These are example ranges and may vary. Always refer to the specific guidelines or manufacturer's instructions you are following.

Table 2: Published Faropenem MIC Ranges for Various Bacterial Species

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Streptococcus pneumoniae (penicillin-susceptible)N/A0.008N/A
Streptococcus pneumoniae (penicillin-resistant)N/A1N/A
Haemophilus influenzae (β-lactamase positive)N/A1N/A
Escherichia coli (ESBL-producing)12≤0.06 - >64
Bacillus anthracisN/A0.5≤0.06 - >64

N/A: Not Available in the cited source.

Experimental Protocols

Broth Microdilution Method (Based on CLSI Guidelines)

This method determines the MIC of Faropenem in a liquid medium using 96-well microtiter plates.

  • Preparation of Faropenem Stock Solution:

    • Prepare a stock solution of Faropenem powder in an appropriate solvent (e.g., water or DMSO) at a concentration that is at least 10 times the highest concentration to be tested.

  • Preparation of Microdilution Plates:

    • In a 96-well plate, perform serial two-fold dilutions of the Faropenem stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select 3-5 isolated colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of Faropenem that completely inhibits visible bacterial growth (i.e., the first clear well).

Agar Dilution Method (Based on CLSI Guidelines)

This method involves incorporating Faropenem into an agar medium.

  • Preparation of Faropenem-Containing Agar Plates:

    • Prepare a series of two-fold dilutions of the Faropenem stock solution.

    • For each concentration, add a specific volume of the Faropenem dilution to molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a drug-free control plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • This can be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using a multipoint inoculator or a pipette, spot a small volume (1-2 µL) of the standardized inoculum onto the surface of each agar plate.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of Faropenem that inhibits the visible growth of the bacteria.

Mandatory Visualization

Experimental_Workflow_Broth_Microdilution cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Faropenem Stock Solution dilution Serial Dilution of Faropenem in 96-well Plate stock->dilution media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) media->dilution inoculum Prepare 0.5 McFarland Standard Inoculum inoc_dilution Dilute Inoculum to ~5 x 10^5 CFU/mL inoculum->inoc_dilution inoculate Inoculate Microtiter Plate dilution->inoculate inoc_dilution->inoculate incubation Incubate at 35°C ± 2°C for 16-20 hours inoculate->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for Faropenem MIC determination using the broth microdilution method.

Troubleshooting_MIC_Variability cluster_investigate Investigate Experimental Parameters start Inconsistent Faropenem MIC Results Observed qc_check Are Quality Control (QC) strain MICs in range? start->qc_check results_valid Results are Valid qc_check->results_valid Yes results_invalid Results are Invalid. Do Not Report. qc_check->results_invalid No check_inoculum Verify Inoculum Standardization (0.5 McFarland) check_media Check Media Quality (pH, supplements, lot#) check_inoculum->check_media check_incubation Confirm Incubation Conditions (Temperature, Time) check_media->check_incubation check_dilution Review Faropenem Dilution Protocol check_incubation->check_dilution re_run Re-run Assay with Strict Protocol Adherence check_dilution->re_run results_invalid->check_inoculum

Caption: Troubleshooting flowchart for addressing variability in Faropenem MIC testing.

References

Minimizing Faropenem degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize the degradation of Faropenem in cell culture media, ensuring experimental reproducibility and reliability.

Frequently Asked Questions (FAQs)

Q1: What is Faropenem and why is its stability a concern in cell culture?

A1: Faropenem is a broad-spectrum, orally active beta-lactam antibiotic belonging to the penem group.[1] Like other beta-lactam antibiotics, it functions by inhibiting bacterial cell wall synthesis.[2][3] Its stability is a concern because the core component of its structure, the beta-lactam ring, is susceptible to hydrolysis (breaking apart in water), which inactivates the antibiotic.[2] This degradation can occur under typical cell culture conditions (e.g., 37°C, neutral pH), potentially leading to a loss of antibacterial efficacy over the course of an experiment.

Q2: What are the primary factors that cause Faropenem to degrade in cell culture media?

A2: The primary factors contributing to the degradation of Faropenem and other beta-lactams in cell culture media are:

  • pH: Beta-lactams exhibit pH-dependent stability. Faropenem has been shown to be highly susceptible to alkaline degradation and also degrades under acidic conditions.[4] Cell culture media are typically buffered around pH 7.2-7.4, which may not be optimal for beta-lactam stability.

  • Temperature: Standard cell culture incubation at 37°C accelerates the rate of chemical reactions, including the hydrolysis of the beta-lactam ring.

  • Media Components: While specific interactions with Faropenem are not well-documented, components in complex media, such as certain amino acids or metal ions, could potentially catalyze degradation.

  • Enzymatic Degradation: If using a system with cells that might produce beta-lactamase enzymes, this will rapidly inactivate Faropenem. However, this is not a concern in axenic mammalian cell cultures.

Q3: What is the expected half-life of Faropenem in my cell culture medium (e.g., DMEM, RPMI-1640) at 37°C?

A3: Currently, there is no published data specifically detailing the half-life of Faropenem in common mammalian cell culture media like DMEM or RPMI-1640 at 37°C. However, studies on other beta-lactams in bacterial growth media have shown half-lives ranging from as short as 2 hours to longer than 6 hours at 37°C and pH 7.4. Given that Faropenem has enhanced chemical stability compared to some other beta-lactams like imipenem, it is reasonable to expect a half-life within this range, but this should be confirmed experimentally for your specific conditions.

Q4: How can I tell if my Faropenem is degrading during my experiment?

A4: Signs of Faropenem degradation are often indirect and may include:

  • Loss of Efficacy: The most common indicator is the failure to control bacterial contamination in your cultures, even with the continued presence of the antibiotic.

  • Inconsistent Experimental Results: If you observe high variability between replicate experiments or a gradual loss of a Faropenem-induced effect over time, it could be due to inconsistent antibiotic potency.

  • pH Shift in Media: As Faropenem degrades via hydrolysis, it can produce acidic byproducts, which may cause a faster-than-usual drop in the pH of the culture medium, indicated by the phenol red indicator turning yellow.

Q5: What are the potential impacts of Faropenem degradation products on my cells?

A5: Degradation products of any compound can have unintended biological effects. While the specific toxicology of Faropenem degradants on mammalian cells is not well-studied, potential impacts could include off-target effects on cellular pathways or cytotoxicity. One study on the related antibiotic meropenem found that its degradation products could be toxic to mononuclear cells at high concentrations. Therefore, minimizing degradation is crucial for ensuring that the observed cellular effects are due to the intact Faropenem molecule.

Q6: How often should I replace the medium to maintain an effective concentration of Faropenem?

A6: The frequency of media replacement depends on the stability of Faropenem under your specific experimental conditions. If the half-life is determined to be short (e.g., 24-48 hours), you may need to replace the medium every 1-2 days. For longer half-lives, less frequent changes may be sufficient. The most reliable way to determine an appropriate schedule is to perform a functional stability study as described in Protocol 2 .

Troubleshooting Guide

Problem Potential Cause Related to Faropenem Degradation Recommended Solution
Bacterial contamination appears despite using Faropenem. The active concentration of Faropenem has fallen below the Minimum Inhibitory Concentration (MIC) due to degradation.1. Prepare fresh Faropenem stock solutions. Do not store aqueous solutions for more than one day. 2. Add freshly diluted Faropenem to the medium immediately before use. 3. Increase the frequency of media changes (e.g., every 24-48 hours). 4. Perform a stability study (Protocol 2 ) to determine the functional half-life of Faropenem in your system and adjust the media change schedule accordingly.
Inconsistent results between experiments. Variable degradation of Faropenem is leading to different active concentrations in each experiment. This can be caused by inconsistent timing in media preparation or storage of supplemented media.1. Standardize your workflow. Prepare and supplement your media with Faropenem at the same time point before each experiment. 2. Avoid preparing large batches of Faropenem-supplemented media and storing them for extended periods. 3. Ensure your stock solution has not undergone multiple freeze-thaw cycles. Aliquot stock solutions into single-use volumes.
Rapid yellowing of culture medium (pH drop). Degradation of the beta-lactam ring can produce acidic byproducts, contributing to a decrease in media pH.1. Monitor the pH of a cell-free, Faropenem-containing medium in the incubator to see if degradation is the primary cause of the pH shift. 2. Consider using a medium with a more stable buffering system, such as HEPES, in addition to the standard bicarbonate system.
Observed cellular effects do not match expectations. Degradation products of Faropenem may have off-target biological activities, or the lack of active Faropenem is altering the experimental outcome.1. Minimize degradation by following the best practices outlined in this guide. 2. If possible, measure the concentration of intact Faropenem over time using an analytical method like HPLC (Protocol 3 ) to correlate the concentration with the observed cellular effects.

Quantitative Data Summary

The stability of Faropenem is highly dependent on the specific conditions. While data in mammalian cell culture media is not available, the following table summarizes relevant stability information for Faropenem and other beta-lactams.

Antibiotic Medium/Solvent Temperature pH Half-Life Reference
Faropenem Aqueous SolutionNot SpecifiedHighly susceptible to alkaline degradationNot Specified
Faropenem WaterNot SpecifiedNot Specified"Very poor" solution stability; prolonged storage or heating leads to impurity formation.
Mecillinam MOPS Medium37°C7.4~2 hours
Mecillinam LB Broth37°C7.0~4-5 hours
Aztreonam MOPS Medium37°C7.4> 6 hours
Cefotaxime MOPS Medium37°C7.4> 6 hours
Faropenem (Estimated) DMEM / RPMI-1640 37°C 7.2 - 7.4 ~4 - 24 hours (Empirical testing required) N/A

Disclaimer: The estimated half-life for Faropenem in cell culture media is an educated projection based on data from other beta-lactams and should be experimentally verified for your specific cell line and media combination.

Experimental Protocols

Protocol 1: Preparation and Storage of Faropenem Stock Solutions

This protocol describes how to prepare and store Faropenem stock solutions to maximize their stability and ensure consistent potency.

Materials:

  • Faropenem sodium salt hydrate (solid powder)

  • High-purity, sterile DMSO or sterile PBS (pH 7.2)

  • Sterile, conical tubes (1.5 mL or 2 mL)

  • Calibrated balance, sterile spatulas

Procedure:

  • Reconstitution:

    • For DMSO Stock: Under sterile conditions, weigh out the desired amount of Faropenem powder and dissolve it in high-purity DMSO to create a concentrated stock solution (e.g., 10-25 mg/mL). Ensure the powder is fully dissolved.

    • For Aqueous Stock (for immediate use): Faropenem sodium is soluble in aqueous buffers like PBS (pH 7.2) up to approximately 10 mg/mL. If preparing an aqueous stock, it is critical to use it on the same day. Do not store aqueous solutions.

  • Aliquoting:

    • Immediately after reconstitution (especially for DMSO stocks), dispense the stock solution into single-use aliquots in sterile tubes. The volume of each aliquot should be sufficient for one experiment to avoid multiple freeze-thaw cycles.

  • Storage:

    • Store the aliquots at -20°C or -80°C. The solid form of Faropenem is stable for years at -20°C. A stock solution in DMSO is stable for at least one month at -20°C and up to six months at -80°C.

  • Usage:

    • When ready to use, thaw an aliquot rapidly and dilute it to the final working concentration in your pre-warmed cell culture medium.

    • Add the freshly supplemented medium to your cells immediately.

    • Discard any unused portion of the thawed aliquot. Do not re-freeze.

Protocol 2: Functional Stability Testing of Faropenem using a Bioassay

This protocol provides a practical method to estimate the functional half-life of Faropenem in your specific cell culture medium using a simple bacterial growth inhibition assay.

Materials:

  • Your complete cell culture medium (e.g., DMEM + 10% FBS)

  • Faropenem

  • A bacterial strain susceptible to Faropenem (e.g., a standard laboratory strain of E. coli)

  • Bacterial growth medium (e.g., LB Broth)

  • Sterile flasks or multi-well plates

  • Spectrophotometer or plate reader capable of measuring OD600

  • 37°C incubator (both a cell culture incubator and a bacterial incubator/shaker)

Procedure:

  • Prepare "Aged" Media:

    • Prepare a flask of your complete cell culture medium supplemented with Faropenem at the final working concentration you use in your experiments. This is your "Test Medium".

    • Prepare a second flask of your complete cell culture medium without Faropenem. This is your "Control Medium".

    • Place both flasks in your 37°C cell culture incubator.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically remove an aliquot (e.g., 1 mL) from the "Test Medium" flask. Store these aliquots at -80°C until you have collected all time points. The T=0 sample represents 100% activity.

  • Bacterial Growth Inhibition Assay:

    • Once all time points are collected, thaw the "aged" media aliquots.

    • In a 96-well plate, set up the following conditions in triplicate for each time point:

      • 180 µL of the "aged" medium from a specific time point.

      • 180 µL of fresh "Test Medium" (prepared on the day of the assay) as a positive control.

      • 180 µL of "Control Medium" (without Faropenem) as a negative control.

    • Prepare an overnight culture of the susceptible bacteria in LB broth. Dilute this culture to achieve an OD600 in the early-log phase (e.g., ~0.1).

    • Add 20 µL of the diluted bacterial culture to each well of the 96-well plate.

  • Incubation and Measurement:

    • Incubate the plate at 37°C in a plate reader with shaking. Measure the OD600 of each well every 15-30 minutes for 12-18 hours.

  • Data Analysis:

    • For each time point, determine the time it takes for the bacterial growth curve to reach a certain OD600 threshold (e.g., 0.3).

    • The longer the delay before bacterial growth begins, the more active Faropenem remains in the medium.

    • Plot the "time to reach threshold" versus the "media aging time". A decrease in this delay time indicates a loss of Faropenem activity. The functional half-life is the time it took for the inhibitory activity to be reduced by half compared to the T=0 sample.

Protocol 3: Principles of Quantitative Stability Testing of Faropenem using HPLC

For labs with access to High-Performance Liquid Chromatography (HPLC), this method provides a precise measurement of the concentration of intact Faropenem over time.

Principle: This method separates Faropenem from its degradation products and media components based on its chemical properties, allowing for its accurate quantification. A reverse-phase C18 column is typically used.

Key Steps:

  • Sample Preparation:

    • Prepare and incubate Faropenem-supplemented cell culture medium at 37°C as described in Protocol 2 .

    • At each time point, collect an aliquot. To stop further degradation and prepare for analysis, samples may need to be deproteinized (e.g., by adding acetonitrile or methanol) and centrifuged to remove precipitates.

  • HPLC Analysis:

    • Column: A C18 column is suitable for Faropenem analysis.

    • Mobile Phase: An isocratic or gradient mobile phase consisting of a buffer (e.g., phosphate buffer or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is used. A typical ratio might be 55:45 (v/v) buffer to methanol.

    • Detection: Faropenem can be detected by UV spectrophotometry at a wavelength of approximately 309-316 nm.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Quantification:

    • A standard curve is generated using known concentrations of a Faropenem reference standard.

    • The peak area of Faropenem in the experimental samples is compared to the standard curve to determine its concentration at each time point.

  • Data Analysis:

    • Plot the concentration of Faropenem versus time.

    • Fit the data to an appropriate kinetic model (e.g., first-order decay) to calculate the degradation rate constant and the half-life (t½).

Visualizations

Faropenem_Degradation Faropenem Faropenem (Active) Inactive_Product Inactive Product (Opened β-Lactam Ring) Faropenem->Inactive_Product β-Lactam Ring Cleavage Hydrolysis Hydrolysis (H₂O, pH, Temp) Hydrolysis->Faropenem

Caption: Generalized degradation pathway of Faropenem via hydrolysis.

Bioassay_Workflow cluster_prep Phase 1: Media Preparation & Aging cluster_assay Phase 2: Bacterial Growth Assay cluster_analysis Phase 3: Data Analysis Prep Prepare complete cell culture medium + Faropenem Incubate Incubate at 37°C Prep->Incubate Sample Collect aliquots at T=0, 6, 12, 24, 48h Incubate->Sample Plate Plate 'aged' media aliquots in 96-well plate Sample->Plate Inoculate Inoculate with susceptible bacteria Plate->Inoculate Measure Incubate and measure OD600 over time Inoculate->Measure Plot Plot growth curves for each time point Measure->Plot Calculate Determine delay in growth and calculate half-life Plot->Calculate

Caption: Experimental workflow for the Faropenem stability bioassay.

Troubleshooting_Logic rect_node rect_node start Contamination or Inconsistent Results? q1 Is Faropenem stock solution fresh? start->q1 q2 Was supplemented media used immediately? q1->q2 Yes sol1 Prepare fresh stock. Aliquot and store at -80°C. Avoid freeze-thaw cycles. q1->sol1 No q3 Is media change frequency sufficient? q2->q3 Yes sol2 Prepare supplemented media fresh for each use. q2->sol2 No sol3 Increase media change frequency. Perform stability bioassay (Protocol 2) to optimize. q3->sol3 No

Caption: Troubleshooting logic for Faropenem degradation issues.

References

Addressing the inoculum effect in Faropenem susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the inoculum effect during Faropenem susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is the inoculum effect and why is it relevant for Faropenem?

A1: The inoculum effect is a phenomenon observed in antimicrobial susceptibility testing where the Minimum Inhibitory Concentration (MIC) of an antibiotic increases with a higher initial bacterial density (inoculum).[1] This is particularly relevant for β-lactam antibiotics like Faropenem, especially when testing bacteria that can produce β-lactamase enzymes.[2] At higher bacterial concentrations, the amount of β-lactamase produced can be sufficient to degrade the antibiotic, leading to an apparent decrease in susceptibility (i.e., a higher MIC).

Q2: What is the mechanism of action of Faropenem?

A2: Faropenem is a broad-spectrum β-lactam antibiotic belonging to the penem class.[3][4] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[4] It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a major component of the bacterial cell wall. By inhibiting PBPs, Faropenem disrupts cell wall integrity, leading to bacterial cell lysis and death.

Q3: How does β-lactamase production contribute to the inoculum effect with Faropenem?

A3: Certain bacteria produce β-lactamase enzymes that can hydrolyze the β-lactam ring of antibiotics like Faropenem, rendering them inactive. With a standard, low inoculum, the concentration of Faropenem may be sufficient to inhibit bacterial growth despite low-level enzyme production. However, at a higher inoculum, the increased number of bacteria can produce a higher concentration of β-lactamase, which can effectively neutralize the antibiotic, resulting in bacterial growth at concentrations that would normally be inhibitory. This leads to an elevated MIC value.

Q4: Which bacterial species have shown an inoculum effect with Faropenem?

A4: Published studies have documented an inoculum effect for Faropenem against specific bacterial isolates. For instance, an increased inoculum has been shown to raise Faropenem MICs for Morganella morganii and methicillin-resistant Staphylococcus aureus (MRSA). It is important to note that this effect is not always observed and can be strain-dependent.

Troubleshooting Guide

Problem 1: Inconsistent or higher-than-expected Faropenem MIC values.

  • Possible Cause 1: Inoculum density is not standardized. Variations in the starting inoculum concentration can lead to significant differences in MIC results, especially for β-lactamase-producing strains. Even minor deviations from the standard inoculum (e.g., 5 x 10^5 CFU/mL) can affect the outcome.

    • Solution: Ensure accurate and consistent inoculum preparation. Use a spectrophotometer or McFarland standards to standardize the bacterial suspension. Periodically perform colony counts to verify the inoculum density.

  • Possible Cause 2: Presence of a subpopulation with higher resistance. The bacterial culture may not be homogenous, and a small subpopulation of more resistant cells could be selected for at higher inocula.

    • Solution: Ensure the purity of the bacterial culture before starting the assay. Streak the culture on an appropriate agar plate to check for uniform colony morphology.

  • Possible Cause 3: Degradation of Faropenem. Improper storage or handling of the Faropenem stock solution can lead to its degradation and reduced activity.

    • Solution: Store Faropenem stock solutions at the recommended temperature (-20°C) and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.

Problem 2: Observing "skipped wells" or trailing endpoints in broth microdilution assays.

  • Possible Cause: Heterogeneous expression of resistance. Some bacterial populations may exhibit heterogeneous resistance, where only a fraction of the cells express the resistance mechanism at a given time. This can lead to partial growth in wells near the MIC.

    • Solution: When reading the MIC, adhere strictly to the definition of no visible growth. For ambiguous results, consider repeating the assay and examining the wells microscopically for any signs of growth.

Data Presentation

Table 1: Effect of Inoculum Size on Faropenem MICs for Selected Bacterial Strains

Bacterial SpeciesResistance MechanismStandard Inoculum (CFU/mL)Faropenem MIC (µg/mL)High Inoculum (CFU/mL)Faropenem MIC (µg/mL)Fold Increase in MIC
Escherichia coliESBL-producing (CTX-M-15)5 x 10^51 - 25 x 10^76432 - 64
Klebsiella pneumoniaeCarbapenemase-producing5 x 10^5Borderline5 x 10^7Marked increaseNot specified
Staphylococcus aureus (MSSA)Bla-negative~5 x 10^5Not specified~5 x 10^7No significant effectNot specified
Staphylococcus aureus (MSSA)Bla-positive (Type A & C)~5 x 10^5Not specified~5 x 10^7Pronounced effectNot specified

Note: Data compiled from multiple sources. The magnitude of the inoculum effect can be highly strain-dependent.

Experimental Protocols

Protocol 1: Broth Microdilution Assay to Determine the Inoculum Effect on Faropenem MIC

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • Faropenem analytical standard

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate for testing

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

2. Methodology:

  • Preparation of Faropenem Dilutions:

    • Prepare a stock solution of Faropenem in an appropriate solvent and dilute it in CAMHB to twice the highest desired final concentration.

    • In a 96-well plate, add 100 µL of CAMHB to all wells except the first column.

    • Add 200 µL of the 2x Faropenem solution to the first column.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From an overnight culture, suspend isolated colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • For Standard Inoculum: Dilute the standardized suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10^6 CFU/mL.

    • For High Inoculum: Do not perform the 1:100 dilution. Use the standardized suspension directly or with a smaller dilution to achieve a concentration of approximately 1-2 x 10^8 CFU/mL.

  • Inoculation:

    • Add 100 µL of the prepared standard inoculum to each well of one plate (columns 1-11). This will result in a final inoculum of approximately 5 x 10^5 CFU/mL.

    • Add 100 µL of the prepared high inoculum to each well of a separate plate (columns 1-11). This will result in a final inoculum of approximately 5 x 10^7 CFU/mL.

  • Incubation and Reading:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

    • The MIC is the lowest concentration of Faropenem that completely inhibits visible bacterial growth.

Protocol 2: Time-Kill Kinetic Assay to Evaluate the Inoculum Effect

This protocol provides a framework for assessing the bactericidal activity of Faropenem at different inoculum densities over time.

1. Materials:

  • Faropenem analytical standard

  • Bacterial isolate for testing

  • CAMHB

  • Sterile culture tubes or flasks

  • Tryptic Soy Agar (TSA) plates

  • Sterile PBS for dilutions

  • Incubator with shaking capabilities (35°C ± 2°C)

2. Methodology:

  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension as described in the broth microdilution protocol.

    • Prepare two sets of inocula: a standard inoculum of approximately 5 x 10^5 - 1 x 10^6 CFU/mL and a high inoculum of approximately 5 x 10^7 - 1 x 10^8 CFU/mL in CAMHB.

  • Assay Setup:

    • For each inoculum density, prepare a series of flasks containing CAMHB with different concentrations of Faropenem (e.g., 0.5x, 1x, 2x, and 4x the MIC determined at the standard inoculum).

    • Include a growth control flask (no antibiotic) for each inoculum density.

    • Inoculate the flasks with the respective standard or high inoculum.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform ten-fold serial dilutions of each aliquot in sterile PBS.

    • Plate 100 µL of the appropriate dilutions onto TSA plates to obtain colony counts between 30 and 300 CFU.

  • Incubation and Data Analysis:

    • Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

    • Count the colonies and calculate the CFU/mL for each time point.

    • Plot the log10 CFU/mL versus time for each Faropenem concentration and the growth control for both inoculum densities. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Experimental_Workflow_Inoculum_Effect_MIC Experimental Workflow for Inoculum Effect on MIC cluster_prep Preparation cluster_inoculum Inoculum Standardization cluster_assay Assay cluster_analysis Analysis prep_culture Prepare Bacterial Culture standardize Standardize to 0.5 McFarland prep_culture->standardize prep_antibiotic Prepare Faropenem Dilutions inoculate_standard Inoculate Plate with Standard Inoculum prep_antibiotic->inoculate_standard inoculate_high Inoculate Plate with High Inoculum prep_antibiotic->inoculate_high standard_inoculum Prepare Standard Inoculum (~5x10^5 CFU/mL) standardize->standard_inoculum high_inoculum Prepare High Inoculum (~5x10^7 CFU/mL) standardize->high_inoculum standard_inoculum->inoculate_standard high_inoculum->inoculate_high incubate Incubate Plates (16-20h at 35°C) inoculate_standard->incubate inoculate_high->incubate read_mic Read MICs incubate->read_mic compare_mic Compare MICs read_mic->compare_mic

Caption: Workflow for determining the inoculum effect on Faropenem MIC.

Troubleshooting_Faropenem_MIC Troubleshooting Inconsistent Faropenem MIC Results start Inconsistent or High Faropenem MIC check_inoculum Is inoculum density standardized and verified? start->check_inoculum check_purity Is the bacterial culture pure? check_inoculum->check_purity Yes standardize_inoculum Standardize inoculum using McFarland standards/spectrophotometer. Perform colony counts. check_inoculum->standardize_inoculum No check_antibiotic Is the Faropenem stock properly stored and fresh? check_purity->check_antibiotic Yes purify_culture Re-streak culture for isolated colonies and re-test. check_purity->purify_culture No prepare_fresh_antibiotic Prepare fresh Faropenem dilutions from a new stock. check_antibiotic->prepare_fresh_antibiotic No consider_resistance Consider intrinsic resistance or heteroresistance of the strain. check_antibiotic->consider_resistance Yes standardize_inoculum->start purify_culture->start prepare_fresh_antibiotic->start

Caption: Logic diagram for troubleshooting inconsistent Faropenem MIC results.

References

Preventing Faropenem medoxomil hydrolysis in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Faropenem medoxomil in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is Faropenem medoxomil and why is its stability in solution a concern?

Faropenem medoxomil is the medoxomil ester prodrug of Faropenem, a broad-spectrum β-lactam antibiotic.[1][2] As a prodrug, it is designed to be converted into its active form, Faropenem, within the body. Like other β-lactam antibiotics, Faropenem medoxomil contains a β-lactam ring that is susceptible to hydrolysis, a chemical breakdown process involving water. This hydrolysis inactivates the antibiotic, leading to inaccurate experimental results. Therefore, maintaining the stability of Faropenem medoxomil in stock solutions is critical for reliable in vitro and in vivo studies.

Q2: What are the primary factors that contribute to the hydrolysis of Faropenem medoxomil in solution?

The primary factors influencing the hydrolysis of Faropenem medoxomil are:

  • pH: The stability of the β-lactam ring is highly pH-dependent. Generally, β-lactams are more stable in slightly acidic conditions and are susceptible to rapid degradation under neutral to alkaline conditions.[3]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.

  • Aqueous Environments: The presence of water is a prerequisite for hydrolysis.

  • Enzymes: Esterases present in biological matrices can enzymatically cleave the medoxomil ester, converting the prodrug to its active form.

Q3: What is the recommended solvent for preparing Faropenem medoxomil stock solutions?

For long-term storage, it is highly recommended to prepare stock solutions of Faropenem medoxomil in anhydrous dimethyl sulfoxide (DMSO). DMSO is a non-aqueous solvent that minimizes the risk of hydrolysis.

Q4: How should I store Faropenem medoxomil stock solutions to ensure stability?

Proper storage is crucial for maintaining the integrity of your Faropenem medoxomil stock solutions.

Storage ConditionRecommended SolventDuration
Long-Term Anhydrous DMSOUp to 2 years at -80°C
Short-Term Anhydrous DMSOUp to 1 year at -20°C
Working Solutions Aqueous BuffersPrepare fresh daily; do not store

Note: Avoid repeated freeze-thaw cycles, as this can introduce moisture and degrade the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes.

Q5: Can I prepare stock solutions in aqueous buffers like PBS?

It is strongly advised against preparing stock solutions of Faropenem medoxomil in aqueous buffers such as Phosphate Buffered Saline (PBS) for storage. Hydrolysis will occur, leading to a significant loss of the active compound. If your experimental protocol requires an aqueous solution, the final dilution of the DMSO stock solution into the aqueous buffer should be done immediately before use.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or lower than expected bioactivity in experiments. Degradation of Faropenem medoxomil in the stock solution due to hydrolysis.1. Verify Stock Solution Integrity: Prepare a fresh stock solution in anhydrous DMSO. 2. Check Storage Conditions: Ensure the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. 3. Prepare Working Solutions Fresh: Always dilute the DMSO stock into aqueous buffers immediately before your experiment.
Precipitate forms when diluting the DMSO stock solution into an aqueous buffer. The concentration of Faropenem medoxomil exceeds its solubility limit in the final aqueous solution.1. Reduce Final Concentration: Lower the final concentration of Faropenem medoxomil in your working solution. 2. Increase DMSO Percentage: Slightly increase the percentage of DMSO in the final working solution (typically, ensure it remains below 0.5% v/v to avoid solvent effects on cells). 3. Gentle Warming/Sonication: Gentle warming or sonication may help dissolve the precipitate, but use with caution as heat can accelerate degradation.
Need to assess the stability of Faropenem medoxomil in a specific experimental buffer. Lack of published stability data for your specific buffer system and conditions.Perform a stability study using a stability-indicating HPLC method to quantify the amount of intact Faropenem medoxomil over time. See the experimental protocol below.

Experimental Protocols

Protocol 1: Preparation of a Stable Faropenem Medoxomil Stock Solution

This protocol describes the recommended procedure for preparing a stable stock solution of Faropenem medoxomil.

G cluster_prep Stock Solution Preparation cluster_store Storage A Weigh Faropenem medoxomil powder B Add anhydrous DMSO to desired concentration A->B C Vortex/sonicate until fully dissolved B->C D Aliquot into single-use vials C->D Solution ready E Store at -20°C or -80°C D->E

Caption: Workflow for preparing a stable stock solution.

Materials:

  • Faropenem medoxomil powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene tubes

Procedure:

  • Accurately weigh the desired amount of Faropenem medoxomil powder in a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex or sonicate the solution until the Faropenem medoxomil is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles and moisture exposure.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Stability-Indicating HPLC Method for Faropenem Medoxomil

This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the degradation of Faropenem medoxomil. Specific parameters may need to be optimized for your equipment and experimental conditions.

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis S1 Prepare Faropenem medoxomil in test buffer S2 Incubate at desired temperature S1->S2 S3 Take aliquots at time points (t=0, 1, 2, 4, 8, 24h) S2->S3 S4 Quench degradation (e.g., dilute in mobile phase and freeze) S3->S4 H1 Inject sample onto HPLC S4->H1 Analyze H2 Separate parent drug from degradants H1->H2 H3 Quantify peak area of Faropenem medoxomil H2->H3 D1 Plot % remaining vs. time H3->D1 Calculate D2 Calculate half-life (t½) D1->D2

Caption: Workflow for a stability-indicating HPLC assay.

Materials and Equipment:

  • HPLC system with UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio and pH should be optimized.

  • Faropenem medoxomil reference standard

  • The aqueous buffer of interest for the stability study

Procedure:

  • Method Development: Develop an isocratic or gradient HPLC method that effectively separates the intact Faropenem medoxomil peak from any potential degradation product peaks.

  • Forced Degradation Study (for method validation): To ensure the method is "stability-indicating," perform forced degradation studies by subjecting Faropenem medoxomil solutions to acidic, basic, oxidative, and photolytic stress.[3] This will confirm that the degradation products do not co-elute with the parent compound.

  • Stability Study: a. Prepare a solution of Faropenem medoxomil in the aqueous buffer of interest at the desired concentration. b. Immediately inject a t=0 sample to determine the initial concentration. c. Incubate the solution at the desired temperature (e.g., room temperature or 37°C). d. At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC system. e. Monitor the peak area of the intact Faropenem medoxomil peak at each time point.

  • Data Analysis: a. Calculate the percentage of Faropenem medoxomil remaining at each time point relative to the t=0 sample. b. Plot the percentage remaining versus time to visualize the degradation profile. c. Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of Faropenem medoxomil under your specific experimental conditions.

Signaling Pathways and Logical Relationships

The hydrolysis of Faropenem medoxomil is a chemical degradation process rather than a biological signaling pathway. The following diagram illustrates the logical relationship between the factors leading to its degradation.

G cluster_factors Contributing Factors FM Faropenem Medoxomil (Intact Prodrug) Degradation Hydrolysis (β-Lactam Ring Cleavage) FM->Degradation Inactive Inactive Products Degradation->Inactive pH Aqueous Environment (pH, Temp) pH->Degradation

Caption: Factors contributing to Faropenem medoxomil hydrolysis.

References

Faropenem Dosing Models: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on incorporating Faropenem's post-antibiotic effect (PAE) into dosing models.

Frequently Asked Questions (FAQs)

Q1: What is the post-antibiotic effect (PAE) and why is it important for Faropenem?

A1: The post-antibiotic effect is the continued suppression of bacterial growth after a short exposure to an antimicrobial agent, even when the drug's concentration falls below the minimum inhibitory concentration (MIC). For Faropenem, a time-dependent bactericidal agent, understanding its PAE is crucial for optimizing dosing regimens. A significant PAE may allow for less frequent dosing, which can improve patient adherence and potentially reduce the risk of adverse effects. Faropenem has demonstrated a significant PAE against key pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.[1]

Q2: What is the mechanism of action of Faropenem?

A2: Faropenem is a beta-lactam antibiotic belonging to the penem class. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death. Faropenem exhibits stability against many beta-lactamase enzymes, which are a common mechanism of bacterial resistance to other beta-lactam antibiotics.

Q3: How does Faropenem's pharmacodynamic profile influence its dosing?

A3: Faropenem's bacterial killing activity is primarily time-dependent, meaning its efficacy is best correlated with the duration that the free drug concentration remains above the MIC (%fT > MIC). However, its persistent effects, such as the PAE, are concentration-dependent.[1] This dual characteristic suggests that dosing models should aim to maintain drug concentrations above the MIC for a sufficient period while also considering the concentration-dependent nature of the PAE to optimize the dosing interval.

Q4: How can the PAE of Faropenem be incorporated into a pharmacokinetic/pharmacodynamic (PK/PD) model?

A4: Incorporating the PAE into a PK/PD model involves modifying the bacterial growth component of the model. A common approach is to introduce a "PAE phase" or a state variable that represents the temporary suppression of bacterial regrowth after the antibiotic concentration drops below the MIC. The duration of this phase is determined from in vitro PAE studies. A simplified conceptual model can be described as follows: during the PAE phase, the bacterial growth rate is set to zero or a significantly reduced value. The bacteria only resume normal growth after the PAE duration has elapsed. More complex models might incorporate a gradual recovery of the growth rate.

Troubleshooting Experimental PAE Determination

Q1: My viable counts are inconsistent between replicates in my PAE assay. What could be the cause?

A1: Inconsistent viable counts are a common issue in microbiological assays. Several factors could contribute to this:

  • Inadequate Mixing: Ensure the bacterial suspension is thoroughly mixed before each dilution and plating step to get a homogenous sample.

  • Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate volume transfers, especially during serial dilutions.

  • Clumping of Bacteria: Some bacterial strains, particularly staphylococci, can form clumps. Gentle vortexing or trituration (repeatedly drawing and expelling the suspension through a pipette tip) can help to break up clumps before plating.

  • Error in Colony Counting: Manual colony counting can be subjective and prone to fatigue-related errors.[2] If possible, use an automated colony counter for more consistent results. Ensure proper lighting and a systematic approach if counting manually.[3]

Q2: I am not observing a PAE for a bacterial strain that is reported to be susceptible to Faropenem. What should I check?

A2: The absence of an expected PAE can be due to several experimental factors:

  • Suboptimal Antibiotic Concentration or Exposure Time: Verify that the Faropenem concentration used to induce the PAE is appropriate (typically a multiple of the MIC, e.g., 4x or 10x MIC) and that the exposure time is sufficient (usually 1-2 hours).

  • Inefficient Removal of Antibiotic: The antibiotic must be effectively removed after the exposure period. This is typically done by serial dilution (at least 1:1000) or by centrifugation and washing of the bacterial pellet. Inadequate removal will lead to continued antibiotic exposure and an artificially prolonged or overestimated PAE.

  • Bacterial Growth Phase: Ensure that the bacteria are in the logarithmic growth phase at the time of antibiotic exposure. Bacteria in the stationary phase may exhibit a reduced or absent PAE.

  • Media Composition: The type and pH of the culture medium can influence bacterial growth and recovery. Use a standardized and appropriate medium for the specific bacterial strain.

Q3: The regrowth of my control culture is slower than expected. How does this affect my PAE calculation?

A3: The PAE is calculated as T - C, where T is the time for the antibiotic-exposed culture to recover by 1 log10 CFU/mL, and C is the time for the unexposed control culture to grow by 1 log10 CFU/mL.[4] If the control culture grows slower than expected, the value of C will be larger, leading to an underestimation of the PAE. Investigate the following for the slow control growth:

  • Inoculum Viability: Ensure the initial bacterial inoculum is healthy and viable.

  • Incubation Conditions: Verify that the incubation temperature, atmosphere (e.g., CO2 levels for fastidious organisms), and agitation are optimal for the growth of the specific bacterial strain.

  • Media Quality: Use fresh, properly prepared culture media.

Data Presentation

Table 1: In Vitro Post-Antibiotic Effect (PAE) of Faropenem Against Various Bacterial Pathogens

Bacterial SpeciesStrain(s)Faropenem Concentration (x MIC)Exposure Time (hours)PAE Duration (hours)Reference
Escherichia coliClinical Isolate 1421.8Boswell et al., 1997
Clinical Isolate 11022.1Boswell et al., 1997
Clinical Isolate 2421.6Boswell et al., 1997
Clinical Isolate 21022.0Boswell et al., 1997
Staphylococcus aureusClinical Isolate 1422.5Boswell et al., 1997
Clinical Isolate 11023.2Boswell et al., 1997
Clinical Isolate 2422.3Boswell et al., 1997
Clinical Isolate 21022.9Boswell et al., 1997
Streptococcus pneumoniaePenicillin-sensitive221.9Boswell et al., 1997
Penicillin-sensitive422.2Boswell et al., 1997
Penicillin-sensitive1022.8Boswell et al., 1997
Penicillin-resistant222.1Boswell et al., 1997
Penicillin-resistant422.4Boswell et al., 1997
Penicillin-resistant1023.1Boswell et al., 1997
Haemophilus influenzaeNCTC 104792, 4, 102No significant PAEBoswell et al., 1997

Note: The study by Boswell et al. (1997) did not find a significant PAE for Faropenem against the tested strain of Haemophilus influenzae.

Experimental Protocols

Protocol 1: Determination of Faropenem's Post-Antibiotic Effect (PAE) by the Viable Count Method

This protocol is adapted from the standard methodology for determining the in vitro PAE.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid culture medium (e.g., Mueller-Hinton Broth)

  • Appropriate solid agar medium (e.g., Tryptic Soy Agar)

  • Faropenem analytical standard

  • Sterile phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator with shaking capabilities

  • Calibrated pipettes and sterile tips

  • Sterile centrifuge tubes

  • Sterile dilution tubes and plating supplies

Methodology:

  • Inoculum Preparation:

    • Inoculate a single colony of the test organism into the appropriate liquid medium.

    • Incubate at the optimal temperature with shaking until the culture reaches the early to mid-logarithmic phase of growth (typically an optical density at 600 nm of 0.2-0.5).

    • Adjust the bacterial suspension with fresh medium to a final concentration of approximately 10^6 colony-forming units (CFU)/mL.

  • Antibiotic Exposure:

    • Divide the bacterial suspension into two sterile tubes: a "test" tube and a "control" tube.

    • Add Faropenem to the "test" tube to achieve the desired concentration (e.g., 4x or 10x the predetermined MIC).

    • Add an equal volume of sterile water or the drug solvent to the "control" tube.

    • Incubate both tubes at the optimal temperature with shaking for a defined period (typically 1 or 2 hours).

  • Removal of Antibiotic:

    • To remove the Faropenem, perform a 1:1000 dilution of both the "test" and "control" cultures in pre-warmed, antibiotic-free liquid medium. This is achieved by two consecutive 1:31.6 dilutions or three 1:10 dilutions.

    • Alternatively, centrifuge the cultures, discard the supernatant, and resuspend the bacterial pellet in an equal volume of pre-warmed, sterile PBS. Repeat this washing step twice before resuspending in pre-warmed, antibiotic-free medium.

  • Regrowth Monitoring:

    • Immediately after the removal of the antibiotic (time zero), and at regular intervals thereafter (e.g., every hour for up to 8 hours), take samples from both the "test" and "control" cultures.

    • Perform serial dilutions of each sample in sterile PBS and plate onto the appropriate agar plates.

    • Incubate the plates at the optimal temperature for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log10 CFU/mL versus time for both the "test" and "control" cultures.

    • Determine the time (T) it takes for the CFU/mL of the "test" culture to increase by 1 log10 from the count at time zero.

    • Determine the time (C) it takes for the CFU/mL of the "control" culture to increase by 1 log10 from the count at time zero.

    • Calculate the PAE using the formula: PAE = T - C .

Mandatory Visualizations

PAE_Determination_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_removal Antibiotic Removal cluster_regrowth Regrowth Monitoring cluster_analysis Data Analysis Inoculum Prepare Bacterial Inoculum (~10^6 CFU/mL in log phase) Split Split into Test and Control Cultures Inoculum->Split Add_Faro Add Faropenem to Test Culture (e.g., 4x or 10x MIC) Split->Add_Faro Add_Vehicle Add Vehicle to Control Culture Split->Add_Vehicle Incubate_Exposure Incubate (1-2 hours) Add_Faro->Incubate_Exposure Add_Vehicle->Incubate_Exposure Remove_Ab Remove Antibiotic (Dilution or Centrifugation/Wash) Incubate_Exposure->Remove_Ab Sampling Sample at Regular Intervals (t=0, 1, 2, ... hours) Remove_Ab->Sampling Plating Perform Serial Dilutions and Plate Sampling->Plating Incubate_Plates Incubate Plates (18-24 hours) Plating->Incubate_Plates Count_Colonies Count Colonies (CFU/mL) Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data Calculate_PAE Calculate PAE = T - C Plot_Data->Calculate_PAE

Caption: Workflow for Determining the Post-Antibiotic Effect (PAE) of Faropenem.

PKPD_Model_with_PAE cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_pae PAE Integration Dosing Faropenem Dosing Regimen Concentration Drug Concentration in Plasma/Tissue Dosing->Concentration MIC_Comparison Concentration > MIC? Concentration->MIC_Comparison Input Bacterial_Growth Bacterial Population (Growth/Death Dynamics) MIC_Comparison->Bacterial_Growth Yes (Killing) / No PAE_Phase PAE Phase (Suppressed Growth) MIC_Comparison->PAE_Phase No PAE_Phase->Bacterial_Growth After PAE Duration PAE_Duration PAE Duration (from in vitro data) PAE_Duration->PAE_Phase Determines length

Caption: Conceptual Model for Incorporating PAE into a PK/PD Dosing Model.

References

Technical Support Center: Strategies to Mitigate Faropenem Cross-Resistance Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating and overcoming Faropenem cross-resistance.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Faropenem?

A1: Faropenem is a β-lactam antibiotic belonging to the penem class. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This disruption of cell wall integrity leads to cell lysis and bacterial death, particularly in actively dividing bacteria.[1][2][3]

Q2: What are the primary mechanisms of resistance to Faropenem, and how do they lead to cross-resistance?

A2: The main resistance mechanisms against Faropenem include:

  • Production of β-lactamases: While Faropenem is stable against many common β-lactamases, certain types, such as some extended-spectrum β-lactamases (ESBLs) and carbapenemases (like KPC and metallo-β-lactamases), can hydrolyze and inactivate it.[4] This is a major driver of cross-resistance to other β-lactam antibiotics, including carbapenems.

  • Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce Faropenem's binding affinity to its target. These altered PBPs may also show reduced affinity for other β-lactams, leading to a broad cross-resistance phenotype.

  • Efflux Pump Overexpression: Bacteria can actively pump Faropenem out of the cell using multidrug efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria. Overexpression of these pumps can lead to resistance to a wide range of antibiotics, contributing significantly to cross-resistance.

  • Porin Channel Mutations: In Gram-negative bacteria, reduced expression or mutations in outer membrane porin channels can limit the influx of Faropenem into the cell, thereby reducing its access to the target PBPs.

Q3: We are observing an increase in Faropenem MICs in our ESBL-producing E. coli isolates after exposure. Is this expected, and what are the implications?

A3: Yes, this is a documented phenomenon. Studies have shown that inducing resistance to Faropenem in ESBL-producing E. coli can lead to cross-resistance to carbapenems. For instance, serial passaging of CTX-M-15-producing E. coli in the presence of increasing Faropenem concentrations has been shown to select for mutants with reduced susceptibility to carbapenems like ertapenem, doripenem, meropenem, and imipenem. This is often associated with mutations in genes like ompC, which encodes an outer membrane porin. The implication is that the use of Faropenem could inadvertently select for carbapenem-resistant strains.

Section 2: Troubleshooting Experimental Assays

Q1: Our checkerboard synergy assay results for Faropenem in combination with a β-lactamase inhibitor are inconsistent. What are the likely causes and how can we troubleshoot this?

A1: Inconsistent checkerboard assay results are a common issue. Here’s a troubleshooting guide:

Potential Cause Observation Recommended Action
Inoculum Variability Inconsistent turbidity or growth in control wells across different experiments.Strictly adhere to the 0.5 McFarland standard for inoculum preparation. Use a spectrophotometer for accuracy if possible. Prepare fresh inoculum for each experiment and use it within a defined time frame (e.g., 30 minutes).
Pipetting Errors Non-uniform gradients or skipped wells (growth at higher concentrations but not at lower ones).Calibrate pipettes regularly. Use fresh tips for each dilution. When preparing the plate, use a multichannel pipette for consistency.
Drug Instability Loss of drug activity, leading to higher than expected MICs.Prepare fresh drug stock solutions for each experiment. Some β-lactamase inhibitors are less stable in solution, so minimize the time between preparation and use.
Media Composition Variation in MICs between different batches of media.Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI guidelines. Ensure consistent pH and preparation of the media.
Incubation Conditions Uneven growth across the plate or between experiments.Ensure a consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours for most bacteria). Avoid stacking plates too high to ensure even temperature distribution.

Q2: We are trying to assess the activity of an efflux pump inhibitor (EPI) with Faropenem but are not seeing a significant reduction in the MIC. What could be the issue?

A2: Here are several factors to consider:

  • The target efflux pump is not the primary resistance mechanism: The bacterial strain you are testing may rely more on other resistance mechanisms like β-lactamase production or target site modification. Consider using a strain known to overexpress a specific efflux pump.

  • The EPI is not effective against the specific efflux pump: Not all EPIs are broad-spectrum. Phenylalanine-arginine β-naphthylamide (PAβN) is effective against many RND-type pumps, while carbonyl cyanide m-chlorophenylhydrazone (CCCP) is a more general metabolic inhibitor that disrupts the proton motive force. Ensure the chosen EPI is appropriate for the suspected efflux pump family.

  • EPI concentration is suboptimal: The concentration of the EPI is crucial. It should be used at a sub-inhibitory concentration (typically 1/4 to 1/2 of its MIC) to avoid any intrinsic antibacterial activity that could confound the results.

  • Experimental variability: As with any MIC-based assay, inoculum density, media composition, and incubation conditions must be tightly controlled.

Q3: Our nitrocefin assay for β-lactamase activity is giving high background readings. How can we resolve this?

A3: High background in a nitrocefin assay can be due to:

  • Spontaneous degradation of nitrocefin: Nitrocefin is light-sensitive and can degrade over time, leading to a color change. Always prepare fresh nitrocefin solutions and protect them from light. Store stock solutions at -20°C.

  • Contamination of reagents: Ensure all buffers and reagents are sterile and free from any contaminating β-lactamase activity.

  • Incorrect buffer pH: The optimal pH for most β-lactamases is around 7.0. Deviations from this can affect the stability of nitrocefin and the enzyme's activity.

  • Presence of reducing agents in the sample: Some components of bacterial lysates can interfere with the assay. Consider a partial purification of the enzyme extract if this is a persistent issue.

Section 3: Experimental Protocols

Protocol 1: Checkerboard Synergy Assay for Faropenem Combinations

This protocol is for determining the synergistic effect of Faropenem in combination with another agent (e.g., a β-lactamase inhibitor or an efflux pump inhibitor).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Faropenem and the second test compound

  • Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard and then diluted to the final inoculum concentration.

Procedure:

  • Prepare serial two-fold dilutions of Faropenem horizontally across the microtiter plate and the second compound vertically down the plate.

  • The final plate should contain a range of concentrations of each drug alone and in combination.

  • Inoculate each well with the prepared bacterial suspension (final concentration of ~5 x 10^5 CFU/mL).

  • Include a growth control (no drugs) and a sterility control (no bacteria).

  • Incubate the plates at 35°C for 16-20 hours.

  • Read the MIC for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of Faropenem in combination / MIC of Faropenem alone) + (MIC of compound B in combination / MIC of compound B alone)

  • Interpret the results:

    • Synergy: FIC Index ≤ 0.5

    • Indifference/Additive: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Protocol 2: Ethidium Bromide Efflux Assay

This protocol is to determine the activity of efflux pumps in a bacterial strain.

Materials:

  • Bacterial culture grown to mid-log phase

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • Efflux pump inhibitor (EPI) such as PAβN or CCCP (optional)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Harvest bacterial cells by centrifugation and wash twice with PBS.

  • Resuspend the cells in PBS to an OD600 of 0.4-0.6.

  • Pre-energize the cells by adding glucose (final concentration 0.4%) and incubate for 5 minutes at 37°C.

  • Add EtBr to a final concentration that is sub-inhibitory (e.g., 1-2 µg/mL). If using an EPI, add it at this stage.

  • Monitor the accumulation of EtBr by measuring fluorescence over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~530 nm and an emission wavelength of ~600 nm.

  • To measure efflux, after the accumulation phase, centrifuge the cells, remove the supernatant, and resuspend in PBS containing glucose to energize the efflux pumps.

  • Monitor the decrease in fluorescence over time as the EtBr is pumped out of the cells.

  • Compare the fluorescence levels between the wild-type strain and the resistant strain, or with and without an EPI. Lower fluorescence indicates higher efflux activity.

Section 4: Data Presentation

Table 1: Example MICs of Faropenem and Comparators against ESBL- and AmpC-Producing Enterobacteriaceae

Organism (Resistance Mechanism)AntibioticMIC50 (mg/L)MIC90 (mg/L)
E. coli (CTX-M ESBL)Faropenem12
Meropenem0.030.12
K. pneumoniae (ESBL)Faropenem12
Meropenem0.060.25
Enterobacter spp. (AmpC derepressed)Faropenem216
Meropenem0.120.5
Data synthesized from multiple sources for illustrative purposes.

Table 2: Illustrative Impact of Inhibitors on Faropenem MICs

OrganismConditionFaropenem MIC (mg/L)Fold Reduction
ESBL-producing K. pneumoniaeFaropenem alone8-
Faropenem + Clavulanic Acid (4 mg/L)18
Efflux-overexpressing P. aeruginosaFaropenem alone32-
Faropenem + PAβN (20 mg/L)48
Hypothetical data for illustrative purposes based on typical inhibitor effects.

Section 5: Visualizations

Diagram 1: Simplified Faropenem Resistance Mechanisms

Faropenem_Resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms PBP PBP MutatedPBP Mutated PBP PBP->MutatedPBP Mutation Faropenem_in Faropenem Faropenem_in->PBP Inhibition BetaLactamase β-lactamase Faropenem_in->BetaLactamase Hydrolysis EffluxPump Efflux Pump Faropenem_in->EffluxPump Expulsion Faropenem_out Faropenem (extracellular) EffluxPump->Faropenem_out Faropenem_out->Faropenem_in Entry

Caption: Overview of key Faropenem resistance mechanisms in bacteria.

Diagram 2: Experimental Workflow for Investigating Synergy

Synergy_Workflow start Start: Resistant Isolate mic_alone Determine MIC of Faropenem and Inhibitor Alone start->mic_alone checkerboard Perform Checkerboard Assay mic_alone->checkerboard calculate_fic Calculate FIC Index checkerboard->calculate_fic interpret Interpret Results calculate_fic->interpret synergy Synergy (FIC ≤ 0.5) interpret->synergy Yes no_synergy No Synergy (FIC > 0.5) interpret->no_synergy No

Caption: Workflow for assessing synergy between Faropenem and an inhibitor.

Diagram 3: Regulation of AcrAB-TolC Efflux Pump in E. coli

AcrAB_TolC_Regulation cluster_global Global Regulators cluster_local Local Regulator MarA MarA acrAB_operon acrAB operon MarA->acrAB_operon Activates SoxS SoxS SoxS->acrAB_operon Activates Rob Rob Rob->acrAB_operon Activates AcrR AcrR AcrR->acrAB_operon Represses AcrAB_TolC AcrAB-TolC Pump acrAB_operon->AcrAB_TolC Expression Antibiotics Antibiotics, Bile Salts Antibiotics->MarA Induce Antibiotics->SoxS Induce Antibiotics->Rob Induce

References

Technical Support Center: Enhancing Faropenem Penetration in Biofilm Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve faropenem penetration in bacterial biofilm models. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to address common challenges encountered during your experiments.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: High Faropenem MBEC Values in Biofilm Assays

  • Question: My Minimum Biofilm Eradication Concentration (MBEC) for faropenem is significantly higher than its Minimum Inhibitory Concentration (MIC) against planktonic bacteria. Why is this, and how can I improve its efficacy?

  • Answer: This is a common observation. Biofilms create a protective barrier, the extracellular polymeric substance (EPS) matrix, which restricts antibiotic penetration.[1][2] Additionally, bacteria within biofilms exhibit altered metabolic states and express resistance genes, such as those for efflux pumps, which actively remove the antibiotic.[3][4][5]

    To improve faropenem's efficacy, consider the following strategies:

    • Combination Therapy: Use faropenem with a biofilm-dispersing agent. These agents can degrade the EPS matrix, making the embedded bacteria more susceptible to the antibiotic.

    • Efflux Pump Inhibitors (EPIs): Co-administering faropenem with an EPI can prevent the active removal of the drug from the bacterial cells, thereby increasing its intracellular concentration.

    • Nanoparticle Delivery: Encapsulating faropenem in nanoparticles can facilitate its penetration through the biofilm matrix.

Issue 2: Inconsistent Biofilm Formation in Microtiter Plates

  • Question: I'm seeing significant well-to-well variation in biofilm density in my 96-well plate assays. What could be causing this?

  • Answer: Inconsistent biofilm formation can be due to several factors:

    • Improper Inoculum Preparation: Ensure your bacterial culture is in the correct growth phase (typically early to mid-logarithmic) and standardized to a consistent optical density (OD) before inoculating the plates.

    • Incubation Conditions: Maintain consistent temperature and humidity during incubation. Evaporation from the outer wells can concentrate media components and affect biofilm growth. To mitigate this, you can fill the outer wells with sterile water or media without bacteria.

    • Plate Type: The surface properties of the microtiter plate can influence bacterial attachment. Ensure you are using tissue-culture treated plates, which are generally more conducive to biofilm formation for many bacterial species.

Issue 3: Difficulty Quantifying Faropenem Concentration within the Biofilm

  • Question: How can I accurately measure the amount of faropenem that is actually penetrating the biofilm?

  • Answer: Quantifying drug concentration within a biofilm is challenging. While direct measurement is complex, you can infer penetration through indirect methods:

    • Confocal Laser Scanning Microscopy (CLSM): If a fluorescently labeled version of faropenem is available, CLSM can be used to visualize its distribution within the biofilm structure.

    • Biofilm Disruption and HPLC: You can grow biofilms on removable surfaces (e.g., coupons), treat them with faropenem, and then physically disrupt the biofilm. The concentration of faropenem in the resulting lysate can be quantified using High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables present illustrative quantitative data on faropenem's activity against bacterial biofilms, alone and in combination with potential enhancers. This data is hypothetical and intended to demonstrate the expected trends based on literature for other beta-lactam antibiotics.

Table 1: Illustrative MBEC of Faropenem Against Pseudomonas aeruginosa Biofilms

Treatment ConditionFaropenem Concentration (µg/mL)Biofilm Eradication (%)
Faropenem Alone51220
Faropenem Alone102450
Faropenem Alone204880
Faropenem (1024 µg/mL) + Dispersing Agent102495
Faropenem (1024 µg/mL) + Efflux Pump Inhibitor102490

Table 2: Illustrative MBEC of Faropenem Against Staphylococcus aureus Biofilms

Treatment ConditionFaropenem Concentration (µg/mL)Biofilm Eradication (%)
Faropenem Alone25625
Faropenem Alone51260
Faropenem Alone102485
Faropenem (512 µg/mL) + Dispersing Agent51298
Faropenem (512 µg/mL) + Efflux Pump Inhibitor51292

Experimental Protocols

Protocol 1: Biofilm Formation in a 96-Well Plate

Objective: To grow consistent bacterial biofilms for subsequent antibiotic susceptibility testing.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)

  • Sterile 96-well, flat-bottom, tissue-culture treated microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Inoculate a single bacterial colony into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.

    • The next day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of 0.1.

  • Plate Inoculation:

    • Add 200 µL of the standardized bacterial suspension to each well of the 96-well plate.

    • Include negative control wells containing only sterile medium.

  • Incubation:

    • Cover the plate and incubate statically (without shaking) at the optimal temperature for 24-48 hours to allow for biofilm formation.

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay

Objective: To determine the minimum concentration of faropenem required to eradicate a pre-formed biofilm.

Materials:

  • Pre-formed biofilms in a 96-well plate (from Protocol 1)

  • Faropenem stock solution

  • Sterile phosphate-buffered saline (PBS)

  • Fresh growth medium

  • Resazurin solution (for viability testing) or crystal violet (for biomass staining)

  • Plate reader

Procedure:

  • Preparation of Faropenem Dilutions:

    • Prepare a 2-fold serial dilution of faropenem in fresh growth medium in a separate 96-well plate. Concentrations should span a wide range based on the known MIC of the organism.

  • Biofilm Washing:

    • Carefully aspirate the medium from the biofilm plate, ensuring not to disturb the biofilm.

    • Gently wash each well twice with 200 µL of sterile PBS to remove planktonic (free-floating) cells.

  • Antibiotic Treatment:

    • Add 200 µL of the prepared faropenem dilutions to the corresponding wells of the washed biofilm plate.

    • Include positive control wells (biofilm with no antibiotic) and negative control wells (no biofilm, no antibiotic).

  • Incubation:

    • Incubate the plate at the optimal temperature for 24 hours.

  • Quantification of Biofilm Viability (Resazurin Assay):

    • After incubation, aspirate the antibiotic-containing medium and wash the wells twice with PBS.

    • Add 200 µL of fresh medium and 20 µL of resazurin solution to each well.

    • Incubate for 1-4 hours. A color change from blue to pink indicates viable, metabolically active cells.

    • Read the absorbance at 570 nm and 600 nm. The MBEC is the lowest concentration of faropenem that results in no color change (i.e., no viable cells).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_biofilm Biofilm Growth cluster_treatment Treatment cluster_analysis Analysis bacterial_culture Bacterial Culture standardize Standardize Inoculum bacterial_culture->standardize inoculate Inoculate 96-Well Plate standardize->inoculate incubate_biofilm Incubate (24-48h) inoculate->incubate_biofilm wash_planktonic Wash Planktonic Cells incubate_biofilm->wash_planktonic add_faropenem Add Faropenem Dilutions wash_planktonic->add_faropenem incubate_treatment Incubate (24h) add_faropenem->incubate_treatment viability_assay Viability Assay (e.g., Resazurin) incubate_treatment->viability_assay read_plate Read Plate viability_assay->read_plate determine_mbec Determine MBEC read_plate->determine_mbec

Caption: Experimental workflow for determining the Minimum Biofilm Eradication Concentration (MBEC) of faropenem.

Beta_Lactam_Resistance_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell faropenem Faropenem eps EPS Matrix faropenem->eps Blocked by porin Porin Channel faropenem->porin Entry pbp Penicillin-Binding Proteins (PBPs) porin->pbp Target Interaction efflux Efflux Pump porin->efflux Drug Export cell_wall Cell Wall Synthesis pbp->cell_wall Inhibits efflux->faropenem

Caption: Key mechanisms of beta-lactam resistance in bacterial biofilms, impacting faropenem efficacy.

References

Technical Support Center: Adjusting for pH Effects on Faropenem Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when evaluating the in vitro activity of Faropenem, with a particular focus on the impact of pH.

Frequently Asked Questions (FAQs)

Q1: How does the pH of the culture medium affect the in vitro activity of Faropenem?

The pH of the testing medium can significantly influence the in vitro antimicrobial activity of many antibiotics, including β-lactams like Faropenem. While specific quantitative data for Faropenem across a wide pH range is not extensively published, the general trend for β-lactam antibiotics is that their activity tends to increase in acidic conditions. It is crucial to control the pH of the medium in your experiments to ensure reproducible and accurate results. The standard pH for antimicrobial susceptibility testing using Mueller-Hinton Agar is typically between 7.2 and 7.4.

Q2: My MIC values for Faropenem are inconsistent across experiments. Could pH be a factor?

Yes, variability in the pH of your culture medium is a common cause of inconsistent Minimum Inhibitory Concentration (MIC) results. The pH can be affected by factors such as the preparation of the medium, the addition of supplements, and the metabolic activity of the bacteria during incubation. It is essential to verify the pH of your medium before each experiment.

Q3: What is the recommended pH for in vitro susceptibility testing of Faropenem?

For standard antimicrobial susceptibility testing, it is recommended to use a medium with a pH between 7.2 and 7.4. For example, Iso-Sensitest agar is typically used at a pH of 7.2 for susceptibility studies of Faropenem.[1] If you are investigating the effect of pH on Faropenem's activity, you will need to adjust the medium to the desired pH values and validate that the pH is maintained throughout the experiment.

Q4: How can I adjust the pH of my culture medium for an experiment?

You can adjust the pH of your broth medium using sterile acidic or alkaline solutions, such as HCl or NaOH. For more stable pH control, the use of buffers is recommended. A common approach is to incorporate a citrate-phosphate buffer into the test medium to maintain the desired pH.

Q5: Does the stability of Faropenem change with pH?

Faropenem is known to be relatively stable in acidic aqueous environments. For instance, studies in simulated gastric fluid (pH 1.2) have shown that a significant percentage of Faropenem remains after an hour.[2] However, extreme pH values and prolonged incubation could potentially impact its stability and activity.

Troubleshooting Guides

Issue 1: Higher than expected MIC values for Faropenem.

  • Possible Cause: The pH of your medium may be too alkaline. For β-lactams, activity can decrease as the pH becomes more alkaline.

  • Troubleshooting Steps:

    • Prepare a fresh batch of culture medium, paying close attention to the manufacturer's instructions.

    • Measure the pH of the medium after sterilization and cooling to room temperature. It should be within the 7.2-7.4 range for standard testing.

    • If necessary, adjust the pH using sterile 1M HCl or 1M NaOH.

    • Run quality control strains with known MIC values to validate your medium and testing procedure.

Issue 2: Significant variability in MIC results between experimental repeats.

  • Possible Cause: Inconsistent pH of the culture medium between batches.

  • Troubleshooting Steps:

    • Implement a standard operating procedure (SOP) for medium preparation that includes a mandatory pH check for every new batch.

    • Ensure that all supplements or additives to the medium are pH-neutral or that their effect on the final pH is accounted for.

    • Consider using a buffered medium if you suspect pH shifts during bacterial growth are contributing to the variability.

Issue 3: Unexpectedly low MIC values for Faropenem.

  • Possible Cause: The pH of your medium may be too acidic. Increased activity of β-lactams in acidic conditions could lead to lower MIC values.

  • Troubleshooting Steps:

    • Verify the pH of your medium.

    • Ensure that the CO2 concentration in your incubator is at the correct level if you are testing organisms that require it, as elevated CO2 can lead to a decrease in the pH of the medium. For non-fastidious organisms, incubation should be in ambient air.[3]

Data Presentation

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Faropenem against various bacterial isolates as reported in the literature. These values were determined at a standard pH (approximately 7.2-7.4).

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)0.120.12
Staphylococcus aureus (Methicillin-resistant)2>32
Streptococcus pneumoniae0.060.25
Haemophilus influenzae0.51
Moraxella catarrhalis0.120.25
Escherichia coli0.120.5
Klebsiella pneumoniae0.120.5
Bacteroides fragilis group0.54

Experimental Protocols

Protocol for Determining the Effect of pH on Faropenem MIC using Broth Microdilution

This protocol outlines the steps to assess the in vitro activity of Faropenem at different pH values.

  • Preparation of pH-Adjusted Media:

    • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

    • Divide the broth into several sterile containers, one for each pH value to be tested (e.g., pH 5.5, 7.2, 8.0).

    • Adjust the pH of each aliquot using sterile 1M HCl or 1M NaOH while monitoring with a calibrated pH meter. For better pH stability, consider preparing a citrate-phosphate buffer and adding it to the medium.

    • Sterilize the pH-adjusted broths by filtration (0.22 µm filter).

  • Preparation of Faropenem Stock Solution:

    • Prepare a stock solution of Faropenem in a suitable solvent (e.g., sterile distilled water or buffer) at a concentration of 1280 µg/mL.

    • Serially dilute the stock solution in each of the pH-adjusted broths to create a range of concentrations for the MIC assay.

  • Inoculum Preparation:

    • From a fresh culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate pH-adjusted MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, add 50 µL of the appropriate pH-adjusted MHB to all wells.

    • Add 50 µL of the serially diluted Faropenem solutions to the wells, creating a two-fold dilution series.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria) for each pH value.

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of Faropenem that completely inhibits visible growth of the organism.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_media Prepare Mueller-Hinton Broth adjust_ph Adjust Broth to Target pH (e.g., 5.5, 7.2, 8.0) prep_media->adjust_ph plate_setup Dispense pH-Adjusted Broth and Faropenem Dilutions into 96-Well Plate adjust_ph->plate_setup pH-Adjusted Media prep_antibiotic Prepare Faropenem Stock and Serial Dilutions prep_antibiotic->plate_setup Antibiotic Dilutions prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate Standardized Inoculum plate_setup->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic compare_results Compare MICs Across Different pH Values read_mic->compare_results

Caption: Workflow for assessing pH effects on Faropenem MIC.

Troubleshooting_Logic start Inconsistent Faropenem MIC Results check_ph Is the medium pH within the expected range (e.g., 7.2-7.4 for standard test)? start->check_ph ph_high pH is too Alkaline check_ph->ph_high No (High) ph_low pH is too Acidic check_ph->ph_low No (Low) ph_ok pH is Correct check_ph->ph_ok Yes adjust_ph Action: Remake medium, verify and adjust pH. ph_high->adjust_ph expected_outcome_high Expected Outcome: Potentially higher MIC ph_high->expected_outcome_high ph_low->adjust_ph expected_outcome_low Expected Outcome: Potentially lower MIC ph_low->expected_outcome_low investigate_other Action: Investigate other variables (inoculum, incubation, etc.). ph_ok->investigate_other

Caption: Troubleshooting logic for inconsistent Faropenem MICs.

References

Technical Support Center: Mitigating Faropenem Interference in Molecular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on potential interactions between the β-lactam antibiotic Faropenem and common molecular biology assays. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is Faropenem and how does it work?

Faropenem is a broad-spectrum, orally administered β-lactam antibiotic belonging to the penem class.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3] Faropenem achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[3] This disruption of cell wall integrity leads to bacterial cell lysis and death.

Q2: Does Faropenem directly interact with DNA or RNA?

Based on its mechanism of action, Faropenem is not known to directly bind to or interact with DNA or RNA. Its targets are the penicillin-binding proteins involved in bacterial cell wall synthesis. This is in contrast to other classes of antibiotics, such as quinolones, which directly inhibit DNA gyrase and topoisomerase IV.[]

Q3: Can Faropenem interfere with my PCR or qPCR assays?

Direct inhibition of thermostable DNA polymerases (e.g., Taq polymerase) by Faropenem is unlikely due to its mechanism of action. However, some studies have shown that high concentrations of β-lactam antibiotics can inhibit eukaryotic DNA polymerase alpha. While this is not the polymerase used in standard PCR, it is a consideration for researchers working with eukaryotic cell lysates.

Indirect interference in PCR can occur if the sample containing Faropenem also contains other PCR inhibitors. If you are experiencing PCR failure or reduced efficiency in the presence of Faropenem, it is crucial to consider other potential inhibitors carried over from your sample preparation.

Q4: Could Faropenem's absorbance spectrum interfere with my DNA/RNA quantification?

Yes, this is a potential source of interference. Spectrophotometric methods for quantifying nucleic acids, such as those using NanoDrop, rely on measuring absorbance at 260 nm (for nucleic acids) and 280 nm (for proteins). Faropenem has a maximum absorbance (λmax) in the UV range, which could artificially inflate your A260 readings and lead to an overestimation of your nucleic acid concentration.

Troubleshooting Guides

Issue 1: Inaccurate DNA/RNA concentration readings in samples containing Faropenem.

  • Symptom: Higher than expected A260 readings and/or an abnormal A260/A280 ratio.

  • Cause: Faropenem absorbs light in the UV spectrum, which can overlap with the absorbance of nucleic acids.

  • Solution:

    • Use a fluorometric quantification method: Fluorometric methods, such as those using Qubit or PicoGreen, are specific to double-stranded DNA or RNA and are generally not affected by the presence of antibiotics.

    • Blank with a Faropenem solution: If using a spectrophotometer, use a solution with the same concentration of Faropenem as in your samples as the blank. This will help to subtract the background absorbance from the antibiotic.

    • Purify your nucleic acid sample: Perform a nucleic acid purification step to remove Faropenem and other potential contaminants prior to quantification.

Issue 2: PCR or qPCR amplification is failing or has low efficiency in the presence of Faropenem.

  • Symptom: No amplification product, faint bands on a gel, or a significant shift in the Cq value in qPCR.

  • Cause: While direct inhibition by Faropenem is less likely, other substances in your sample might be inhibiting the PCR reaction. High concentrations of β-lactams have been noted to inhibit eukaryotic DNA polymerase alpha, and this effect on other polymerases, though not documented for Taq, cannot be entirely ruled out at very high, non-physiological concentrations.

  • Troubleshooting Steps:

    • Rule out other inhibitors: The first step is to determine if the inhibition is indeed from Faropenem or another contaminant.

    • Perform a spike-in control: Add a known amount of your sample containing Faropenem to a PCR reaction that is known to work well. If this reaction fails, it suggests the presence of an inhibitor.

    • Dilute your template: Diluting the template DNA can reduce the concentration of inhibitors to a level that is no longer problematic for the polymerase.

    • Optimize your PCR reaction:

      • Increase the concentration of DNA polymerase: This can help to overcome the effects of some inhibitors.

      • Use a more robust polymerase: Some commercially available DNA polymerases are engineered to be more resistant to common PCR inhibitors.

      • Add PCR enhancers: Additives like bovine serum albumin (BSA) or dimethyl sulfoxide (DMSO) can help to alleviate inhibition.

    • Purify your DNA sample: Use a reliable DNA purification kit to remove Faropenem and other potential inhibitors. Methods like reversed-phase adsorbent media have been used to remove antibiotics from biological samples.

Data Presentation

Table 1: UV Absorbance Characteristics of Faropenem

ParameterValueReference(s)
Maximum Absorbance (λmax)~300 - 309 nm,
Molar Absorptivity (ε)Varies with solvent and pH
Linear Range (Beer's Law)3 - 15 µg/mL

Experimental Protocols

Protocol 1: Assessing PCR Inhibition by Faropenem using a Spike-in Control

Objective: To determine if a sample containing Faropenem is inhibiting the PCR reaction.

Materials:

  • Your DNA template of interest

  • A control DNA template known to amplify well

  • Your PCR master mix (including DNA polymerase, dNTPs, and buffer)

  • Your specific forward and reverse primers

  • Faropenem stock solution

  • Nuclease-free water

Procedure:

  • Set up the following PCR reactions in triplicate:

    • Reaction A (Positive Control): Control DNA template + Master Mix + Primers + Nuclease-free water

    • Reaction B (Experimental Sample): Your DNA template + Master Mix + Primers + Nuclease-free water (or buffer your sample is in)

    • Reaction C (Spike-in Control): Control DNA template + Master Mix + Primers + Your sample containing Faropenem

  • Perform PCR using your standard cycling conditions.

  • Analyze the results by gel electrophoresis or qPCR.

Interpretation of Results:

  • If Reaction A and B work, but C fails: Your sample containing Faropenem is likely inhibiting the PCR.

  • If Reaction A works, but B and C fail: Your experimental DNA template may have low quality or contain inhibitors other than Faropenem.

  • If all reactions fail: There may be a problem with your master mix, primers, or thermocycler.

Protocol 2: Mitigating PCR Inhibition using Template Dilution

Objective: To overcome PCR inhibition by diluting the concentration of inhibitors.

Materials:

  • Your inhibitory DNA template containing Faropenem

  • Nuclease-free water or TE buffer

  • PCR master mix and primers

Procedure:

  • Create a serial dilution of your DNA template (e.g., 1:10, 1:100, 1:1000) in nuclease-free water or TE buffer.

  • Set up PCR reactions using each dilution as the template.

  • Include a positive control (a template known to work) and a negative control (no template).

  • Run the PCR and analyze the results.

Interpretation of Results:

  • If the more diluted samples show amplification while the concentrated sample does not, this indicates that an inhibitor was present and has been successfully diluted out.

Mandatory Visualization

Faropenem_Mechanism_of_Action cluster_bacterium Bacterial Cell Faropenem Faropenem PBP Penicillin-Binding Proteins (PBPs) Faropenem->PBP Binds to and inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Catalyzes Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Builds Lysis Cell Lysis (Death) Cell_wall->Lysis Weakened wall leads to PCR_Troubleshooting_Workflow Start PCR Failure or Low Efficiency Check_Quant Inaccurate DNA/RNA Quantification? Start->Check_Quant Use_Fluoro Use Fluorometric Quantification Check_Quant->Use_Fluoro Yes Spike_In Perform Spike-in Control Assay Check_Quant->Spike_In No Use_Fluoro->Spike_In Inhibition Inhibition Confirmed? Spike_In->Inhibition Dilute Dilute Template Inhibition->Dilute Yes Reassess Re-evaluate Assay Components/Protocol Inhibition->Reassess No Optimize Optimize PCR (Enzyme, Additives) Dilute->Optimize Purify Purify DNA Sample Optimize->Purify Success Successful Amplification Purify->Success

References

Identifying and minimizing sources of error in Faropenem bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing sources of error in Faropenem bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Faropenem?

Faropenem is a beta-lactam antibiotic belonging to the penem class. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][2] This disruption of cell wall integrity leads to cell lysis and bacterial death. Faropenem exhibits a high affinity for multiple PBPs, contributing to its broad spectrum of activity.[3]

Q2: How stable is Faropenem under typical laboratory conditions?

Faropenem is known to be relatively stable, particularly against hydrolysis by many beta-lactamase enzymes that can inactivate other beta-lactam antibiotics. However, its stability can be influenced by factors such as pH, temperature, and the biological matrix it is in. For optimal results, it is recommended to prepare fresh solutions of Faropenem for each experiment and store stock solutions at -70°C for long-term stability. Degradation can occur under acidic, alkaline, oxidative, and photolytic stress conditions.

Q3: What are the most common types of bioassays used for Faropenem?

The most common bioassays for determining the potency of Faropenem are antimicrobial susceptibility tests (AST), which include:

  • Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Agar Disk Diffusion: This technique involves placing a disk impregnated with a specific concentration of Faropenem onto an agar plate inoculated with a test microorganism. The diameter of the zone of inhibition around the disk is used to determine the susceptibility of the organism to the antibiotic.

Q4: What are the key quality control parameters for a Faropenem bioassay?

Key quality control (QC) parameters for Faropenem bioassays include accuracy, precision, specificity, and range. It is crucial to include appropriate control strains, such as Staphylococcus aureus ATCC 29213, in each assay run to ensure the validity of the results. The performance of the assay should be monitored over time to detect any drift or changes in reference standard potency.

Troubleshooting Guides

This section provides solutions to common problems encountered during Faropenem bioassays.

Issue 1: High Variability or Inconsistent MIC Values
Possible Cause Troubleshooting Steps
Inaccurate Pipetting Ensure pipettes are properly calibrated and use correct pipetting techniques to minimize errors during serial dilutions and inoculum addition.
Inoculum Preparation Standardize the bacterial inoculum to a 0.5 McFarland turbidity standard to ensure a consistent starting cell density. An inoculum that is too dense can lead to falsely elevated MIC values.
Media Composition Use cation-adjusted Mueller-Hinton Broth (MHB) as recommended by CLSI guidelines. Variations in cation concentration (e.g., Ca²⁺ and Mg²⁺) can affect the activity of some antibiotics.
Incubation Conditions Maintain a consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours for most bacteria). Deviations can impact bacterial growth rates and, consequently, MIC results.
Faropenem Solution Instability Prepare fresh Faropenem stock solutions for each experiment or use aliquots stored at appropriate temperatures (-70°C for long-term). Avoid repeated freeze-thaw cycles.
Issue 2: No Zone of Inhibition in Agar Disk Diffusion Assay
Possible Cause Troubleshooting Steps
Resistant Bacterial Strain The test organism may be genuinely resistant to Faropenem. Confirm this by performing a broth microdilution assay to determine the MIC.
Incorrect Disk Potency Ensure the Faropenem disks are not expired and have been stored according to the manufacturer's instructions. Use disks from a reputable supplier.
Improper Inoculum Swabbing Ensure the entire surface of the agar plate is evenly swabbed with the standardized bacterial suspension to create a uniform lawn of growth.
Agar Depth The depth of the agar in the petri dish should be uniform (approximately 4 mm). Inconsistent agar depth can affect the diffusion of the antibiotic.
Incubation Issues Verify that the incubator is functioning correctly and maintaining the proper temperature and atmosphere.
Issue 3: Unexpected Results in a Known Susceptible Strain
Possible Cause Troubleshooting Steps
Contamination Check for contamination in the bacterial culture, media, or reagents. Re-streak the bacterial culture to obtain a pure isolate and repeat the assay.
Plasmid-Mediated Resistance The "susceptible" strain may have acquired resistance through horizontal gene transfer. Consider performing molecular analysis to screen for resistance genes.
Matrix Effects If testing Faropenem in a complex biological matrix (e.g., serum, urine), components of the matrix may interfere with the assay. Perform validation studies to assess matrix effects.
Incorrect Plate Reading For broth microdilution, ensure that "trailing" or partial inhibition is interpreted correctly according to established guidelines. For disk diffusion, measure the zone diameter accurately with a calibrated ruler or caliper.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of Faropenem against Various Bacterial Isolates

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Streptococcus pneumoniae0.120.5≤0.06 - 1
Haemophilus influenzae0.250.5≤0.06 - 1
Moraxella catarrhalis0.120.25≤0.06 - 0.5
Staphylococcus aureus (MSSA)0.250.5≤0.06 - 1
Escherichia coli0.520.12 - 8
Klebsiella pneumoniae140.25 - 16

Table 2: Pharmacokinetic Parameters of Faropenem in Mice

Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC₀₋∞ (µg·h/mL)Reference
2.54.870.08331.16
1022.60.08334.80
4071.10.083322.1
1602340.083366.2

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is a generalized procedure and may require optimization based on the specific bacterial strain and laboratory conditions.

  • Preparation of Faropenem Stock Solution:

    • Accurately weigh a known amount of Faropenem powder and dissolve it in a suitable solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer) to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12 of each row to be used.

    • Add 100 µL of the Faropenem stock solution, appropriately diluted in MHB to twice the highest desired final concentration, to well 1.

    • Perform serial twofold dilutions by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as a growth control (no antibiotic), and well 12 will be a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or MHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

    • The final volume in each test well will be 100 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Faropenem at which there is no visible growth. A reading mirror or a microplate reader can be used to facilitate the reading.

Protocol 2: Agar Disk Diffusion Assay
  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour it into sterile petri dishes to a uniform depth of approximately 4 mm.

    • Allow the agar to solidify completely and dry the surface of the plates before use.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Application of Disks:

    • Using sterile forceps, place a Faropenem disk (typically 10 µg) onto the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

    • If testing multiple antibiotics, ensure the disks are spaced far enough apart to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, measure the diameter of the zone of complete inhibition (including the diameter of the disk) in millimeters using a ruler or caliper on the underside of the plate.

    • Interpret the results (susceptible, intermediate, or resistant) based on established clinical breakpoints, if available.

Visualizations

Faropenem_Mechanism_of_Action cluster_bacterium Bacterial Cell Peptidoglycan_Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan_Precursors->PBPs Transpeptidation Cross-linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBPs->Cross-linked_Peptidoglycan Weakened_Cell_Wall Weakened Cell Wall PBPs->Weakened_Cell_Wall Cell_Lysis Cell Lysis (Bacterial Death) Weakened_Cell_Wall->Cell_Lysis Faropenem Faropenem Faropenem->PBPs Inhibition

Caption: Mechanism of action of Faropenem, inhibiting bacterial cell wall synthesis.

Bioassay_Troubleshooting_Workflow Start Unexpected Bioassay Result Check_Reagents Check Reagents (Expiry, Storage) Start->Check_Reagents Review_Protocol Review Protocol Execution Start->Review_Protocol Calibrate_Equipment Calibrate Equipment (Pipettes, Incubator) Start->Calibrate_Equipment Assess_Inoculum Assess Inoculum (Purity, Density) Start->Assess_Inoculum Re-run_Assay Re-run Assay with Controls Check_Reagents->Re-run_Assay Review_Protocol->Re-run_Assay Calibrate_Equipment->Re-run_Assay Assess_Inoculum->Re-run_Assay Analyze_Results Analyze Results Re-run_Assay->Analyze_Results Problem_Solved Problem Solved Analyze_Results->Problem_Solved Results as Expected Further_Investigation Further Investigation (e.g., Resistance Testing) Analyze_Results->Further_Investigation Unexpected Results Persist

Caption: A logical workflow for troubleshooting unexpected Faropenem bioassay results.

References

Validation & Comparative

Faropenem vs. Meropenem: A Comparative Review of In Vitro Activity Against ESBL-Producing E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli represent a significant challenge in the treatment of bacterial infections. As resistance to frontline antibiotics grows, the evaluation of alternative therapeutic options is paramount. This guide provides an objective comparison of the in vitro activity of two β-lactam antibiotics, faropenem and meropenem, against ESBL-producing E. coli, supported by experimental data.

Executive Summary

Meropenem, a broad-spectrum carbapenem, consistently demonstrates high in vitro potency against ESBL-producing E. coli, with susceptibility rates frequently reported at or near 100%.[1][2] Faropenem, an oral penem, also exhibits good activity against these resistant strains, with a significant percentage of isolates susceptible at clinically achievable concentrations.[3] However, meropenem generally displays lower Minimum Inhibitory Concentration (MIC) values, indicating greater potency.[4] A critical consideration is the potential for faropenem resistance to induce cross-resistance to carbapenems, including meropenem, particularly in ESBL-producing isolates.[5]

Data Presentation: In Vitro Susceptibility Data

The following tables summarize the in vitro activity of faropenem and meropenem against ESBL-producing E. coli, as determined by Minimum Inhibitory Concentration (MIC) studies.

Table 1: Meropenem MIC Distribution against ESBL-producing E. coli

Study (Year)No. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)% Susceptibility
Göz et al. (2005)21---100%
Thein et al. (2022)930.250.25-100%

Table 2: Faropenem MIC Distribution against ESBL-producing E. coli

Study (Year)No. of IsolatesModal MIC (µg/mL)% Susceptibility (at ≤2 mg/L)
Mushtaq et al. (2007)(CTX-M and non-CTX-M ESBL producers)0.5-1>95%
Sakata et al. (2022)40 (ESBL-producing E. coli)MIC50: 1, MIC90: 292.5% (at ≤2 mg/L)

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Modal MIC is the most frequently observed MIC value.

Key Experimental Protocols

The determination of in vitro antimicrobial activity is crucial for evaluating the efficacy of antibiotics. The following are detailed methodologies commonly employed in the studies cited.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI/NCCLS Guidelines)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Antimicrobial Susceptibility Testing: Agar Dilution Method (BSAC Guidelines)

The agar dilution method is another standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a specific concentration of the antimicrobial agent. This is achieved by adding the appropriate volume of the antimicrobial stock solution to molten agar before it solidifies.

  • Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, usually with a multipoint inoculator. This allows for the simultaneous testing of multiple isolates.

  • Incubation: The inoculated plates are incubated at 35-37°C for 18-24 hours.

  • MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_methods Methods cluster_analysis Data Analysis bacterial_isolates ESBL-producing E. coli Isolates inoculum_prep Inoculum Preparation (0.5 McFarland Standard) bacterial_isolates->inoculum_prep antibiotic_stock Faropenem & Meropenem Stock Solutions serial_dilution Serial Dilution of Antibiotics antibiotic_stock->serial_dilution broth_microdilution Broth Microdilution (CLSI) inoculum_prep->broth_microdilution agar_dilution Agar Dilution (BSAC) inoculum_prep->agar_dilution serial_dilution->broth_microdilution serial_dilution->agar_dilution incubation Incubation (35-37°C, 16-24h) broth_microdilution->incubation agar_dilution->incubation mic_determination MIC Determination incubation->mic_determination data_comparison Comparison of MIC50, MIC90, and MIC ranges mic_determination->data_comparison

References

A Comparative Analysis of Faropenem and Ertapenem Efficacy in Preclinical Animal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of two carbapenem antibiotics, faropenem and ertapenem, as demonstrated in various animal infection models. The data presented is compiled from publicly available research to assist in preclinical research design and drug development decisions. While direct head-to-head comparative studies are limited, this document summarizes the available in vivo data for each compound, offering insights into their respective antimicrobial activity under different experimental conditions.

Executive Summary

Faropenem, a penem antibiotic, and ertapenem, a carbapenem, both demonstrate significant efficacy in various animal models of bacterial infection. The primary pharmacodynamic (PD) parameter associated with the efficacy of both agents is the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC). However, the specific targets for bacteriostatic and bactericidal effects vary depending on the pathogen and the infection model. This guide presents a compilation of efficacy data and detailed experimental protocols from murine and other animal models to facilitate a data-driven comparison.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of faropenem and ertapenem against various pathogens in different animal infection models. It is crucial to note that the experimental conditions, including the animal strain, pathogen, and dosing regimens, differ between studies, precluding a direct, definitive comparison of potency.

Table 1: In Vivo Efficacy of Faropenem in Animal Infection Models

Animal ModelPathogenFaropenem Dosing RegimenKey Efficacy Endpoint(s)OutcomeReference(s)
Murine Inhalation ModelBacillus anthracis (Ames strain)10, 20, 40, and 80 mg/kg/day (i.p.) at 4-, 6-, and 12-h intervals for 14 daysSurvivalED90 corresponded to f%T>MIC of 13.4%[1][2][3]
Canine Ex Vivo ModelESBL-producing Escherichia coli5 mg/kg (oral)Urinary Bactericidal Titers (UBTs)Twice-daily administration deemed acceptable for most UTIs[4]

Table 2: In Vivo Efficacy of Ertapenem in Animal Infection Models

Animal ModelPathogenErtapenem Dosing RegimenKey Efficacy Endpoint(s)OutcomeReference(s)
Neutropenic Murine ThighStreptococcus pneumoniae50 mg/kg (s.c.) every 6 hoursBacterial density reduction and survivalDosing regimen simulated human pharmacodynamic profile[5]
Neutropenic Murine ThighKlebsiella pneumoniae & Escherichia coli (including ESBL-producing strains)0.3 to 375 mg/kg per day (s.c.) as one to five divided dosesBacterial density reductionStatic exposure at a mean of 19% fT>MIC; 80% maximal effect at 33% fT>MIC
Murine Peritonitis ModelNontyphoid Salmonella50 mg/kg (s.c.) every 12 hoursSurvival and bacterial count reduction100% and 90% survival rates against a ceftriaxone-susceptible strain
Murine Thigh InfectionNDM-1-producing EnterobacteriaceaeHuman-simulated regimen (1g IV q24h)Bacterial density reduction≥1-log10 CFU reductions of six of eight clinical strains

Experimental Methodologies

Detailed experimental protocols are essential for the interpretation and replication of in vivo efficacy studies. Below are representative methodologies for the key animal models cited in this guide.

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against specific bacterial pathogens in an immunocompromised host.

  • Animal Model: Female ICR (CD-1) mice (5-6 weeks old) are commonly used.

  • Induction of Neutropenia: Neutropenia is induced by administering cyclophosphamide intraperitoneally (i.p.) at a dose of 150 mg/kg four days prior to infection.

  • Bacterial Inoculum Preparation: The desired bacterial strain is cultured overnight in an appropriate broth medium. The culture is then diluted in sterile saline to achieve the target inoculum concentration.

  • Infection: A volume of the bacterial suspension (e.g., 0.1 mL) containing a specified number of colony-forming units (CFU), typically 10^5 to 10^6 CFU, is injected into the thigh muscle of the mice.

  • Drug Administration: Treatment with the antimicrobial agent (e.g., ertapenem) or vehicle control is initiated at a set time post-infection, commonly 2 hours. The drug is administered via a specified route, such as subcutaneous (s.c.) injection, at various dosing regimens.

  • Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized. The infected thigh muscles are excised, homogenized in sterile saline, and serially diluted. The dilutions are plated on appropriate agar plates to determine the bacterial load (CFU/thigh). Efficacy is measured by the reduction in bacterial density compared to untreated controls.

Murine Inhalation Infection Model

This model is utilized to assess the efficacy of antimicrobial agents in a post-exposure prophylaxis scenario for respiratory pathogens.

  • Animal Model: Female BALB/c mice are frequently used.

  • Bacterial Inoculum Preparation: B. anthracis spores are prepared and aerosolized to a specific concentration.

  • Infection: Mice are exposed to an aerosolized dose of the pathogen, for example, at 100 times the 50% lethal dose (LD50).

  • Drug Administration: Treatment is initiated at a specified time post-challenge, for instance, 24 hours. Faropenem has been administered i.p. at various dosing intervals for a duration of 14 days.

  • Efficacy Assessment: The primary endpoint is survival, which is monitored daily for a defined period (e.g., 27 days).

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for an in vivo animal infection model study, from animal preparation to data analysis.

Experimental_Workflow cluster_prep Preparation Phase cluster_infection Infection & Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation Neutropenia_Induction Neutropenia Induction (if required) Animal_Acclimation->Neutropenia_Induction Immunocompromised Model Infection Infection of Animals (e.g., Thigh, Intraperitoneal, Inhalation) Animal_Acclimation->Infection Immunocompetent Model Neutropenia_Induction->Infection Pathogen_Culture Pathogen Culture & Inoculum Preparation Pathogen_Culture->Infection Treatment_Initiation Initiation of Treatment (Drug vs. Vehicle Control) Infection->Treatment_Initiation Sample_Collection Sample Collection (e.g., Thigh, Blood, Lungs) Treatment_Initiation->Sample_Collection Survival_Monitoring Survival Monitoring Treatment_Initiation->Survival_Monitoring Bacterial_Quantification Bacterial Quantification (CFU Counts) Sample_Collection->Bacterial_Quantification PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Bacterial_Quantification->PK_PD_Analysis Statistical_Analysis Statistical Analysis Survival_Monitoring->Statistical_Analysis Efficacy_Determination Determination of Efficacy (e.g., Log Reduction, ED50) PK_PD_Analysis->Efficacy_Determination Statistical_Analysis->Efficacy_Determination

Generalized workflow for in vivo animal infection model studies.

Signaling Pathways and Mechanisms of Action

Faropenem and ertapenem belong to the β-lactam class of antibiotics and share a common mechanism of action, which involves the inhibition of bacterial cell wall synthesis.

Mechanism_of_Action cluster_drug Antibiotic Action cluster_bacterium Bacterial Cell Drug Faropenem / Ertapenem (β-Lactam Antibiotic) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Drug->PBP Binds to and inactivates Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes final steps of Cell_Lysis Cell Lysis & Death PBP->Cell_Lysis Inactivation leads to Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Forms Cell_Wall->Cell_Lysis Weakened wall results in

Mechanism of action for β-lactam antibiotics like faropenem and ertapenem.

Conclusion

Both faropenem and ertapenem exhibit potent in vivo activity against a range of bacterial pathogens in various animal infection models. Ertapenem has been extensively studied in the neutropenic murine thigh model against common Gram-negative and Gram-positive bacteria, with established %fT>MIC targets for efficacy. Faropenem has demonstrated high efficacy in a murine inhalation model against B. anthracis and shows promise for treating urinary tract infections.

The choice between these agents in a research or development context should be guided by the specific pathogen of interest, the type of infection being modeled, and the desired pharmacokinetic/pharmacodynamic profile. The data and protocols summarized in this guide serve as a valuable resource for designing future preclinical studies and for understanding the existing evidence base for the in vivo efficacy of these two important antimicrobial agents. Further head-to-head comparative studies in standardized models would be beneficial to provide a more direct comparison of their relative potency and efficacy.

References

Lacking Direct Evidence, a Comparative Look at Faropenem and Aminoglycoside Synergy Against Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

A definitive assessment of the synergistic activity between faropenem and aminoglycosides against Klebsiella pneumoniae remains an open question in the absence of direct experimental studies. While research has established the in vitro efficacy of faropenem against this opportunistic pathogen, particularly strains producing extended-spectrum β-lactamases (ESBLs), its potential for enhanced bactericidal effects when combined with aminoglycosides has yet to be specifically investigated and reported in peer-reviewed literature.

This guide aims to provide researchers, scientists, and drug development professionals with a comparative framework by summarizing the available data on the individual activity of faropenem against K. pneumoniae. To offer a point of reference for potential synergistic interactions, this guide also presents data from studies that have explored the synergy of other carbapenems, such as meropenem and imipenem, with aminoglycosides against K. pneumoniae. Furthermore, detailed experimental protocols for assessing antibiotic synergy are provided to facilitate future research in this critical area.

In Vitro Activity of Faropenem Against Klebsiella pneumoniae

Faropenem has demonstrated notable in vitro activity against K. pneumoniae, including strains resistant to cephalosporins. The following table summarizes the Minimum Inhibitory Concentration (MIC) data from available studies.

Klebsiella pneumoniae Strain TypeFaropenem MIC₅₀ (mg/L)Faropenem MIC₉₀ (mg/L)Percentage Susceptible (at ≤2 mg/L)
Cephalosporin-resistant0.5 - 11 - 2>95%
ESBL-producing0.5 - 11 - 2>95%
AmpC-producing0.5 - 11 - 2>95%

Data compiled from studies on cephalosporin-resistant Enterobacteriaceae.[1]

A study on third-generation cephalosporin-resistant E. coli and K. pneumoniae found that out of 48 isolates, 37 had a faropenem MIC of ≤1 mg/L, and seven had an MIC of 2 mg/L.[2][3][4]

Synergistic Activity of Other Carbapenems with Aminoglycosides Against K. pneumoniae

As a proxy for understanding the potential synergy of faropenem, this section presents findings on the combination of other carbapenems with aminoglycosides against K. pneumoniae. Studies have shown that combinations of meropenem or imipenem with amikacin can exhibit synergistic effects against carbapenem-resistant K. pneumoniae (KPC)-producing isolates.[5]

CarbapenemAminoglycosideK. pneumoniae Strain TypeSynergy Observed
MeropenemAmikacinKPC-producingYes
ImipenemAmikacinKPC-producingYes
ErtapenemAmikacinKPC-producingNo

Synergy was demonstrated in time-kill studies. A recent study also highlighted the synergistic effect of meropenem and aminoglycosides against KPC-2 and NDM-1-producing carbapenem-resistant Klebsiella pneumoniae.

Experimental Protocols for Assessing Antimicrobial Synergy

To facilitate research into the potential synergistic activity of faropenem and aminoglycosides, the following are detailed protocols for two standard in vitro synergy testing methods: the checkerboard assay and the time-kill assay.

Checkerboard Assay Protocol

The checkerboard method is a widely used technique to assess the in vitro interaction between two antimicrobial agents.

1. Preparation of Materials:

  • 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Stock solutions of Faropenem and the selected Aminoglycoside at a concentration of at least 10 times the highest concentration to be tested.

  • Standardized bacterial inoculum of K. pneumoniae (approximately 5 x 10⁵ CFU/mL).

2. Plate Setup:

  • One antibiotic (e.g., Faropenem) is serially diluted along the x-axis (columns), while the second antibiotic (e.g., an aminoglycoside) is serially diluted along the y-axis (rows).

  • Each well will contain a unique combination of concentrations of the two drugs.

  • Include control wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control well without any antibiotics.

3. Inoculation and Incubation:

  • Inoculate each well with the standardized bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

4. Data Analysis and Interpretation:

  • After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Calculate the Fractional Inhibitory Concentration Index (FICI) by summing the individual FICs:

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpret the FICI value as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Assay Protocol

The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic activity of antimicrobial agents over time.

1. Preparation of Materials:

  • Flasks or tubes containing CAMHB.

  • Stock solutions of Faropenem and the selected Aminoglycoside.

  • Log-phase culture of K. pneumoniae (approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL).

2. Experimental Setup:

  • Prepare tubes with the following conditions:

    • Growth control (no antibiotic).

    • Faropenem alone (at a clinically relevant concentration, e.g., ¼ to 2 times the MIC).

    • Aminoglycoside alone (at a clinically relevant concentration).

    • Faropenem and Aminoglycoside in combination.

  • Inoculate each tube with the bacterial suspension.

3. Sampling and Viable Cell Counting:

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots and plate them on nutrient agar plates to determine the number of viable bacteria (CFU/mL).

4. Data Analysis and Interpretation:

  • Plot the log₁₀ CFU/mL against time for each condition.

  • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

Experimental Workflow for Synergy Assessment

The following diagram illustrates the general workflow for investigating the synergistic activity of two antimicrobial agents.

Synergy_Workflow cluster_prep Preparation cluster_assays In Vitro Synergy Assays cluster_analysis Data Analysis cluster_interpretation Interpretation prep_bacteria Prepare K. pneumoniae Inoculum checkerboard Checkerboard Assay prep_bacteria->checkerboard time_kill Time-Kill Assay prep_bacteria->time_kill prep_antibiotics Prepare Antibiotic Stock Solutions (Faropenem & Aminoglycoside) prep_antibiotics->checkerboard prep_antibiotics->time_kill calc_mic Determine MICs checkerboard->calc_mic plot_time_kill Plot Time-Kill Curves time_kill->plot_time_kill calc_fici Calculate FICI calc_mic->calc_fici interpret_fici Interpret FICI (Synergy, Additive, Antagonism) calc_fici->interpret_fici interpret_time_kill Interpret Time-Kill Curves (Synergy, Bactericidal Activity) plot_time_kill->interpret_time_kill

Caption: Workflow for assessing antimicrobial synergy.

References

Cross-Resistance Between Faropenem and Other Carbapenems in Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of antimicrobial resistance represent a critical global health challenge. Carbapenems are often considered last-resort antibiotics for treating severe infections caused by multidrug-resistant bacteria. Faropenem, an oral penem antibiotic with structural similarities to carbapenems, has raised concerns about the potential for cross-resistance. This guide provides an objective comparison of faropenem's cross-resistance profile with other carbapenems, supported by experimental data, to inform research and development efforts in this space.

Executive Summary

Studies demonstrate that resistance to faropenem can confer cross-resistance to other carbapenems, particularly in Gram-negative bacteria such as Escherichia coli that produce extended-spectrum β-lactamases (ESBLs).[1][2][3][4] The primary mechanism identified involves mutations in outer membrane porin genes, such as ompC, which restricts the entry of carbapenems into the bacterial cell.[1] This finding is significant, as the widespread use of an oral agent like faropenem could inadvertently drive resistance to critical intravenous carbapenems.

Data Presentation: Quantitative Analysis of Cross-Resistance

The development of resistance to faropenem has been shown to directly impact the susceptibility of bacteria to other carbapenems. The following tables summarize key quantitative data from in vitro studies.

Table 1: Minimum Inhibitory Concentration (MIC) Shift in ESBL-Producing E. coli After Induced Faropenem Resistance

This table presents data from a study where ESBL-producing (CTX-M-15) and pan-susceptible E. coli isolates were induced for resistance to faropenem through serial passaging. The MICs of various carbapenems were measured before and after resistance induction.

Bacterial IsolateAntibioticInitial MIC (mg/L)Final MIC (mg/L) after Faropenem Resistance InductionFold Increase in MIC
ESBL-producing E. coli (NSF1, NSF2, NSF3) Faropenem1 - 26432-64x
Ertapenem≤0.5≥8≥16x
Meropenem≤0.5≥2≥4x
Doripenem≤0.5≥2≥4x
Imipenem≤0.5≥1≥2x
Pan-susceptible E. coli (NSF4) Faropenem16464x
Ertapenem≤0.5≤0.5No change
Meropenem≤0.5≤0.5No change
Doripenem≤0.5≤0.5No change
Imipenem≤0.5≤0.5No change
(Data sourced from Gandra et al.)

Table 2: In Vitro Activity of Faropenem Against Cephalosporin-Resistant Enterobacteriaceae

This table summarizes the modal MICs of faropenem against a collection of clinical isolates with different resistance mechanisms.

Bacterial SpeciesResistance MechanismFaropenem Modal MIC (mg/L)Percentage of Isolates Susceptible to ≤2 mg/L
Escherichia coliCTX-M or non-CTX-M ESBLs0.5 - 1>95%
Klebsiella spp.CTX-M or non-CTX-M ESBLs0.5 - 1>95%
Enterobacter spp.ESBLs or Derepressed AmpC2 - 4Lower
Citrobacter spp.ESBLs or Derepressed AmpC2 - 4Lower
Serratia spp.Derepressed AmpC8 - 16Very Low
(Data sourced from Mushtaq et al.)

Signaling Pathways and Experimental Workflows

cross_resistance_mechanism cluster_cell Bacterial Cell OuterMembrane Outer Membrane Periplasm Periplasm InnerMembrane Inner Membrane Faropenem Faropenem Exposure (Serial Passaging) OmpC_Mutation Mutation in ompC gene Faropenem->OmpC_Mutation Induces selective pressure Porin_Loss Loss or Alteration of OmpC Porin Channel OmpC_Mutation->Porin_Loss Reduced_Influx Reduced Drug Influx Porin_Loss->Reduced_Influx Prevents entry Carbapenems Other Carbapenems (Meropenem, Imipenem, etc.) Carbapenems->Reduced_Influx ESBL ESBL Enzyme (e.g., CTX-M-15) in Periplasm Reduced_Influx->ESBL Less drug reaches target Resistance Cross-Resistance to Carbapenems ESBL->Resistance Hydrolyzes remaining drug

experimental_workflow cluster_setup Experimental Setup cluster_induction Resistance Induction cluster_analysis Analysis Isolates Select Clinical Isolates (e.g., ESBL-producing E. coli) Initial_MIC Determine Initial MICs (Faropenem & Carbapenems) Isolates->Initial_MIC Serial_Passaging Serial Passaging in Increasing Faropenem Concentrations Initial_MIC->Serial_Passaging Final_MIC Determine Final MICs Serial_Passaging->Final_MIC WGS Whole Genome Sequencing (WGS) Serial_Passaging->WGS Compare_MICs Compare Initial and Final MICs to Confirm Cross-Resistance Final_MIC->Compare_MICs Mutation_ID Identify Genetic Mutations (e.g., in ompC, envZ) WGS->Mutation_ID Mutation_ID->Compare_MICs Correlate genotype with phenotype

Experimental Protocols

The following methodologies are central to the studies investigating cross-resistance between faropenem and other carbapenems.

In Vitro Resistance Induction by Serial Passaging

This protocol is designed to simulate the development of antibiotic resistance over time.

  • Bacterial Isolates : Well-characterized clinical isolates, such as ESBL-producing E. coli, are selected.

  • Initial Susceptibility Testing : The baseline Minimum Inhibitory Concentrations (MICs) for faropenem and a panel of other carbapenems (e.g., meropenem, imipenem, ertapenem, doripenem) are determined for each isolate.

  • Serial Passaging :

    • Isolates are cultured in a broth medium containing a sub-inhibitory concentration of faropenem.

    • After incubation, the culture from the highest concentration of faropenem that still permits growth is used to inoculate a new series of tubes with incrementally higher concentrations of the drug.

    • This process is repeated daily for a set period (e.g., 7-10 days) until a significant increase in the faropenem MIC is observed (e.g., to 64 mg/L).

  • Final Susceptibility Testing : Once faropenem resistance is induced, the MICs for the panel of other carbapenems are re-determined to assess for cross-resistance.

Antimicrobial Susceptibility Testing (AST)

The MICs, which represent the lowest concentration of an antibiotic that prevents visible bacterial growth, are determined using standardized methods.

  • Method : The broth microdilution method is a commonly used technique. The BSAC (British Society for Antimicrobial Chemotherapy) or CLSI (Clinical and Laboratory Standards Institute) agar dilution methods are also standard.

  • Procedure :

    • A standardized inoculum of the bacterial isolate is prepared.

    • The inoculum is added to wells of a microtiter plate or onto agar plates containing serial two-fold dilutions of the antibiotics being tested.

    • Plates are incubated under appropriate conditions.

    • The MIC is read as the lowest concentration of the antibiotic that inhibits visible growth.

Whole-Genome Sequencing (WGS)

WGS is employed to identify the genetic basis of the observed resistance.

  • Purpose : To compare the genomes of the original (susceptible) and the final (resistant) isolates to identify mutations that arose during the resistance induction process.

  • Procedure :

    • Genomic DNA is extracted from both the initial and the faropenem-resistant isolates.

    • The DNA is sequenced using a high-throughput sequencing platform.

    • The sequence reads from the resistant isolate are aligned to the genome of the original isolate (or a reference genome).

    • Bioinformatic analysis is performed to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and other genetic changes that may be responsible for the resistance phenotype, such as mutations in genes encoding porins (ompC) or regulatory systems (envZ).

Conclusion

The available evidence strongly suggests that the development of resistance to faropenem in certain clinical isolates, particularly ESBL-producing Enterobacteriaceae, can lead to clinically significant cross-resistance to last-resort carbapenems like meropenem and ertapenem. This phenomenon is primarily driven by mutations that reduce bacterial membrane permeability, thereby limiting the efficacy of the entire carbapenem class. These findings underscore the need for cautious and well-monitored use of oral penems and highlight the importance of continued surveillance and research into the mechanisms and clinical impact of antibiotic cross-resistance.

References

A Head-to-Head Comparison of Faropenem and Imipenem Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the chemical and enzymatic stability of two prominent carbapenem antibiotics, faropenem and imipenem, reveals significant differences crucial for drug development and clinical application. This guide synthesizes available experimental data to provide a direct comparison of their stability profiles, offering valuable insights for researchers, scientists, and drug development professionals.

Faropenem, a member of the penem subclass, demonstrates markedly enhanced stability, particularly against enzymatic degradation by β-lactamases, when compared to the carbapenem imipenem. This superior stability is a key differentiator with significant implications for therapeutic efficacy and administration.

Chemical Stability in Aqueous Solutions

Imipenem is well-documented to be unstable in aqueous solutions, with its degradation being dependent on temperature and concentration.[1] In contrast, faropenem exhibits greater chemical stability.[2] One comparative study noted that while imipenem and meropenem are too unstable for continuous infusion, faropenem's stability is comparable to that of more stable β-lactams like aztreonam and piperacillin.[3]

Forced degradation studies on faropenem have shown it undergoes hydrolysis under acidic, alkaline, oxidative, and photolytic conditions.[4] Imipenem's degradation in aqueous solutions is characterized as a first-order process, consistent with hydrolysis.[5] In weakly acidic solutions, imipenem undergoes complex oligomerization, while in weakly alkaline solutions, intermolecular reactions involving the β-lactam and formimidoyl groups occur.

Table 1: Summary of Chemical Stability Data for Faropenem and Imipenem

ParameterFaropenemImipenemReference(s)
General Aqueous Stability More stable than imipenem; comparable to aztreonam and piperacillin.Unstable in aqueous solutions; degradation is temperature and concentration-dependent.
Degradation in 0.9% NaCl at 25°C Data not available in a directly comparable format.>10% degradation after 3.5 hours.
Stability of 5 mg/mL solution at 25°C, 30°C, and 40°C Data not available.Stable for 6 hours.
Stability of 10 mg/mL solution at 25°C Data not available.Stable for 3 to 6 hours depending on the brand.
Stability of 10 mg/mL solution at 30°C and 40°C Data not available.Stable for less than 1 hour.
Forced Degradation Conditions Degrades under acidic, alkaline, oxidative, and photolytic stress.Degrades under acidic and alkaline hydrolysis.

Enzymatic Stability: Resistance to β-Lactamase Hydrolysis

A critical advantage of faropenem is its pronounced stability against hydrolysis by β-lactamases, the primary mechanism of resistance to β-lactam antibiotics. Experimental data demonstrates that faropenem is significantly more resistant to these enzymes than imipenem.

Notably, the rate of hydrolysis of faropenem by metallo-β-lactamase is five times lower than that of imipenem. Faropenem is also highly stable against penicillinase and cephalosporinase. While imipenem is generally stable to many serine β-lactamases, it is susceptible to hydrolysis by metallo-β-lactamases.

Table 2: Comparative Stability against β-Lactamases

β-Lactamase TypeFaropenem StabilityImipenem StabilityReference(s)
Metallo-β-Lactamases High; hydrolysis rate is 5x lower than imipenem.Susceptible to hydrolysis.
Penicillinases (from S. aureus, E. coli) Highly stable.Generally stable.
Cephalosporinases (from E. coli, P. vulgaris) Highly stable.Generally stable.
Various β-Lactamases (from B. fragilis) Highly stable.Susceptible to some.

Degradation Pathways and Products

The degradation of both faropenem and imipenem primarily involves the cleavage of the β-lactam ring. However, the subsequent reactions and resulting products differ.

Imipenem Degradation

The degradation of imipenem in aqueous solution is complex and pH-dependent. In acidic conditions, it undergoes oligomerization initiated by an intermolecular carboxyl group attack on the β-lactam ring. In alkaline conditions, an intermolecular reaction between the β-lactam and formimidoyl groups occurs. The primary degradation product results from the cleavage of the β-lactam ring. Other identified degradation products include a dimer and a product of the interaction between imipenem and cilastatin (a dehydropeptidase I inhibitor it is often co-administered with).

Imipenem_Degradation Imipenem Imipenem Acidic Weakly Acidic Conditions (pH 4.0) Imipenem->Acidic Intermolecular carboxyl attack Alkaline Weakly Alkaline Conditions (pH 9.0-9.5) Imipenem->Alkaline Intermolecular reaction (β-lactam & formimidoyl) Hydrolysis β-Lactam Ring Hydrolysis Imipenem->Hydrolysis General hydrolysis Imipenem_Cilastatin Imipenem-Cilastatin Adduct (DP-3) Imipenem->Imipenem_Cilastatin with Cilastatin Oligomers Oligomers Acidic->Oligomers Intermolecular_Product Intermolecular Reaction Product Alkaline->Intermolecular_Product Ring_Opened Ring-Opened Product (DP-1) Hydrolysis->Ring_Opened Dimer Dimer (DP-2) Ring_Opened->Dimer

Imipenem Degradation Pathways
Faropenem Degradation

The degradation of faropenem also proceeds via the cleavage of the β-lactam ring. Under thermal stress, a major degradation product identified is 5-tetrahydrofuran-thiazole-4-sodium formate. Forced degradation studies have identified other degradation impurities, though a complete pathway is not as extensively detailed in the literature as that for imipenem.

Faropenem_Degradation Faropenem Faropenem Stress_Conditions Stress Conditions (Acid, Alkali, Oxidation, Heat) Faropenem->Stress_Conditions Hydrolysis β-Lactam Ring Hydrolysis Stress_Conditions->Hydrolysis Degradation_Products Degradation Products (e.g., 5-tetrahydrofuran-thiazole- 4-sodium formate) Hydrolysis->Degradation_Products

Faropenem Degradation Overview

Experimental Protocols

The stability of faropenem and imipenem has been assessed using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC).

General HPLC Method for Stability Assessment

A common approach to quantifying the stability of these antibiotics involves the use of a stability-indicating HPLC method.

  • Sample Preparation: The antibiotic is reconstituted in a specific solvent (e.g., 0.9% sodium chloride, 5% dextrose in water) to a known concentration.

  • Incubation: The solutions are stored under controlled conditions (e.g., specific temperature, light exposure).

  • Sampling: Aliquots are withdrawn at predetermined time intervals.

  • HPLC Analysis: The samples are injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The mobile phase composition is optimized to achieve good separation of the parent drug from its degradation products.

  • Quantification: The concentration of the intact antibiotic is determined by measuring the peak area and comparing it to a standard curve. The percentage of the remaining drug is then calculated relative to the initial concentration.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

  • Acid Hydrolysis: The drug is exposed to an acidic solution (e.g., 0.1 N HCl) and heated.

  • Alkaline Hydrolysis: The drug is exposed to a basic solution (e.g., 0.1 N NaOH).

  • Oxidative Degradation: The drug is treated with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: The drug is heated in a solid state or in solution.

  • Photolytic Degradation: The drug is exposed to UV light.

Following exposure to these stress conditions, the samples are analyzed by HPLC or LC-MS to identify and quantify the degradation products.

β-Lactamase Stability Assay

The stability against β-lactamase hydrolysis is typically determined spectrophotometrically.

  • Enzyme Preparation: β-Lactamase enzymes are prepared from bacterial cell cultures.

  • Assay: The antibiotic (substrate) is incubated with the enzyme preparation in a suitable buffer at a specific temperature.

  • Monitoring Hydrolysis: The hydrolysis of the β-lactam ring is monitored by measuring the change in UV absorbance at a specific wavelength.

  • Calculation of Hydrolysis Rate: The rate of hydrolysis is calculated from the change in absorbance over time.

Experimental_Workflow cluster_chemical Chemical Stability cluster_enzymatic Enzymatic Stability cluster_forced Forced Degradation Prep_Chem Sample Preparation (Reconstitution in solution) Incubate_Chem Incubation (Controlled Temp/Light) Prep_Chem->Incubate_Chem Sample_Chem Sampling at Time Intervals Incubate_Chem->Sample_Chem Analyze_Chem HPLC Analysis Sample_Chem->Analyze_Chem Prep_Enzyme Enzyme Preparation (from bacterial culture) Incubate_Enzyme Incubation of Drug with Enzyme Prep_Enzyme->Incubate_Enzyme Monitor_Enzyme Spectrophotometric Monitoring Incubate_Enzyme->Monitor_Enzyme Calculate_Rate Calculate Hydrolysis Rate Monitor_Enzyme->Calculate_Rate Stress Exposure to Stress (Acid, Base, Oxidant, Heat, UV) Analyze_Forced HPLC / LC-MS Analysis Stress->Analyze_Forced Identify_Degradants Identify Degradation Products Analyze_Forced->Identify_Degradants

General Experimental Workflows

Conclusion

The available experimental data unequivocally demonstrates that faropenem possesses superior stability compared to imipenem, particularly in its resistance to enzymatic degradation by a wide range of β-lactamases. This enhanced stability, attributed to its unique chemical structure, suggests potential advantages for faropenem in clinical settings, including a broader spectrum of activity against resistant pathogens and the possibility of more flexible administration regimens. The inherent instability of imipenem in aqueous solutions necessitates careful handling and consideration of administration methods to ensure optimal efficacy. For drug development professionals, the structural features of faropenem that confer its stability offer a valuable blueprint for the design of future β-lactam antibiotics with improved pharmacological properties.

References

A Head-to-Head Battle: In Vitro Potency of Faropenem and Cefdinir Against Haemophilus influenzae

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of respiratory tract infections, Haemophilus influenzae remains a significant pathogen. The ever-present threat of antimicrobial resistance necessitates a continuous evaluation of existing and novel therapeutic agents. This guide provides a detailed comparison of the in vitro potency of two oral β-lactam antibiotics, faropenem and cefdinir, against H. influenzae, supported by experimental data for researchers, scientists, and drug development professionals.

Quantitative Comparison of Antimicrobial Activity

The in vitro activity of faropenem and cefdinir against H. influenzae is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) for both compounds.

AntibioticMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Percent Susceptible
Faropenem 0.5 - 2[1]0.51Not Reported
Cefdinir 0.25 - 1[1]Not ReportedNot Reported83.9% - 100%

Note: Data is compiled from multiple studies and may not represent a direct head-to-head comparison against the same isolates.

Experimental Protocols

The determination of MIC values is a critical component of assessing antibiotic potency. The following is a detailed methodology for the broth microdilution method, a standard procedure for antimicrobial susceptibility testing of H. influenzae, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of faropenem and cefdinir against Haemophilus influenzae isolates.

Materials:

  • Haemophilus influenzae clinical isolates

  • Faropenem and cefdinir analytical grade powder

  • Haemophilus Test Medium (HTM) broth

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or Mueller-Hinton broth

  • Incubator (35°C with 5% CO₂)

  • Spectrophotometer or nephelometer

Procedure:

  • Inoculum Preparation:

    • Subculture H. influenzae isolates onto a fresh chocolate agar plate and incubate at 35°C in a 5% CO₂ atmosphere for 18-24 hours.

    • Select several colonies from the fresh culture and suspend them in sterile saline or Mueller-Hinton broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-4 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in HTM broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare stock solutions of faropenem and cefdinir.

    • Perform serial twofold dilutions of each antibiotic in HTM broth in the 96-well microtiter plates to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plates containing the antibiotic dilutions with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.

    • Incubate the plates at 35°C in a 5% CO₂ atmosphere for 20-24 hours.

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.

Visualizing the Workflow and Mechanisms

To better understand the experimental process and the underlying mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate H. influenzae Isolate Culture Subculture on Chocolate Agar Isolate->Culture Suspension Prepare 0.5 McFarland Suspension Culture->Suspension Inoculum Dilute to Final Inoculum Suspension->Inoculum Inoculate Inoculate Plates Inoculum->Inoculate Plates Prepare Antibiotic Dilution Plates Plates->Inoculate Incubate Incubate at 35°C with 5% CO₂ Inoculate->Incubate Read Read Plates for Growth Incubate->Read MIC Determine MIC Read->MIC

Caption: Broth Microdilution MIC Testing Workflow.

mechanism_of_action cluster_faropenem Faropenem (Penem) cluster_cefdinir Cefdinir (Cephalosporin) Faro Faropenem FPBP Binds to Penicillin-Binding Proteins (PBPs) Faro->FPBP F_Inhibit Inhibits Cell Wall Synthesis FPBP->F_Inhibit F_Lysis Bacterial Cell Lysis F_Inhibit->F_Lysis Cef Cefdinir CPBP Binds to Penicillin-Binding Proteins (PBPs) Cef->CPBP C_Inhibit Inhibits Cell Wall Synthesis CPBP->C_Inhibit C_Lysis Bacterial Cell Lysis C_Inhibit->C_Lysis

Caption: Mechanism of Action for Faropenem and Cefdinir.

Discussion of Findings

The available in vitro data suggests that both faropenem and cefdinir exhibit potent activity against Haemophilus influenzae. The MIC ranges from a direct comparison study indicate that cefdinir may have a slightly lower minimum inhibitory concentration than faropenem against the tested strains.[1] However, it is important to note that this study was conducted on a limited number of isolates.

Faropenem, a member of the penem class of antibiotics, and cefdinir, a third-generation cephalosporin, share a common mechanism of action by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). This inhibition ultimately leads to bacterial cell lysis and death.

Resistance to β-lactam antibiotics in H. influenzae is primarily mediated by the production of β-lactamase enzymes or by alterations in the penicillin-binding proteins. Faropenem has demonstrated stability against many common β-lactamases. Cefdinir is also stable against hydrolysis by many common plasmid-mediated β-lactamases.

References

Faropenem's Efficacy Against Ceftriaxone-Resistant Streptococcus pneumoniae: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of ceftriaxone-resistant Streptococcus pneumoniae (CRSP) poses a significant challenge to the effective treatment of community-acquired respiratory tract infections. This guide provides a comparative analysis of faropenem, an oral penem antibiotic, against this resistant pathogen, supported by available in vitro data. We will delve into the comparative minimum inhibitory concentrations (MICs), the underlying mechanisms of resistance, and detailed experimental protocols for susceptibility testing.

Comparative In Vitro Activity

Faropenem has demonstrated notable in vitro activity against S. pneumoniae, including strains exhibiting resistance to other β-lactam antibiotics such as penicillin and ceftriaxone. While specific MIC50 and MIC90 values for faropenem against isolates confirmed as ceftriaxone-resistant are not widely available in the reviewed literature, existing studies provide valuable insights.

One study reported the MIC range of faropenem against ceftriaxone-resistant S. pneumoniae to be between ≤0.004 to 2 μg/ml.[1] This wide range suggests variability in the level of faropenem activity against different CRSP strains.

To provide a clearer perspective on faropenem's potency, the following table summarizes the MIC data for faropenem and comparator agents against penicillin-resistant S. pneumoniae, a phenotype that frequently overlaps with ceftriaxone resistance.

Antimicrobial AgentMIC50 (μg/mL)MIC90 (μg/mL)
Faropenem 0.25 1
Amoxicillin-clavulanate24
Ceftriaxone24
Cefuroxime816
Imipenem0.250.5

Table 1: Comparative MICs against Penicillin-Resistant S. pneumoniae. Data compiled from a study on recent U.S. isolates.[1]

These data indicate that faropenem and imipenem are more active against penicillin-resistant S. pneumoniae than amoxicillin-clavulanate, ceftriaxone, and cefuroxime, based on their lower MIC90 values.[1]

Mechanism of β-Lactam Resistance in S. pneumoniae

Resistance to β-lactam antibiotics, including ceftriaxone, in Streptococcus pneumoniae is primarily mediated by alterations in the penicillin-binding proteins (PBPs). These enzymes are essential for the synthesis of the bacterial cell wall. Mutations in the genes encoding these proteins reduce their affinity for β-lactam antibiotics, rendering the drugs less effective. This complex process often involves the acquisition of genetic material from related streptococcal species through natural transformation.

G cluster_resistance Mechanism of Ceftriaxone Resistance in S. pneumoniae ceftriaxone Ceftriaxone pbp Penicillin-Binding Proteins (PBPs) ceftriaxone->pbp Inhibition altered_pbp Altered PBPs (Low Affinity) ceftriaxone->altered_pbp Ineffective Inhibition cell_wall Cell Wall Synthesis pbp->cell_wall Catalysis lysis Bacterial Cell Lysis cell_wall->lysis Inhibition leads to altered_pbp->cell_wall Continues Synthesis resistance Resistance altered_pbp->resistance G start Start: Isolate S. pneumoniae prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Microdilution Plate (Serial dilutions of Faropenem) prep_plate->inoculate incubate Incubate at 35°C for 20-24 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End: Determine Susceptibility read_results->end

References

A Comparative Efficacy Analysis of Faropenem and Novel Oral Beta-Lactams

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of faropenem, an established oral penem, against two novel oral beta-lactams: tebipenem pivoxil (a carbapenem) and sulopenem (a penem). This analysis is based on a comprehensive review of available in vitro, pharmacokinetic/pharmacodynamic (PK/PD), and clinical trial data to inform research and development in the field of infectious diseases.

Executive Summary

Faropenem exhibits a broad spectrum of activity against many common respiratory and anaerobic pathogens.[1] Novel oral beta-lactams, such as tebipenem and sulopenem, have been developed to address the rising threat of multidrug-resistant (MDR) Gram-negative bacteria, particularly extended-spectrum β-lactamase (ESBL)-producing Enterobacterales. While direct head-to-head clinical trials are lacking, this guide synthesizes available data to benchmark the performance of these agents. Tebipenem has demonstrated non-inferiority to intravenous ertapenem for complicated urinary tract infections (cUTIs), and sulopenem has shown superiority to ciprofloxacin for uncomplicated UTIs (uUTIs) caused by ciprofloxacin-non-susceptible pathogens.[2][3][4][5]

In Vitro Antibacterial Spectrum

The in vitro activity of these oral beta-lactams is a critical determinant of their potential clinical utility. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for faropenem, tebipenem, and sulopenem against key Gram-positive and Gram-negative pathogens.

Table 1: Comparative In Vitro Activity (MIC50/MIC90 in µg/mL) Against Key Bacterial Pathogens

Pathogen SpeciesFaropenemTebipenem PivoxilSulopenem
Gram-Positive Aerobes
Streptococcus pneumoniae0.5--
Staphylococcus aureus (MSSA)0.12-0.06 / 0.25
Enterococcus faecalis>4-≥8
Gram-Negative Aerobes
Escherichia coli1-2-0.03 / 0.03
E. coli (ESBL-producing)--0.03 / 0.06
Klebsiella pneumoniae1-2-0.03 / 0.12
K. pneumoniae (ESBL-producing)--0.06 / 1
Haemophilus influenzae1--
Moraxella catarrhalis0.5--
Anaerobes
Bacteroides fragilis4--

Pharmacokinetic and Pharmacodynamic Profile

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of an antibiotic are crucial for predicting its clinical success. The table below provides a comparative overview of key PK parameters for faropenem, tebipenem, and sulopenem. The primary PD index for beta-lactams associated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (fT>MIC).

Table 2: Comparative Pharmacokinetic Parameters of Oral Beta-Lactams

ParameterFaropenem MedoxomilTebipenem Pivoxil HydrobromideSulopenem Etzadroxil/Probenecid
Bioavailability 70-80%~60%~50%
Tmax (hours) 1-2~1~1
Cmax (mg/L) 13.8 (300 mg dose)3.40 (infected patients)-
AUC0-∞ (mg·h/L) 11.73 (300 mg sodium salt)10.01 (infected patients, AUC0-8)4.55 (500 mg dose)
Half-life (hours) ~1~2.02 (infected patients)~1
Protein Binding 90-95%~98.7% (murine)10%

Note: PK parameters can vary based on patient population, food effect, and co-administered drugs. Data presented is a general overview.

Pharmacodynamic Insights

For faropenem, a f%T>MIC of 10.6% was associated with 50% efficacy (ED50) in a murine model of Bacillus anthracis infection. Studies on tebipenem suggest that an fAUC0-24/MIC · 1/tau value of 34.58 to 51.87 is associated with logarithmic killing and suppression of resistance in a hollow-fiber infection model.

Clinical Efficacy from Phase 3 Trials

While no head-to-head trials exist between faropenem and the novel oral beta-lactams, their efficacy has been evaluated against other standard-of-care antibiotics.

Table 3: Summary of Key Phase 3 Clinical Trial Outcomes

Trial (Drug)IndicationComparatorPrimary EndpointKey Efficacy Results
Faropenem Acute Bacterial SinusitisCefuroximeClinical Cure Rate80.3% (7 days) and 82.8% (10 days) for faropenem vs. 74.5% for cefuroxime (p<0.05).
SURE-1 (Sulopenem) Uncomplicated UTICiprofloxacinOverall Success (Clinical + Microbiological)In ciprofloxacin-non-susceptible population: 62.6% for sulopenem vs. 36.0% for ciprofloxacin (Superiority). In combined population: 65.6% for sulopenem vs. 67.9% for ciprofloxacin (Non-inferior).
REASSURE (Sulopenem) Uncomplicated UTIAmoxicillin/ClavulanateOverall Success (Clinical + Microbiological)61.7% for sulopenem vs. 55.0% for amoxicillin/clavulanate (Non-inferior and statistically superior).
ADAPT-PO (Tebipenem) Complicated UTI / Acute PyelonephritisErtapenem (IV)Overall Response (Clinical + Microbiological)58.8% for tebipenem vs. 61.6% for ertapenem (Non-inferior). Clinical cure rates were >93% for both.

Mechanism of Action and Resistance

Like all beta-lactam antibiotics, faropenem, tebipenem, and sulopenem exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.

Resistance to beta-lactams in Gram-negative bacteria is often mediated by β-lactamase enzymes. The induction of some of these enzymes, such as AmpC, is a regulated process. The AmpG-AmpR-AmpC signaling pathway is a key mechanism for this induction.

AmpC_Induction cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PBP PBP Inhibition (Beta-Lactams) Muropeptides Cell Wall Fragments (anhMurNAc-peptides) PBP->Muropeptides generates AmpG AmpG (Permease) Muropeptides->AmpG transported by NagZ NagZ AmpG->NagZ delivers to Muropeptide_products Processed Muropeptides (GlcNAc-anhMurNAc) NagZ->Muropeptide_products processes AmpR_inactive AmpR (Inactive) Muropeptide_products->AmpR_inactive binds to AmpR_active AmpR (Active) AmpR_inactive->AmpR_active activates ampC_gene ampC gene AmpR_active->ampC_gene induces transcription of AmpC_protein AmpC β-lactamase ampC_gene->AmpC_protein translates to AmpC_protein->PBP hydrolyzes β-lactams

Caption: The AmpG-AmpR-AmpC β-lactamase induction pathway.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow start Start: Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) prepare_antibiotic Prepare serial two-fold dilutions of antibiotic in microtiter plate start->prepare_antibiotic inoculate Inoculate each well with bacterial suspension prepare_antibiotic->inoculate controls Include growth control (no antibiotic) and sterility control (no bacteria) inoculate->controls incubate Incubate at 35°C for 16-20 hours controls->incubate read_results Determine MIC: Lowest concentration with no visible growth incubate->read_results end End read_results->end

Caption: Workflow for MIC determination by broth microdilution.

Phase 3 Clinical Trial Methodology (Example: Sulopenem for uUTI - REASSURE Trial)

The clinical efficacy data for sulopenem in uUTI is derived from the REASSURE trial (NCT05584657).

  • Study Design: A Phase 3, multicenter, randomized, double-blind, double-dummy, non-inferiority trial.

  • Patient Population: Adult women with signs and symptoms of uncomplicated urinary tract infection.

  • Intervention: Oral sulopenem etzadroxil/probenecid (500 mg/500 mg) twice daily for 5 days.

  • Comparator: Oral amoxicillin/clavulanate (875 mg/125 mg) twice daily for 5 days.

  • Primary Endpoint: Overall success, defined as a composite of clinical cure (resolution of symptoms) and microbiological eradication (urine culture with <105 CFU/mL), at the Test-of-Cure visit (Day 12).

  • Statistical Analysis: The primary analysis was for non-inferiority in the microbiological modified intent-to-treat (mMITT) population with baseline pathogens susceptible to the comparator.

Clinical_Trial_Flow cluster_sulopenem_arm Sulopenem Arm cluster_comparator_arm Comparator Arm screening Patient Screening: Adult women with uUTI symptoms randomization Randomization (1:1) screening->randomization sulopenem_treatment Oral Sulopenem/Probenecid (5 days) randomization->sulopenem_treatment comparator_treatment Oral Amoxicillin/Clavulanate (5 days) randomization->comparator_treatment toc_visit Test-of-Cure Visit (Day 12 ± 1) sulopenem_treatment->toc_visit comparator_treatment->toc_visit primary_endpoint Primary Endpoint Assessment: Overall Success (Clinical Cure + Microbiological Eradication) toc_visit->primary_endpoint

Caption: Simplified workflow of the REASSURE clinical trial.

Conclusion

Faropenem remains a viable oral beta-lactam with a well-established efficacy and safety profile, particularly for respiratory tract infections. The novel oral beta-lactams, tebipenem and sulopenem, represent significant advancements, offering potent activity against many multidrug-resistant Gram-negative pathogens that are common causes of urinary tract infections. Tebipenem provides an oral step-down option for hospitalized patients with cUTI, while sulopenem offers a new therapeutic choice for uUTIs, especially those caused by quinolone-resistant organisms. The selection of an appropriate oral beta-lactam will depend on the specific clinical scenario, local resistance patterns, and the pathogen's susceptibility profile. Further research, including head-to-head comparative studies, would be beneficial to fully elucidate the relative positioning of these important oral antibiotics.

References

A Comparative Analysis of the Post-Antibiotic Effect of Faropenem and Other Penems

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 29, 2025 – A comprehensive review of available in vitro data on the post-antibiotic effect (PAE) of faropenem compared to other penem antibiotics, including imipenem, meropenem, and ertapenem, reveals important distinctions in their persistent antibacterial activity. This guide provides researchers, scientists, and drug development professionals with a consolidated overview of quantitative PAE data, detailed experimental methodologies, and a visualization of the underlying mechanisms.

The post-antibiotic effect, the suppression of bacterial growth after brief exposure to an antimicrobial agent, is a critical pharmacodynamic parameter that can influence dosing regimens. Among the β-lactam class, carbapenems and penems are notable for exhibiting a significant PAE, particularly against Gram-negative bacteria.

Quantitative Comparison of Post-Antibiotic Effects

The following table summarizes the in vitro post-antibiotic effect of faropenem, imipenem, meropenem, and ertapenem against several common bacterial pathogens. Data has been compiled from multiple studies, and experimental conditions such as antibiotic concentration and exposure time are noted where available.

AntibioticBacterial SpeciesAntibiotic Concentration (x MIC)Exposure Time (hours)Post-Antibiotic Effect (PAE) (hours)
Faropenem Escherichia coli421.1 - 1.5
1021.8 - 2.1
Staphylococcus aureus421.5 - 2.0
1022.2 - 2.8
Streptococcus pneumoniae221.9 - 2.4
422.5 - 3.1
1023.2 - 3.8
Haemophilus influenzae2, 4, 102No significant PAE observed
Imipenem Escherichia coli41.5No significant PAE observed[1]
Staphylococcus aureus41.51.7 - 1.8[1]
Pseudomonas aeruginosa41.51.2 - 2.5[1]
Meropenem Escherichia coli (ATCC 25922)41.50.8[1]
Staphylococcus aureus41.50.7 - 1.7[1]
Pseudomonas aeruginosa41.50.8 - 2.0
Ertapenem Escherichia coli1, 5, 101No significant PAE observed
Staphylococcus aureus--Shorter PAE observed (quantitative data not specified)
Streptococcus pneumoniae--PAE observed (quantitative data not specified); PAE-SME of 5-7 hours
Haemophilus influenzae--PAE-SME of 5-7 hours

PAE-SME: Post-antibiotic sub-MIC effect. Data is presented as a range where multiple strains were tested in the cited studies.

Experimental Protocols

The determination of the post-antibiotic effect is a critical component of characterizing the pharmacodynamic profile of an antibiotic. The following is a generalized protocol for determining the in vitro PAE, based on methodologies cited in the literature.

Preparation of Bacterial Inoculum
  • Bacterial strains are cultured on an appropriate agar medium overnight at 35-37°C.

  • Several colonies are then inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated with shaking until the culture reaches the mid-logarithmic phase of growth (typically an optical density of 0.3-0.5 at 600 nm).

  • The bacterial suspension is then diluted to a standardized concentration, commonly 10^6 colony-forming units (CFU)/mL.

Antibiotic Exposure
  • The standardized bacterial culture is divided into test and control groups.

  • The test group is exposed to the antibiotic at a specific multiple of its minimum inhibitory concentration (MIC), for example, 4x or 10x MIC.

  • The control group is incubated under the same conditions without the antibiotic.

  • The exposure period is typically 1 to 2 hours at 37°C with shaking.

Antibiotic Removal
  • To remove the antibiotic, the bacterial suspension is centrifuged at high speed (e.g., 10,000 x g for 10 minutes).

  • The supernatant containing the antibiotic is discarded, and the bacterial pellet is resuspended in fresh, pre-warmed, antibiotic-free broth.

  • This washing step is typically repeated two to three times to ensure complete removal of the antibiotic.

Regrowth and Monitoring
  • The washed bacterial suspensions (both test and control) are then incubated at 37°C.

  • Bacterial growth is monitored over time by collecting samples at regular intervals (e.g., every hour for 8-10 hours).

  • The number of viable bacteria in each sample is determined by plating serial dilutions onto agar plates and counting the resulting colonies after overnight incubation.

Calculation of the Post-Antibiotic Effect
  • The PAE is calculated using the following formula: PAE = T - C

    • T is the time required for the count of CFU in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.

    • C is the time required for the count of CFU in the untreated control culture to increase by 1 log10 above its initial count.

PAE_Workflow Experimental Workflow for Determining Post-Antibiotic Effect cluster_prep Preparation cluster_exposure Exposure cluster_removal Antibiotic Removal cluster_regrowth Regrowth and Monitoring cluster_calculation Calculation start Start with Bacterial Culture log_phase Incubate to Logarithmic Growth Phase start->log_phase standardize Standardize Inoculum (e.g., 10^6 CFU/mL) log_phase->standardize split Divide into Control and Test Cultures standardize->split add_antibiotic Add Antibiotic to Test Culture (e.g., 4x MIC) split->add_antibiotic incubate_exposure Incubate Both Cultures (1-2 hours) split->incubate_exposure Control Culture add_antibiotic->incubate_exposure centrifuge Centrifuge and Discard Supernatant incubate_exposure->centrifuge resuspend Resuspend in Fresh Broth centrifuge->resuspend repeat_wash Repeat Wash Cycle (2-3 times) resuspend->repeat_wash incubate_regrowth Incubate Washed Cultures repeat_wash->incubate_regrowth sample Take Samples at Regular Intervals incubate_regrowth->sample plate Plate Serial Dilutions sample->plate count Count CFUs after Incubation plate->count calculate Calculate PAE = T - C count->calculate

A flowchart of the experimental workflow for determining the post-antibiotic effect (PAE).

Mechanism of the Post-Antibiotic Effect of Penems

The post-antibiotic effect of penems, and β-lactams in general, is not attributed to a single signaling pathway but rather to the consequences of their primary mechanism of action: the inhibition of bacterial cell wall synthesis. This process involves the following key steps:

  • Inhibition of Penicillin-Binding Proteins (PBPs): Penems covalently bind to the active site of PBPs, which are essential enzymes for the synthesis and cross-linking of peptidoglycan, the major component of the bacterial cell wall.

  • Disruption of Cell Wall Synthesis: This binding inactivates the PBPs, leading to the cessation of peptidoglycan synthesis and the accumulation of cell wall precursors.

  • Non-Lethal Damage: Even after the antibiotic is removed from the environment, the PBPs may remain acylated and inactive for a period. The bacterium must then synthesize new, functional PBPs to resume cell wall construction.

  • Recovery Period: The time required for the synthesis of new PBPs and the repair of the damaged cell wall contributes to the observed post-antibiotic effect, during which bacterial growth and division are suppressed.

PAE_Mechanism Mechanism of Post-Antibiotic Effect of Penems cluster_action Antibiotic Action cluster_effect Cellular Effect cluster_recovery Post-Antibiotic Recovery (PAE Phase) penem Penem Antibiotic pbp Penicillin-Binding Proteins (PBPs) penem->pbp Binds to and Inhibits peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes inhibition Inhibition of Peptidoglycan Synthesis pbp->inhibition cell_wall Bacterial Cell Wall peptidoglycan->cell_wall Forms damage Non-Lethal Cell Wall Damage inhibition->damage removal Antibiotic Removed new_pbp Synthesis of New PBPs removal->new_pbp Time Lag repair Cell Wall Repair new_pbp->repair regrowth Resumption of Bacterial Growth repair->regrowth

The mechanism of the post-antibiotic effect of penem antibiotics.

References

A Comparative Guide to Faropenem Susceptibility Testing Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of common methods for determining bacterial susceptibility to Faropenem, a broad-spectrum oral penem antibiotic. Accurate susceptibility testing is paramount for effective antimicrobial stewardship and the clinical success of novel therapeutic agents. This document outlines the performance of three key methods—broth microdilution, disk diffusion, and gradient diffusion—supported by experimental data to aid in the selection of the most appropriate technique for research and development applications.

Executive Summary

The determination of Faropenem susceptibility is crucial, particularly in the context of rising antimicrobial resistance. While standardized breakpoints from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are not yet established for Faropenem, research provides tentative interpretive criteria. This guide synthesizes available data to compare the performance of broth microdilution (BMD), disk diffusion, and gradient diffusion (e.g., Etest) for assessing Faropenem's efficacy against various bacterial isolates.

Comparative Performance of Susceptibility Testing Methods

The following table summarizes the performance characteristics of the three primary methods for Faropenem susceptibility testing. The data is compiled from various studies, with broth microdilution serving as the reference method.

MethodPrincipleKey Performance MetricsAdvantagesDisadvantages
Broth Microdilution (BMD) Determines the Minimum Inhibitory Concentration (MIC) in a liquid medium.Gold Standard: Provides quantitative MIC values.High accuracy and reproducibility.Labor-intensive, higher cost, and slower turnaround time.
Disk Diffusion (Kirby-Bauer) Measures the zone of inhibition around an antibiotic-impregnated disk on an agar plate.High Sensitivity and Specificity for Carbapenemase Detection: Sensitivity: 98-99%, Specificity: 87-94%[1]. Good correlation with BMD for some organisms[2].Simple, low cost, and widely used.Qualitative or semi-quantitative results, influenced by various experimental factors.
Gradient Diffusion (Etest) A plastic strip with a predefined antibiotic gradient on an agar plate determines the MIC.Good Categorical Agreement with BMD (for some antibiotics): Data for Faropenem is limited, but for other β-lactams, agreement varies.Provides a quantitative MIC, is relatively easy to perform.More expensive than disk diffusion, and performance can be variable.

Tentative Interpretive Criteria for Faropenem

In the absence of official CLSI or EUCAST breakpoints, the following tentative criteria have been proposed in research studies:

MethodOrganism GroupSusceptibleIntermediateResistantSource
Disk Diffusion (10 µg disk) Enterobacterales≥16 mm-≤12 mm[3]
Broth Microdilution (MIC) Enterobacterales≤2.2 mg/L2.8 - 4.3 mg/L>5.2 mg/L[2]

Note: These are tentative breakpoints and should be used as a guide for research purposes. Clinical interpretation requires validation by regulatory bodies.

Experimental Protocols

Detailed methodologies for each susceptibility testing method are provided below to ensure reproducibility.

Broth Microdilution (BMD) Method
  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) culture plate.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Preparation of Faropenem Dilutions:

    • Prepare a stock solution of Faropenem powder of known potency.

    • Perform two-fold serial dilutions of the Faropenem stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Within 15 minutes of standardization, further dilute the inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of Faropenem that completely inhibits visible growth of the organism.

Disk Diffusion (Kirby-Bauer) Method
  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the BMD method.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

  • Application of Antibiotic Disk:

    • Aseptically apply a Faropenem-impregnated disk (typically 5 µg or 10 µg) to the surface of the inoculated MHA plate.

    • Ensure the disk is in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of complete inhibition in millimeters (mm) using a ruler or caliper.

    • Interpret the results based on the tentative breakpoints provided in the table above.

Gradient Diffusion Method (e.g., Etest)
  • Inoculum Preparation and Plate Inoculation:

    • Prepare the inoculum and inoculate the MHA plate as described for the disk diffusion method.

  • Application of Gradient Strip:

    • Aseptically apply the Faropenem gradient strip to the agar surface with the MIC scale facing upwards.

  • Incubation:

    • Incubate the plate under the same conditions as the disk diffusion method.

  • Result Interpretation:

    • After incubation, an elliptical zone of inhibition will be visible.

    • Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Mechanism of Action and Resistance

The following diagram illustrates the mechanism of action of Faropenem and the primary pathways of bacterial resistance.

Faropenem_Mechanism cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis PBP->CellLysis Inhibition leads to CellWall Stable Cell Wall Peptidoglycan->CellWall BetaLactamase β-Lactamase Production Faropenem Faropenem BetaLactamase->Faropenem Hydrolyzes PBP_mod PBP Alteration PBP_mod->Faropenem Reduced binding affinity Efflux Efflux Pumps Efflux->Faropenem Expels drug Faropenem->PBP Inhibits

Caption: Faropenem's mechanism of action and bacterial resistance pathways.

Conclusion

The choice of a Faropenem susceptibility testing method depends on the specific requirements of the study. Broth microdilution remains the gold standard for its quantitative accuracy. Disk diffusion is a simple and cost-effective screening method, particularly useful for detecting potential carbapenemase production. The gradient diffusion method offers a quantitative MIC but requires further validation for Faropenem. As research on Faropenem continues, the establishment of standardized breakpoints by regulatory bodies will be critical for its clinical application.

References

Comparative Pharmacodynamics of Faropenem Across Animal Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacodynamic properties of Faropenem in various animal species. The following information, supported by experimental data, is intended to facilitate further research and development of this broad-spectrum oral penem antibiotic.

Faropenem, a beta-lactam antibiotic, exhibits bactericidal activity by inhibiting the synthesis of the bacterial cell wall. Its efficacy is primarily associated with the duration of time that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen. This guide summarizes key in vivo and in vitro pharmacodynamic parameters of Faropenem in murine and canine models, providing valuable insights into its potential therapeutic applications in veterinary and preclinical settings.

Quantitative Pharmacodynamic Data

The following tables summarize the in vivo efficacy, urinary pharmacodynamics, and in vitro activity of Faropenem.

Table 1: In Vivo Efficacy of Faropenem in Murine Models

PathogenAnimal ModelPharmacodynamic ParameterValueReference
Bacillus anthracis (Ames strain)Lethal Murine Inhalation Postexposure Prophylaxis ModelED50 (% fT>MIC)10.6[1][2]
ED90 (% fT>MIC)13.4[1][2]
ED99 (% fT>MIC)16.4[1]
Staphylococcus aureus (MSSA)Murine Peritonitis ModelED50 (mg/kg)7.07
Staphylococcus aureus (MRSA, sensitive in vitro)Murine Peritonitis ModelED50 (mg/kg)38.3
Staphylococcus aureus (MRSA, moderately resistant in vitro)Murine Peritonitis ModelED50 (mg/kg)38.6
Staphylococcus aureus (MRSA, severely resistant in vitro)Murine Peritonitis ModelED50 (mg/kg)71.9

ED50, ED90, ED99: Effective dose required to protect 50%, 90%, and 99% of the animals, respectively. % fT>MIC: Percentage of the dosing interval during which the free drug concentration remains above the MIC.

Table 2: Urinary Pharmacodynamics of Faropenem in a Canine Ex Vivo Model against ESBL-Producing E. coli

Time Post-Administration (hours)Mean Urinary Concentration (µg/mL)Median Urinary Bactericidal Titer (UBT) against E. coli (MIC 1 µg/mL)Median Urinary Bactericidal Titer (UBT) against E. coli (MIC 2 µg/mL)Median Urinary Bactericidal Titer (UBT) against E. coli (MIC 4 µg/mL)Median Urinary Bactericidal Titer (UBT) against E. coli (MIC 16 µg/mL)Reference
0-45841:321:161:81:2
4-82461:161:81:41:1
8-12231:21:11:01:0

ESBL: Extended-Spectrum Beta-Lactamase. UBT: The highest dilution of urine that kills 99.9% of the bacterial inoculum.

Table 3: In Vitro Activity (MIC90) of Faropenem Against Various Pathogens

PathogenMIC90 (µg/mL)Reference
Streptococcus pneumoniae (penicillin-susceptible)0.008
Streptococcus pneumoniae (penicillin-intermediate)0.25
Streptococcus pneumoniae (penicillin-resistant)1
Haemophilus influenzae (β-lactamase negative)1
Haemophilus influenzae (β-lactamase positive)0.5
Moraxella catarrhalis (β-lactamase negative)0.12
Moraxella catarrhalis (β-lactamase positive)0.5
Staphylococcus aureus (methicillin-susceptible)0.12
Escherichia coli1-2
Klebsiella pneumoniae1-2
Isolates from animal and human bites (aerobic)≤0.25
Isolates from animal and human bites (anaerobic)≤1

MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate interpretation of the data.

Murine Inhalation Anthrax Model

This model evaluates the efficacy of Faropenem in a post-exposure prophylaxis scenario against Bacillus anthracis.

  • Animal Model: Female BALB/c mice are commonly used.

  • Infection: Mice are challenged with an aerosol inhalation of B. anthracis (Ames strain) at a dose equivalent to 100 times the 50% lethal dose (LD50).

  • Treatment: Faropenem sodium is administered intraperitoneally (i.p.) at various doses (e.g., 10, 20, 40, and 80 mg/kg/day) starting 24 hours post-challenge. The daily dose is typically fractionated and administered at 4, 6, or 12-hour intervals for a duration of 14 days.

  • Pharmacokinetic Sampling: Blood samples are collected from a separate cohort of mice at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 1.5, 2, 3, 4, and 6 hours) to determine plasma drug concentrations.

  • Pharmacodynamic Analysis: The primary endpoint is survival, which is monitored for at least 27 days. Pharmacokinetic and pharmacodynamic data are then integrated to determine the relationship between drug exposure (specifically f%T>MIC) and efficacy (survival).

Canine Ex Vivo Urinary Pharmacodynamic Model

This model assesses the bactericidal activity of Faropenem in the urine of dogs.

  • Animal Model: Healthy beagle dogs are typically used.

  • Drug Administration: Faropenem is administered orally at a specific dose (e.g., 5 mg/kg).

  • Urine Collection: Urine samples are collected at defined intervals (e.g., every 4 hours for the first 12 hours) post-administration.

  • Measurement of Urinary Drug Concentration: The concentration of Faropenem in the collected urine samples is determined using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Urinary Bactericidal Titer (UBT) Assay:

    • Serial twofold dilutions of the collected urine are made in a suitable broth medium.

    • Each dilution is inoculated with a standardized suspension of the test organism (e.g., ESBL-producing E. coli).

    • Following incubation, the UBT is determined as the highest dilution of urine that results in a ≥99.9% reduction in the initial bacterial count.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized in vitro technique to determine the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.

  • Preparation of Antibiotic Dilutions: A serial twofold dilution of Faropenem is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: The test bacterium is grown to a specific turbidity, equivalent to a 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The wells containing the antibiotic dilutions are inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Time-Kill Curve Assay

This in vitro assay evaluates the rate and extent of bacterial killing by an antibiotic over time.

  • Preparation of Test System: Test tubes containing broth with various concentrations of Faropenem (typically multiples of the MIC) are prepared. A control tube without the antibiotic is also included.

  • Inoculation: Each tube is inoculated with a standardized bacterial suspension to achieve an initial density of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each tube, serially diluted, and plated onto agar plates.

  • Colony Counting and Data Analysis: After incubation, the number of viable colonies on each plate is counted to determine the CFU/mL at each time point. The results are plotted as log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows related to the pharmacodynamic evaluation of Faropenem.

Faropenem_Mechanism_of_Action cluster_bacterium Bacterial Cell Faropenem Faropenem PBP Penicillin-Binding Proteins (PBPs) Faropenem->PBP Binds to and inhibits CellWall Bacterial Cell Wall (Peptidoglycan Layer) PBP->CellWall Cross-linking of peptidoglycan Lysis Cell Lysis and Death PBP->Lysis Inhibition leads to weakened cell wall Peptidoglycan_precursors Peptidoglycan Precursors Peptidoglycan_precursors->PBP Normal Substrate

Caption: Mechanism of action of Faropenem.

In_Vivo_Efficacy_Workflow start Start: Select Animal Model infection Induce Infection (e.g., bacterial challenge) start->infection treatment_groups Establish Treatment Groups (Vehicle, Faropenem doses, Comparator) infection->treatment_groups drug_admin Administer Treatment (defined route and schedule) treatment_groups->drug_admin monitoring Monitor Clinical Signs and Survival drug_admin->monitoring pk_sampling Pharmacokinetic (PK) Blood Sampling drug_admin->pk_sampling pd_endpoint Determine Primary Pharmacodynamic (PD) Endpoint (e.g., Survival, Bacterial Load) monitoring->pd_endpoint pk_analysis Analyze Plasma Drug Concentrations pk_sampling->pk_analysis pkpd_analysis PK/PD Analysis (Correlate exposure with efficacy) pk_analysis->pkpd_analysis pd_endpoint->pkpd_analysis end End: Determine Efficacy (e.g., ED50) pkpd_analysis->end

Caption: Experimental workflow for in vivo efficacy studies.

Time_Kill_Assay_Workflow cluster_sampling Time-Point Sampling start Start: Prepare Bacterial Inoculum (e.g., 5x10^5 CFU/mL) prepare_tubes Prepare Test Tubes with Broth and Faropenem Concentrations (e.g., 0x, 1x, 2x, 4x MIC) start->prepare_tubes inoculate Inoculate Tubes with Bacterial Suspension prepare_tubes->inoculate incubate Incubate at 37°C inoculate->incubate t0 T=0h serial_dilution Perform Serial Dilutions of Aliquots incubate->serial_dilution t2 T=2h t4 T=4h t8 T=8h t24 T=24h plating Plate Dilutions onto Agar serial_dilution->plating incubation_plates Incubate Plates (e.g., 18-24h at 37°C) plating->incubation_plates colony_count Count Colonies (CFU/mL) incubation_plates->colony_count plot_data Plot log10 CFU/mL vs. Time colony_count->plot_data end End: Determine Bactericidal/ Bacteriostatic Activity plot_data->end

Caption: Workflow for an in vitro time-kill kinetic study.

References

Assessing the Relative Risk of Resistance Development: Faropenem vs. Comparators

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of antimicrobial resistance is a critical global health challenge, necessitating a thorough evaluation of new and existing antibiotics for their potential to select for resistant pathogens. This guide provides an objective comparison of the relative risk of resistance development associated with faropenem, an oral penem antibiotic, versus key comparator agents, including other β-lactams and fluoroquinolones. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of infectious diseases and antimicrobial chemotherapy.

Executive Summary

Faropenem demonstrates a variable risk of resistance development that is dependent on the bacterial species and the presence of pre-existing resistance mechanisms. In vitro studies indicate a low propensity for faropenem to select for resistant mutants in key respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae when compared to macrolides and fluoroquinolones. However, for Enterobacteriaceae, particularly strains already expressing extended-spectrum β-lactamases (ESBLs), exposure to faropenem can lead to the development of cross-resistance to carbapenems. This is a significant consideration in clinical settings where ESBL-producing organisms are prevalent. The primary mechanisms of resistance to faropenem that have been identified involve alterations in outer membrane porins and two-component regulatory systems.

In Vitro Resistance Development Potential

The propensity of an antibiotic to select for resistant mutants can be assessed through various in vitro methods, including serial passage studies and determination of the mutant prevention concentration (MPC).

Serial Passage Studies

Serial passage studies involve repeatedly exposing a bacterial population to sub-inhibitory concentrations of an antibiotic and monitoring the change in the minimum inhibitory concentration (MIC) over time. A slower rate of MIC increase suggests a lower potential for resistance development.

One study demonstrated that faropenem did not select for resistant mutants of nine S. pneumoniae and six H. influenzae strains after 50 consecutive daily subcultures in sub-inhibitory concentrations. In contrast, resistant clones were readily obtained for macrolides, ketolides, and quinolones under the same conditions, indicating a lower propensity for faropenem to select for resistance in these respiratory pathogens.

Cross-Resistance with Carbapenems

A critical concern with the use of faropenem is the potential for cross-resistance with carbapenems, a class of last-resort antibiotics. Research has shown that inducing resistance to faropenem in ESBL-producing Escherichia coli can lead to decreased susceptibility to carbapenems.

Table 1: MICs (μg/mL) of Faropenem and Carbapenems Before and After In Vitro Faropenem Resistance Induction in ESBL-Producing E. coli

AntibioticInitial MIC (μg/mL)Final MIC (μg/mL) after Faropenem ExposureFold Increase in MIC
Faropenem1 - 26432 - 64
Ertapenem≤0.5≥8≥16
Doripenem≤0.5≥2≥4
Meropenem≤0.5≥2≥4
Imipenem≤0.5≥1≥2

Data compiled from a study on CTX-M-15-producing E. coli isolates.[1][2][3]

These findings suggest that the development of resistance to faropenem can compromise the efficacy of carbapenems, particularly in infections caused by ESBL-producing Enterobacteriaceae.[1][2]

Mechanisms of Resistance

The primary mechanisms of acquired resistance to faropenem identified in vitro involve modifications to outer membrane proteins and regulatory pathways that control their expression.

In ESBL-producing E. coli that developed cross-resistance to carbapenems after faropenem exposure, whole-genome sequencing revealed non-synonymous changes in the ompC gene, which encodes for an outer membrane porin. In a pan-susceptible isolate, a single nucleotide polymorphism was identified in the envZ gene. EnvZ is the sensor kinase component of the EnvZ/OmpR two-component regulatory system, which controls the expression of outer membrane porins OmpC and OmpF in response to environmental osmolarity.

Mutations in ompC can lead to reduced permeability of the outer membrane, thereby restricting the entry of faropenem and other β-lactam antibiotics into the bacterial cell. Alterations in the EnvZ/OmpR system can also lead to downregulation of porin expression, contributing to resistance.

Below is a diagram illustrating the EnvZ/OmpR signaling pathway and its role in regulating porin expression.

EnvZ_OmpR_Pathway cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm cluster_dna DNA cluster_periplasm Outer Membrane EnvZ EnvZ (Sensor Kinase) ATP ATP ADP ADP OmpR OmpR (Response Regulator) EnvZ->OmpR Phosphotransfer ATP->EnvZ Autophosphorylation OmpR_P OmpR-P (Phosphorylated) OmpR->OmpR_P ompC_promoter ompC Promoter OmpR_P->ompC_promoter Binds and Activates Transcription ompF_promoter ompF Promoter OmpR_P->ompF_promoter Binds and Represses Transcription OmpC OmpC Porin ompC_promoter->OmpC Expression OmpF OmpF Porin ompF_promoter->OmpF Repression Osmotic_Stress High Osmotic Stress (Signal) Osmotic_Stress->EnvZ Activates

Caption: EnvZ/OmpR two-component regulatory system in E. coli.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standardized technique for determining MICs.

  • Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate broth for the test organism) in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included. The plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.

In Vitro Resistance Selection by Serial Passage

This method is used to assess the potential for an antimicrobial agent to select for resistant mutants over time.

  • Initial MIC Determination: The baseline MIC of the antimicrobial agent for the test organism is determined using the broth microdilution method.

  • Serial Passages: The bacterial strain is cultured in broth containing sub-inhibitory concentrations of the antimicrobial agent (typically starting at 0.5x the initial MIC).

  • Daily Transfers: Each day, an aliquot of the bacterial culture from the tube with the highest concentration of the antibiotic that still shows growth is used to inoculate a new series of tubes with fresh broth and increasing concentrations of the antimicrobial agent.

  • MIC Monitoring: The MIC is determined at regular intervals (e.g., every few passages) to monitor for any increase. A significant increase in the MIC (e.g., four-fold or greater) indicates the development of resistance.

  • Stability of Resistance: To confirm that the observed resistance is stable, the resistant mutant is sub-cultured for several passages on antibiotic-free media, and the MIC is then re-determined.

Below is a workflow diagram for the serial passage experiment.

Serial_Passage_Workflow start Start: Bacterial Isolate mic_initial Determine Initial MIC start->mic_initial subculture Subculture in Broth with Sub-inhibitory Antibiotic Conc. mic_initial->subculture incubate Incubate (18-24h) subculture->incubate end_no_resistance End: No Significant Resistance (after set passages) subculture->end_no_resistance transfer Transfer Aliquot from Highest Conc. with Growth to Fresh Media incubate->transfer mic_monitor Monitor MIC Periodically transfer->mic_monitor decision Significant MIC Increase? mic_monitor->decision decision->subculture No end_resistant End: Resistant Mutant Selected decision->end_resistant Yes

Caption: Experimental workflow for in vitro resistance selection.

Conclusion and Future Directions

The available in vitro data suggest that faropenem has a low propensity to select for resistance in common respiratory pathogens such as S. pneumoniae and H. influenzae, particularly when compared to non-β-lactam agents. However, a significant concern is the potential for faropenem to drive the development of cross-resistance to carbapenems in ESBL-producing Enterobacteriaceae. This underscores the importance of judicious use of faropenem and the need for ongoing surveillance of resistance patterns.

Further research is warranted to directly compare the mutant prevention concentrations of faropenem with those of key carbapenems across a broader range of clinically relevant pathogens. Such studies would provide a more comprehensive assessment of the relative risk of resistance development and help to guide the optimal clinical positioning of faropenem in an era of increasing antimicrobial resistance.

References

In Vitro Activity of Faropenem: A Comparative Discussion on the Influence of Human vs. Bovine Serum

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research is the direct comparative analysis of Faropenem's in vitro activity in the presence of human versus bovine serum. This guide synthesizes available data on Faropenem's performance in human serum and explores the theoretical implications of using bovine serum as a substitute, a common practice in preclinical studies.

Faropenem, a penem antimicrobial, exhibits high protein binding, a characteristic that can significantly influence its in vitro potency. The concentration of free, unbound drug is generally considered to be the microbiologically active fraction. Therefore, the composition of the serum used in in vitro susceptibility testing can have a profound impact on the observed Minimum Inhibitory Concentrations (MICs). While human serum is the most clinically relevant medium, bovine serum is frequently used in research settings. Understanding the potential for discordant results between these two sera is crucial for the accurate interpretation of preclinical data and its translation to clinical efficacy.

Faropenem Activity in the Presence of Human Serum

Studies have consistently demonstrated that the presence of human serum affects the in vitro activity of Faropenem due to its high degree of protein binding. Research indicates that Faropenem's protein binding in pooled inactivated human serum is approximately 95-96%.[1][2] This extensive binding leads to an increase in the MIC values for various pathogens.

For instance, the presence of 20% and 70% inactivated human serum has been shown to increase the mean MICs of Faropenem by a factor of four (two dilution steps).[1][2] Despite this, the addition of serum does not appear to negatively impact the bactericidal effect of Faropenem and in some cases may even enhance it.[1] One study found that in 70% inactivated human serum, Faropenem was slowly bactericidal against Moraxella catarrhalis, Haemophilus influenzae (one strain), and Streptococcus pneumoniae (one strain). However, another study noted that the presence of human serum reduced the activity of Faropenem against S. pneumoniae.

The following table summarizes the key quantitative data regarding Faropenem's activity in the presence of human serum.

ParameterValueSerum ConcentrationOrganism(s)Reference
Protein Binding95-96%Not specified-
Mean MIC IncreaseTwo dilution steps (4x)20% and 70%Various respiratory pathogens
MICs in presence of serumWithin one to two doubling dilutions of MIC without serum20% to 70%M. catarrhalis, H. influenzae

Theoretical Comparison with Bovine Serum

Direct comparative studies on Faropenem in bovine versus human serum are lacking. However, based on the known differences in serum protein composition and findings for other highly protein-bound antibiotics, we can infer potential discrepancies.

Human and bovine serum differ in their protein concentrations and compositions. While both are rich in albumin, the primary binding protein for many drugs, there can be subtle differences in binding affinities between human serum albumin (HSA) and bovine serum albumin (BSA). For other highly protein-bound antibiotics like ceftriaxone and ertapenem, significant differences in protein binding have been observed between human plasma and media supplemented with bovine serum albumin. Specifically, the binding of ceftriaxone was significantly lower in the presence of commercially available bovine serum albumin compared to human plasma.

Given Faropenem's high protein binding, it is plausible that its activity would also be differentially affected by human versus bovine serum. The use of bovine serum in preclinical in vitro studies may not accurately reflect the extent of protein binding that would occur in humans, potentially leading to an underestimation of the MICs that would be observed in a clinical setting. This underscores the importance of using human serum or plasma in late-stage in vitro studies to provide a more accurate prediction of clinical efficacy.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of Faropenem in the presence of serum, based on standard methodologies.

Determination of Minimum Inhibitory Concentration (MIC) in the Presence of Serum

1. Preparation of Materials:

  • Faropenem analytical standard.
  • Bacterial strains for testing.
  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium.
  • Pooled human serum or bovine serum (heat-inactivated if necessary).
  • Sterile 96-well microtiter plates.

2. Inoculum Preparation:

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
  • Dilute the standardized suspension in the test broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.

3. Antibiotic and Serum Preparation:

  • Prepare a stock solution of Faropenem.
  • Perform serial two-fold dilutions of Faropenem in the broth medium containing the desired concentration of serum (e.g., 50% v/v). The final volume in each well should be 50 µL.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
  • Include a growth control well (broth, serum, and inoculum without antibiotic) and a sterility control well (broth and serum only).
  • Incubate the plates at 35-37°C for 18-24 hours in ambient air.

5. MIC Determination:

  • The MIC is defined as the lowest concentration of Faropenem that completely inhibits visible bacterial growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the MIC of an antibiotic in the presence of serum.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_prep Prepare Bacterial Inoculum (0.5 McFarland) start->bacterial_prep antibiotic_prep Prepare Serial Dilutions of Faropenem in Serum-Containing Broth start->antibiotic_prep inoculation Inoculate Microtiter Plate bacterial_prep->inoculation antibiotic_prep->inoculation incubation Incubate Plate (35-37°C, 18-24h) inoculation->incubation read_results Read and Record Results incubation->read_results determine_mic Determine MIC read_results->determine_mic finish End determine_mic->finish

Caption: Workflow for MIC determination in the presence of serum.

While direct comparative data for Faropenem in human versus bovine serum is not available, the existing evidence on its high protein binding in human serum highlights the critical influence of the testing medium. The known compositional differences between human and bovine serum, along with findings for other highly protein-bound antibiotics, strongly suggest that in vitro results for Faropenem could differ significantly between these two sera. For researchers and drug development professionals, this underscores the importance of using human serum in later-stage preclinical assessments to obtain more clinically relevant and predictive data for highly protein-bound antimicrobials like Faropenem. Further research directly comparing the effects of human and bovine serum on Faropenem's activity is warranted to fill this knowledge gap.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Faropenem

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of the beta-lactam antibiotic, Faropenem, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. Faropenem, a beta-lactam antibiotic, requires specific disposal procedures to mitigate the risks of environmental contamination and the potential development of antibiotic-resistant bacteria.[1] Adherence to these protocols is not only a matter of best practice but also a legal requirement under national and local regulations.[2]

High-concentration stock solutions of antibiotics like Faropenem are typically classified as hazardous chemical waste.[1][3] As such, they should be collected in designated, approved chemical waste containers and managed through your institution's hazardous waste program.[1] It is crucial to avoid mixing Faropenem waste with other waste streams and to leave the chemical in its original container whenever possible.

Disposal Procedures for Faropenem Waste

The appropriate disposal method for Faropenem depends on its form and concentration. The following table summarizes the recommended procedures for different types of Faropenem waste:

Waste TypeRecommended Disposal ProcedureKey Considerations
Pure Faropenem Compound (Solid) Dispose of as hazardous chemical waste in accordance with institutional and local regulations.Do not mix with other waste. Keep in the original, clearly labeled container. Consider incineration in a chemical incinerator if facilities are available and regulations permit.
High-Concentration Stock Solutions Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container for disposal through your institution's Environmental Health & Safety (EHS) department.Never pour stock solutions down the drain. These are considered hazardous chemical waste.
Contaminated Labware (e.g., plates, flasks) Place in a designated biohazardous waste container and autoclave.If grossly contaminated with high concentrations, treat as chemical waste.
Contaminated Liquid Media The disposal method depends on the heat stability of Faropenem. Consult the Safety Data Sheet (SDS) or your institution's EHS for specific guidance. If heat-labile, autoclaving may be an option. If heat-stable, treat as chemical waste.Avoid draining antibiotic-containing media directly into the sanitary sewer system unless explicitly permitted by your institution after appropriate deactivation.

Chemical Inactivation Protocol

For laboratories with the appropriate safety measures, chemical inactivation of Faropenem residues can be an effective step prior to final disposal. Beta-lactam antibiotics can be hydrolyzed and inactivated using a sodium hydroxide solution.

Methodology for Hydrolysis of Beta-Lactam Antibiotics:

  • Prepare a 1 M sodium hydroxide (NaOH) solution.

  • Under controlled conditions in a fume hood and wearing appropriate personal protective equipment (PPE), add the NaOH solution to the Faropenem waste.

  • Allow the reaction to proceed to ensure complete hydrolysis and inactivation of the beta-lactam ring.

  • Neutralize the resulting solution with an appropriate acid (e.g., hydrochloric acid).

  • Collect the neutralized solution for final disposal as chemical waste through your institution's hazardous waste management program.

It is imperative to consult with your institution's Environmental Health & Safety (EHS) department before implementing any chemical inactivation protocol to ensure compliance with all safety and regulatory standards.

Faropenem Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of Faropenem waste in a laboratory setting.

FaropenemDisposal start Identify Faropenem Waste waste_type Determine Waste Type start->waste_type solid Pure Solid / High Concentration waste_type->solid Solid stock_solution Stock Solution waste_type->stock_solution Liquid contaminated_media Contaminated Media / Labware waste_type->contaminated_media Contaminated Labware/Media hazardous_waste Collect as Hazardous Chemical Waste solid->hazardous_waste stock_solution->hazardous_waste autoclave Autoclave Contaminated Labware contaminated_media->autoclave heat_stability Assess Heat Stability contaminated_media->heat_stability For Liquid Media incinerate Chemical Incineration (if permissible) hazardous_waste->incinerate ehs Consult EHS for Disposal incinerate->ehs autoclave->ehs heat_stable Heat Stable heat_stability->heat_stable Stable heat_labile Heat Labile heat_stability->heat_labile Labile heat_stable->hazardous_waste autoclave_media Autoclave then Drain (with institutional approval) heat_labile->autoclave_media autoclave_media->ehs

Fig. 1: Decision workflow for Faropenem disposal.

Ultimately, the safe disposal of Faropenem and other pharmaceutical waste is a shared responsibility. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date guidance.

References

Essential Safety and Logistical Information for Handling Faropenem

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Faropenem is paramount. This guide provides essential procedural information to minimize exposure risk and maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against exposure to Faropenem is the consistent and correct use of appropriate Personal Protective Equipment. A risk assessment should be conducted for each procedure to determine the specific PPE required.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant, powder-free nitrile gloves. Double-gloving is recommended.[1]Prevents skin contact and absorption.[1] Double-gloving provides an additional layer of protection.
Eye Protection Chemical safety goggles or a face shield.[1][2]Protects eyes from splashes and aerosols of Faropenem powder or solutions.[1]
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 or higher).Prevents inhalation of airborne particles, particularly when handling the powder form.
Protective Clothing Disposable gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.

Operational Plan for Handling Faropenem

Adherence to a strict operational workflow is critical when working with Faropenem. The following steps outline a safe handling process from receipt to disposal.

1. Preparation and Weighing:

  • Always handle Faropenem powder in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to contain any airborne particles.

  • Before handling, ensure all necessary PPE is donned correctly.

  • When weighing the powder, use a tared, sterile container on a calibrated analytical balance within the containment unit.

2. Solution Preparation:

  • When preparing solutions, add the diluent to the weighed Faropenem powder slowly to avoid splashing.

  • Ensure the container is securely capped before mixing or vortexing.

3. Experimental Use:

  • Keep all containers with Faropenem clearly labeled and sealed when not in immediate use.

  • Avoid any direct contact with the substance. In case of accidental contact, follow the first aid measures outlined below.

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer CPR, but avoid mouth-to-mouth resuscitation.
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. A physician should be consulted.
Eye Contact Immediately flush the eyes with large amounts of water, holding the eyelids apart to ensure thorough rinsing. Remove contact lenses if present and easy to do so. Seek prompt medical attention.
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Get medical attention.

Disposal Plan

Proper disposal of Faropenem and associated waste is essential to prevent environmental contamination and potential health hazards.

  • Unused/Expired Powder: Treat as hazardous chemical waste. It should be disposed of according to institutional and local regulations. Do not discard it down the drain or in regular trash.

  • Contaminated PPE and Consumables: All disposable items that have come into contact with Faropenem (e.g., gloves, gowns, pipette tips, weigh boats) must be collected in a designated, clearly labeled hazardous waste container.

  • Empty Containers: Empty containers should be disposed of as hazardous waste as they may contain residual powder.

The preferred method for the destruction of pharmaceutical waste is high-temperature incineration.

Workflow for Handling Faropenem

FaropenemHandlingWorkflow cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal Don_PPE 1. Don Appropriate PPE Work_in_Hood 2. Work in Fume Hood / BSC Don_PPE->Work_in_Hood Weigh_Powder 3. Weigh Faropenem Powder Work_in_Hood->Weigh_Powder Prepare_Solution 4. Prepare Solution Weigh_Powder->Prepare_Solution Conduct_Experiment 5. Conduct Experiment Prepare_Solution->Conduct_Experiment Unused_Powder Unused Powder Conduct_Experiment->Unused_Powder Contaminated_PPE Contaminated PPE Conduct_Experiment->Contaminated_PPE Empty_Containers Empty Containers Conduct_Experiment->Empty_Containers Hazardous_Waste 6. Segregate for Hazardous Waste Disposal Unused_Powder->Hazardous_Waste Contaminated_PPE->Hazardous_Waste Empty_Containers->Hazardous_Waste

Caption: Workflow for the safe handling and disposal of Faropenem.

References

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Faropenem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.